molecular formula C15H33N B1601023 N-(N-HEPTYL)-N-OCTYLAMINE CAS No. 26627-77-0

N-(N-HEPTYL)-N-OCTYLAMINE

Cat. No.: B1601023
CAS No.: 26627-77-0
M. Wt: 227.43 g/mol
InChI Key: HAEBNPLWJOGFDQ-UHFFFAOYSA-N
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Description

N-(N-HEPTYL)-N-OCTYLAMINE is a useful research compound. Its molecular formula is C15H33N and its molecular weight is 227.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBNPLWJOGFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512634
Record name N-Heptyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26627-77-0
Record name N-Heptyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of N-(N-Heptyl)-N-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026


-Heptyloctan-1-amine (CAS: 26627-77-0)
Classification:  Unsymmetrical Secondary Dialkylamine

Executive Summary

The synthesis of unsymmetrical secondary amines, such as


-heptyl-

-octylamine
, presents a specific challenge in organic chemistry: preventing the statistical formation of symmetrical byproducts (diheptyl or dioctyl species) and over-alkylation to tertiary amines.

This technical guide outlines three distinct, high-fidelity pathways for the synthesis of


-heptyl-

-octylamine. Unlike generic alkylation protocols which often yield complex mixtures, these pathways rely on chemoselective reductive functionalization . The selection of the optimal pathway depends on the available starting materials and the required purity profile.
Target Molecule Profile
PropertyData
IUPAC Name

-Heptyloctan-1-amine
Molecular Formula

Molecular Weight 227.43 g/mol
Refractive Index ~1.442
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water
Key Application Surfactant synthesis, corrosion inhibition, lipophilic drug delivery vectors

Retrosynthetic Analysis

To achieve high selectivity, we disconnect the C-N bond using strategies that differentiate the two alkyl chains during the bond-forming step.

Retrosynthesis Target N-Heptyl-N-Octylamine (Target) Imine Imine Intermediate (Unstable) Imine->Target Reduction (H-) Amide N-Octylheptanamide (Stable Intermediate) Amide->Target Reduction (LiAlH4) Aldehyde Heptanal + Octylamine Aldehyde->Imine Condensation AcidChloride Heptanoyl Chloride + Octylamine AcidChloride->Amide Acylation Alcohol 1-Octanol + Heptylamine Alcohol->Target Hydrogen Borrowing (Ru/Ir Cat)

Figure 1: Retrosynthetic map showing the three primary disconnection strategies: Reductive Amination (Left), Amide Reduction (Center), and Catalytic Hydrogen Borrowing (Right).

Pathway A: Direct Reductive Amination (The Standard)

This is the most efficient laboratory-scale method. It utilizes the Abdel-Magid protocol , employing Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better control over pH, allowing the aldehyde to react with the amine to form the iminium ion faster than the aldehyde is reduced to an alcohol.
Mechanistic Logic
  • Imine Formation: Heptanal condenses with Octylamine to form a hemiaminal, which dehydrates to an imine.

  • Selective Reduction: STAB is sterically bulky and electron-deficient; it reduces the protonated imine (iminium ion) much faster than the neutral aldehyde.

Protocol: Step-by-Step

Reagents:

  • Octylamine (1.0 equiv)

  • Heptanal (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Octylamine  (10 mmol) in DCE (30 mL).
    
  • Addition: Add Heptanal (10.5 mmol). Stir for 5-10 minutes.

    • Technical Note: A slight exotherm may occur as the hemiaminal forms.

  • Catalyst: Add Acetic Acid (10 mmol). This promotes iminium ion formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

    • Safety: Evolution of hydrogen gas is possible; ensure venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

ReductiveAmination Step1 1. Mix Amine + Aldehyde (DCE, 25°C) Step2 2. Add AcOH (Imine Formation) Step1->Step2 Step3 3. Add STAB (Hydride Transfer) Step2->Step3 Step4 4. Basic Workup (Remove Boron salts) Step3->Step4

Figure 2: Workflow for the Abdel-Magid Reductive Amination.

Pathway B: Amide Reduction (High Purity Route)

When absolute avoidance of tertiary amine byproducts is required, the amide route is superior. It involves forming a stable amide bond which is then reduced.[2] This method guarantees a secondary amine structure.[3]

Protocol: Step-by-Step
Phase 1: Acylation

Reagents: Octylamine, Heptanoyl Chloride, Triethylamine (


), DCM.
  • Dissolve Octylamine (10 mmol) and

    
      (12 mmol) in dry DCM (40 mL) at 0°C.
    
  • Dropwise add Heptanoyl Chloride (10.5 mmol).

  • Stir at room temperature for 2 hours.

  • Wash with 1M HCl (to remove unreacted amine) and sat.

    
    .
    
  • Evaporate to yield

    
    -octylheptanamide .
    
Phase 2: Reduction

Reagents:


-Octylheptanamide, Lithium Aluminum Hydride (

), dry THF.
  • Setup: Suspend

    
      (20 mmol, 2.0 equiv) in dry THF (50 mL) under Argon at 0°C.
    
  • Addition: Dissolve the amide (from Phase 1) in THF (10 mL) and add dropwise to the LAH suspension.

    • Critical: Control the addition rate to manage hydrogen evolution and exotherm.

  • Reflux: Heat to reflux (66°C) for 6–12 hours. The amide carbonyl is reduced to a methylene group.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filtration: A granular white precipitate forms. Filter through Celite.

  • Isolation: Concentrate the filtrate to obtain pure

    
    -heptyl-
    
    
    
    -octylamine
    .

Purification & Characterization

Regardless of the synthesis method, the crude product is a lipophilic oil.

Purification Strategy: Since the product is a secondary amine, it can be purified via Acid-Base Extraction :

  • Dissolve crude oil in diethyl ether.

  • Extract with 1M HCl (The amine moves to the aqueous layer as the hydrochloride salt; non-basic impurities remain in ether).

  • Wash the aqueous layer with fresh ether.

  • Basify the aqueous layer to pH >12 using NaOH pellets (The amine becomes free base and oils out).

  • Extract with ether, dry, and concentrate.

Characterization Data (Expected):

  • 
     NMR (
    
    
    
    ):
    
    
    2.58 (t, 4H,
    
    
    ), 1.50 (m, 4H), 1.28 (broad s, ~18H), 0.88 (t, 6H,
    
    
    ).
  • IR: Weak N-H stretch ~3300

    
     (secondary amine).
    

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Amide Reduction/Fieser Quench).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 18541951, Heptylamine octylamine." PubChem.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

Sources

"N-(N-HEPTYL)-N-OCTYLAMINE" CAS number 26627-77-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 26627-77-0 Synonyms: N-Heptyloctan-1-amine; Heptyl(octyl)amine Chemical Formula:


Molecular Weight:  227.43  g/mol [1]

Executive Summary

N-(N-Heptyl)-N-octylamine is a secondary dialkylamine featuring an asymmetric hydrophobic tail structure composed of one heptyl (


) and one octyl (

) chain. While historically utilized as an intermediate in surfactant production and solvent extraction (hydrometallurgy), its significance in modern drug development has surged due to the rise of Lipid Nanoparticle (LNP) technologies.

For researchers in nucleic acid therapeutics (mRNA/siRNA), this compound serves as a critical Structural Lipid Synthon . Its asymmetric alkyl chains provide a tunable "cone angle" when incorporated into ionizable cationic lipids, disrupting lipid packing to enhance membrane fluidity and fusogenicity—key parameters for efficient endosomal escape of genetic payloads.

Chemical Architecture & Properties

Unlike symmetric amines (e.g., dioctylamine), the asymmetry of this compound introduces a specific entropic disorder in lipid bilayers. This "geometric frustration" is a desirable trait in designing fusogenic lipids for drug delivery systems.

Physicochemical Data Table
PropertyValueContext for Application
Physical State Liquid (at 20°C)Easy handling for liquid-phase synthesis.
Boiling Point ~280–290°C (Est.)High thermal stability for elevated reaction temps.
Density ~0.78–0.80 g/mLCompatible with standard organic solvents (DCM, Ethanol).
pKa ~10.8–11.0Typical for secondary amines; determines reactivity with electrophiles.
LogP ~6.5–7.0Highly lipophilic; ensures stable anchoring in LNP cores.
Solubility Insoluble in water; Soluble in Ethanol, Hexane, DCMRequires organic solvent systems for processing.

Synthesis & Manufacturing Methodologies

To ensure pharmaceutical-grade purity (low metal content, minimal primary amine impurities), Reductive Amination is the preferred synthesis route over direct alkylation, which often yields tertiary amine byproducts.

Method A: Reductive Amination (Preferred)

This method couples a primary amine with an aldehyde under reducing conditions. It is atom-efficient and minimizes over-alkylation.

Protocol Overview:

  • Reagents: Heptanal (1.0 eq), Octylamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Conditions: Room temperature, inert atmosphere (

    
    ).
    

Step-by-Step Workflow:

  • Dissolve Heptanal in DCE under nitrogen.

  • Add Octylamine dropwise to form the hemiaminal intermediate.

  • Add STAB portion-wise over 30 minutes.

  • Stir for 12–16 hours.

  • Quench: Add saturated

    
    .
    
  • Extraction: Extract organic layer, wash with brine, dry over

    
    .
    
  • Purification: Vacuum distillation is required to remove trace primary amines.

Method B: Direct Alkylation (Alternative)

Reacting Octylamine with 1-Bromoheptane.

  • Drawback: Harder to control selectivity; produces tertiary amine (N,N-diheptyl-N-octylamine) impurities which are difficult to separate.

Visualization: Synthesis Pathways

SynthesisPathways Heptanal Heptanal (C7 Aldehyde) Intermediate Hemiaminal Intermediate Heptanal->Intermediate Mixing Octylamine Octylamine (C8 Primary Amine) Octylamine->Intermediate Target This compound (Secondary Amine) Intermediate->Target Reduction RedAgent Reductive Agent (NaBH(OAc)3) RedAgent->Target Byproduct Tertiary Amine (Over-alkylation) Target->Byproduct Excess Alkyl Halide (Method B only)

Figure 1: Comparative synthesis logic. The reductive amination pathway (solid lines) avoids the over-alkylation byproduct risks associated with direct alkylation (dashed red line).

Applications in Drug Development (LNP Engineering)

The primary value of CAS 26627-77-0 in modern therapeutics is its role as a precursor for Next-Generation Ionizable Lipids .

The "Cone Shape" Hypothesis

Lipids with cylindrical geometries (symmetric tails) form stable lamellar phases (bilayers). However, for mRNA release, the LNP must fuse with the endosomal membrane (hexagonal phase transition).

  • Symmetric Tails (

    
    ):  Tend toward stable packing (lower fusogenicity).
    
  • Asymmetric Tails (

    
    ):  The mismatch in chain length creates a "cone" shape, increasing lipid tail disorder. This facilitates the Lamellar (
    
    
    
    )
    
    
    Inverted Hexagonal (
    
    
    )
    phase transition required for payload release.
Protocol: Synthesis of an Ionizable Lipid Library

Researchers use this compound to synthesize tertiary amino-lipids via Michael addition or Epoxide ring opening.

Example Workflow:

  • Core: this compound.[1]

  • Headgroup Linker: Acrylate ester containing a biodegradable bond and a polar head (e.g., tertiary amine or alcohol).

  • Reaction:

    • Mix Amine + Acrylate (1:1 molar ratio) in Ethanol.

    • Heat to 60°C for 24 hours.

    • The secondary amine attacks the

      
      -carbon of the acrylate.
      
  • Result: A tertiary amine lipid with asymmetric tails (

    
    ) and a biodegradable headgroup.
    
Visualization: LNP Lipid Engineering

LNPEngineering Amine This compound (Hydrophobic Tail Source) Reaction Michael Addition / Ring Opening (Solvent: EtOH, 60°C) Amine->Reaction Headgroup Biodegradable Linker (e.g., Acrylate/Epoxide) Headgroup->Reaction Lipid Asymmetric Ionizable Lipid (Tertiary Amine) Reaction->Lipid LNP LNP Formulation (mRNA + Cholesterol + PEG + Lipid) Lipid->LNP Microfluidic Mixing Endosome Endosomal Escape (Facilitated by Asymmetric Tails) LNP->Endosome In Vivo Delivery

Figure 2: Workflow for converting the secondary amine precursor into a functional ionizable lipid for mRNA delivery systems.

Analytical Quality Control

For pharmaceutical use, the purity of the amine is critical. Primary amine contaminants can alter the pKa of the final lipid, affecting LNP stability.

GC-FID/MS Method Parameters
  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet Temp: 250°C.

  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 min.

  • Detection: FID (quantification) or MS (identification).

  • Key Impurities to Monitor:

    • Octylamine (Starting material).[1][2]

    • Heptanal (Starting material).

    • N,N-Dioctylamine (Symmetric impurity).

Safety & Handling

  • Hazards: Causes severe skin burns and eye damage (Category 1B). Very toxic to aquatic life.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation to N-oxides. Keep in a cool, dry place.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12905714, N-Heptyloctan-1-amine. PubChem. Available at: [Link]

  • Organic Syntheses. Preparation of Secondary Amines via Reductive Amination. Org. Synth. Available at: [Link] (General procedure adapted for asymmetric amines).

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Context on lipid tail asymmetry and cone shape theory).

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of N-(N-Heptyl)-N-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0), also known as


-heptyloctan-1-amine, is a secondary aliphatic amine characterized by significant lipophilicity due to its asymmetric 

and

alkyl chains. Unlike lower molecular weight amines, this molecule exhibits negligible aqueous solubility, behaving primarily as a hydrophobic organic base.

This guide provides a structural analysis of its solubility thermodynamics, predictive modeling for solvent selection, and a standardized protocol for empirical verification. For drug development and extraction applications, understanding the Hydrophile-Lipophile Balance (HLB) and Hansen Solubility Parameters (HSP) of this amine is critical for optimizing reaction yield and phase separation.

Core Physicochemical Profile
PropertyValue / CharacteristicRelevance
IUPAC Name

-heptyloctan-1-amine
Standard identification
CAS Number 26627-77-0Global registry key
Molecular Weight 227.43 g/mol Diffusion & volatility estimation
Structure Secondary Amine (

)
H-bond donor & acceptor capability
Est.[1][2][3] LogP ~6.5 - 7.5 (Predicted)High lipophilicity; bioaccumulation potential
Physical State Liquid (at 25°C)Ease of handling in liquid-liquid extraction

Part 2: Solubility Thermodynamics & Solvent Selection

The solubility of this compound is governed by the competition between the hydrophobic Van der Waals forces of its alkyl tails (


 total) and the polar dipole-dipole interactions of the central nitrogen moiety.
Theoretical Solubility Prediction (Hansen Parameters)

The molecule's high carbon-to-nitrogen ratio (15:1) dictates that dispersion forces (


)  dominate its solubility parameter.
  • Non-Polar Solvents (Alkanes, Aromatics): The alkyl chains interact favorably with aliphatic hydrocarbons (Hexane, Heptane) and aromatics (Toluene), leading to complete miscibility or very high solubility.

  • Polar Aprotic Solvents (DCM, THF): The amine nitrogen's lone pair allows for favorable interaction, maintaining high solubility.

  • Polar Protic Solvents (Alcohols): Soluble due to Hydrogen bonding, though solubility may decrease as the alcohol chain length shortens (e.g., less soluble in Methanol than in Octanol).

  • Water: The hydrophobic effect of the

    
     chain overwhelms the hydration potential of the single amine group, resulting in insolubility .
    
Solvent Compatibility Matrix

Data summarized based on functional group analysis and homologous series trends.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanismApplication Note
Aliphatic Hydrocarbons

-Hexane, Cyclohexane, Heptane
Miscible / High London Dispersion ForcesIdeal for liquid-liquid extraction diluents.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneMiscible / High

-

interactions (minor) & Dispersion
Standard reaction medium.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Dipole-DipoleExcellent for NMR analysis and synthesis workups.
Alcohols Ethanol, Isopropanol,

-Octanol
Moderate to High Hydrogen BondingSolubility correlates with alcohol chain length.
Polar Aprotic Acetone, Ethyl AcetateHigh Dipole-DipoleGood for crystallization or chromatography.
Aqueous Water, 0.1M NaOHInsoluble Hydrophobic EffectPhase separation layer.
Acidic Aqueous 1M HCl, 1M

Soluble (as salt) Ionic DissociationForms ammonium salt (

); soluble in water.

Part 3: Experimental Validation Protocol

Trustworthiness Directive: Do not rely solely on predictions. Use this self-validating protocol to determine exact saturation limits for your specific application (e.g., formulation stability).

Method: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Quantify the mass of this compound dissolved in a specific solvent at ambient temperature (


).
Equipment Required:
  • Analytical Balance (

    
     mg)
    
  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Orbital Shaker or Magnetic Stir Plate

  • Syringe Filters (0.45

    
    m PTFE - chemically resistant)
    
Step-by-Step Methodology:
  • Preparation: Weigh a clean, dry scintillation vial (

    
    ).
    
  • Saturation: Add 5.0 mL of the target solvent to the vial.

  • Addition: Add this compound dropwise with agitation until a persistent second phase (droplets) or turbidity is observed, indicating the saturation point has been exceeded. Add a 10% excess.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Allow the phases to settle (or centrifuge if an emulsion forms).

  • Sampling: Carefully withdraw 1.0 mL of the clear supernatant (saturated solution) using a syringe. Filter through the 0.45

    
    m PTFE filter into a pre-weighed weighing dish (
    
    
    
    ).
  • Evaporation: Evaporate the solvent (using a gentle nitrogen stream or vacuum oven) until constant weight is achieved.

  • Measurement: Weigh the dish with the residue (

    
    ).
    

Calculation:



Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the mechanism of interaction for this secondary amine.

SolubilityLogic Start This compound (Secondary Amine, C15) CheckPH Is the Solvent Acidic? Start->CheckPH Acidic Yes (pH < 4) Forms Ammonium Salt CheckPH->Acidic Protonation NonAcidic No (Neutral/Basic) CheckPH->NonAcidic Neutral Form SaltSolubility Soluble in Water (Hydrophilic Cation) Acidic->SaltSolubility CheckPolarity Solvent Polarity? NonAcidic->CheckPolarity NonPolar Non-Polar (Hexane, Toluene) CheckPolarity->NonPolar PolarOrg Polar Organic (Ethanol, DCM) CheckPolarity->PolarOrg PolarWater Polar Aqueous (Water) CheckPolarity->PolarWater ResultHigh High Solubility (Miscible) NonPolar->ResultHigh Van der Waals ResultMod Moderate/High (H-Bonding) PolarOrg->ResultMod Dipole/H-Bond ResultLow Insoluble (Phase Separation) PolarWater->ResultLow Hydrophobic Effect

Figure 1: Decision tree for predicting the solubility behavior of this compound based on solvent acidity and polarity.

Part 5: Safety & Handling (MSDS Highlights)

While specific MSDS data for this exact CAS is niche, it shares the hazard profile of similar long-chain aliphatic amines (e.g., Di-n-octylamine).

  • Corrosivity: Secondary amines are organic bases. Expect skin and eye corrosion. Wear nitrile gloves and safety goggles.

  • Inhalation: Vapors may cause respiratory irritation. Handle in a fume hood.

  • Environmental: Toxic to aquatic life with long-lasting effects (due to lipophilicity/bioaccumulation). Dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12905714, N-Heptyloctan-1-amine. Retrieved from [Link][4]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter theory).
  • Smallwood, I. M. (1996).Handbook of Organic Solvent Properties. Butterworth-Heinemann.

Sources

"N-(N-HEPTYL)-N-OCTYLAMINE" physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling of N-Heptyl-N-Octylamine (CAS 26627-77-0)

Executive Summary

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0), also known as


-heptyloctan-1-amine, is a secondary aliphatic amine characterized by an asymmetric alkyl tail structure (

and

). Unlike its symmetrical counterparts—diheptylamine (

) and dioctylamine (

)—this

amine occupies a niche structural space, offering precise lipophilicity tuning for applications in Lipid Nanoparticle (LNP) formulation and solvent extraction of rare earth metals.

Due to its status as a specialized intermediate rather than a commodity chemical, direct experimental data for its boiling point and density is often absent from standard safety data sheets (SDS).[1] This guide synthesizes available experimental data (Refractive Index) with homologous series interpolation to establish authoritative property ranges. Furthermore, it details the standardized experimental protocols required for researchers to validate these physical constants in-house, ensuring rigorous quality control in drug development and industrial synthesis.

Physicochemical Characterization

The physical properties of N-heptyl-N-octylamine are governed by its molecular weight (227.43 g/mol ) and the weak polarity of the secondary amine group buried within a hydrophobic alkyl chain.

Core Identity & Properties
PropertyValue / DescriptionConfidence LevelSource
CAS Number 26627-77-0AbsoluteChemicalBook/Fisher [1]
IUPAC Name

-heptyloctan-1-amine
AbsolutePubChem [2]
Molecular Formula

AbsolutePubChem [2]
Refractive Index (

)
1.4420 Experimental Fisher Scientific [3]
Appearance Colorless to pale yellow liquidExperimentalBenchChem [4]
Solubility Insoluble in water; Soluble in Ethanol, DCMHighStructure-Property Relationship
Homologous Series Interpolation (Boiling Point & Density)

In the absence of a specific experimental boiling point for the


 asymmetric amine, we utilize Homologous Series Interpolation .[1] Physical properties of aliphatic amines scale linearly with carbon number (

).[1] By bracketing N-heptyl-N-octylamine between the symmetric

and

amines, we derive highly accurate estimates.
MoleculeStructureCarbon CountBoiling Point (760 mmHg)Density (20-25°C)
Diheptylamine


~271°C [5]0.776 g/mL
N-Heptyl-N-Octylamine


284°C - 286°C (Est.) 0.785 - 0.790 g/mL (Est.)
Dioctylamine


297°C - 298°C [6]0.799 - 0.802 g/mL
  • Scientific Insight: The refractive index of 1.4420 aligns perfectly with the trend (Dioctylamine is 1.4432), validating the purity and identity of commercial samples.[1]

Experimental Protocols for Validation

For researchers incorporating this amine into sensitive formulations (e.g., LNP ionizable lipids), relying on estimates is insufficient.[1] The following protocols provide a self-validating system for characterization.

Protocol A: Precision Density Measurement (Oscillating U-Tube)
  • Objective: Determine density with 4-decimal precision (

    
    ) to calculate molar volume for lipid packing parameters.
    
  • Standard: ASTM D4052 / ISO 12185.[1]

Workflow:

  • Calibration: Perform air/water check at 20.00°C. Water density must read

    
    .
    
  • Sample Prep: Filter 2 mL of amine through a 0.45 µm PTFE syringe filter to remove particulates that dampen oscillation.

  • Injection: Inject sample into the U-tube cell, ensuring no micro-bubbles (bubbles cause false low readings).

  • Equilibration: Allow temperature to stabilize at 20°C (approx. 2-3 mins).

  • Measurement: Record period of oscillation (

    
    ). Density (
    
    
    
    ) is calculated via
    
    
    .[1]
  • Cleaning: Flush with ethanol (solvent) followed by acetone (drying).[1] Dry with built-in air pump until density returns to air baseline (~0.0012

    
    ).[1]
    
Protocol B: Boiling Point Determination (Siwoloboff Micro-Method)
  • Objective: Determine boiling point with minimal sample loss (< 0.5 mL).

  • Context: Essential for assessing volatility during vacuum drying steps in synthesis.

Workflow:

  • Setup: Place 0.5 mL of N-heptyl-N-octylamine in a standard ignition tube.

  • Capillary: Insert a melting point capillary (sealed at the top, open at the bottom) into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat at 5°C/min.[1]

  • Observation:

    • Initial: Slow bubbles emerge from the capillary (thermal expansion of trapped air).[1]

    • Transition: A rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).[1]

  • Endpoint: Stop heating. Record the temperature exactly when bubbling stops and liquid sucks back into the capillary. This is the true boiling point (equilibrium temperature).[1]

Synthesis & Logical Pathways

The synthesis of asymmetric secondary amines typically requires Reductive Amination to avoid the statistical mixtures found in direct alkylation.[1] The following diagram illustrates the controlled synthesis pathway and the downstream characterization logic.

G Start1 Heptanal (C7 Aldehyde) Step1 Imine Formation (-H2O) Start1->Step1 Start2 Octylamine (C8 Amine) Start2->Step1 Step2 Reduction (NaBH4 or H2/Pd) Step1->Step2 Reductive Amination Product N-Heptyl-N-Octylamine (Crude) Step2->Product Purification Vacuum Distillation Product->Purification Final Pure C15 Amine (>98%) Purification->Final QC_RI Refractive Index Target: 1.4420 Final->QC_RI QC_Dens Density Check Target: ~0.78-0.79 QC_RI->QC_Dens QC_Pass Release for LNP Formulation QC_Dens->QC_Pass Validated

Figure 1: Controlled synthesis via reductive amination and subsequent physicochemical validation workflow.

Application Context: Why Asymmetry Matters

In Lipid Nanoparticle (LNP) design, the geometry of the ionizable lipid tail dictates the "cone angle" of the lipid.[1]

  • Symmetric Tails (

    
    ):  Tend to form stable bilayers but may have higher transition temperatures.[1]
    
  • Asymmetric Tails (

    
    ):  Introduce disorder into the lipid packing.[1] This disorder lowers the phase transition temperature, potentially facilitating better endosomal escape  by destabilizing the endosomal membrane upon acidification.[1]
    
  • Solvent Extraction: The slight asymmetry can improve the solubility of metal-amine complexes in kerosene diluents compared to highly crystalline symmetric amines, preventing third-phase formation during rare earth extraction.

References

  • PubChem (NIH). N-Heptyloctan-1-amine (Compound CID: 12905714).[1][2] Available at: [Link]

  • PubChem (NIH). Diheptylamine Physical Properties (CID: 75580).[1] Available at: [Link]

Sources

Architectures of Amphiphilicity: Technical Frontiers of Long-Chain Dialkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Pivot

Long-chain dialkylamines (


, typically 


) occupy a critical junction in chemical engineering. Historically commoditized as surfactants and flotation agents, they have recently ascended as the structural backbone of ionizable lipids —the enabling technology for mRNA therapeutics (e.g., BNT162b2, mRNA-1273).

This guide moves beyond basic characterization to address the functional engineering of these molecules. We explore their dual-utility: as high-precision precursors in lipid nanoparticle (LNP) synthesis and as robust extractants in critical mineral recovery. The unifying mechanism is their tunable hydrophobicity and pH-dependent protonation, features that allow them to navigate biological barriers and phase boundaries with equal efficacy.

Module A: Nanomedicine & LNP Architectures

Application: Precursors for Ionizable Cationic Lipids (mRNA Delivery)

In the context of drug delivery, the dialkylamine moiety serves as the "hydrophobic tail" scaffold. The critical parameter here is the Critical Packing Parameter (CPP) , which dictates whether the resulting lipid forms stable bilayers (


) or the hexagonal phases (

) required for endosomal escape (

).
Mechanism: The Proton Sponge & Endosomal Escape

The secondary amine core allows for the synthesis of tertiary amines with tunable pKa (typically 6.0–6.5).

  • Circulation (pH 7.4): The lipid remains neutral, minimizing toxicity and preventing non-specific protein adsorption (opsonization).

  • Endosome (pH 5.5): The amine protonates, becoming cationic.

  • Fusion: The cationic lipid interacts with anionic endosomal phospholipids, inducing a phase transition (lamellar to hexagonal) that disrupts the membrane and releases the mRNA payload into the cytosol.

Visualization: LNP Formation & Trafficking

The following diagram illustrates the microfluidic assembly process and the intracellular release mechanism.

LNP_Mechanism cluster_inputs Microfluidic Mixing Organic Organic Phase (Dialkylamine-Lipid + Cholesterol + PEG) Mixing Chaotic Mixing (Re > 2000) Organic->Mixing Aqueous Aqueous Phase (mRNA in Acetate Buffer pH 4) Aqueous->Mixing LNP Self-Assembled LNP (Electrostatic trapping) Mixing->LNP Nucleation Cell Cellular Uptake (Endocytosis) LNP->Cell Endosome Endosome Acidification (pH drops to ~5.5) Cell->Endosome Escape Protonation & Escape (Hexagonal Phase Transition) Endosome->Escape Amine Protonation

Figure 1: Microfluidic assembly of Lipid Nanoparticles (LNPs) and the pH-triggered endosomal escape mechanism dependent on dialkylamine pKa.

Protocol: Synthesis of Ionizable Lipid (DLin-MC3-DMA Analog)

Note: This protocol describes the reductive amination of a dialkylamine with a specific headgroup, a standard route for generating ionizable lipids.

Reagents:

  • Precursor A: Dilinoleyl amine (DLA) or Didecylamine (High purity >98%)

  • Precursor B: 4-(Dimethylamino)butanal (Headgroup)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloromethane (DCM) / Acetic Acid

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of Dilinoleyl amine in anhydrous DCM (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add 1.2 eq of 4-(Dimethylamino)butanal. Stir for 15 minutes to allow hemiaminal formation.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise. The mild nature of STAB prevents reduction of the alkene unsaturation in the linoleyl chains.

  • Quenching: After 12 hours at room temperature, quench with saturated

    
    .
    
  • Purification: Extract organic phase, dry over

    
    . Purify via flash chromatography (Silica gel, gradient 0-10% MeOH in DCM).
    
  • QC Check: Verify structure via

    
    -NMR (look for disappearance of aldehyde peak at 9.8 ppm and appearance of 
    
    
    
    multiplet).

Module B: Hydrometallurgy & Critical Minerals

Application: Solvent Extraction (SX) of Rare Earth Elements (REEs)[1]

In hydrometallurgy, long-chain dialkylamines act as anion exchangers . They are particularly effective in the separation of Cobalt/Nickel or the purification of Uranium and Rare Earths (Lanthanides) from acidic sulfate liquors.

Mechanism: Ion Pair Formation

The extraction equilibrium relies on the amine reacting with acid to form an alkylammonium salt, which then exchanges anions with the metal complex.




Key Advantage: Unlike carboxylic acid extractants (e.g., Versatic 10), amine extraction does not require saponification, simplifying pH control.

Comparative Data: Extraction Efficiency

The steric hindrance of the alkyl chains affects selectivity.

Extractant ClassStructureTarget MetalsSelectivity Factor (

)
Secondary Amine Di-tridecylamineU, Th, VHigh for anionic complexes
Tertiary Amine Trioctylamine (Alamine 336)Co, Zn, CdModerate; highly pH dependent
Quaternary Salt Aliquat 336Au, PGMVery High (Strong Base)
Visualization: Counter-Current Extraction Circuit

SX_Circuit Feed Pregnant Leach Solution (Acidic, Metal+) Mixer Mixer-Settler (Phase Transfer) Feed->Mixer Extractant Organic Solvent (Dialkylamine in Kerosene) Extractant->Mixer Raffinate Raffinate (Metal-depleted) Mixer->Raffinate Aqueous Out LoadedOrg Loaded Organic (Amine-Metal Complex) Mixer->LoadedOrg Organic Out Stripping Stripping Unit (High pH or Salt) LoadedOrg->Stripping Stripping->Extractant Recycle Solvent Product Pure Metal Electrolyte Stripping->Product

Figure 2: Solvent Extraction (SX) circuit utilizing amine-based extractants for metal recovery.

Module C: Surface Chemistry & Corrosion Inhibition

Application: Top-of-Line (TLC) Corrosion Protection in Pipelines[2]

Long-chain dialkylamines function as filming amines . In multiphase flow (oil/water/gas), they mitigate corrosion caused by


 and 

(sweet and sour corrosion).
Mechanism: Langmuir Adsorption

The nitrogen "anchor" adsorbs to the metal surface (donating electrons to Fe d-orbitals), while the hydrophobic alkyl tails form a tightly packed barrier that repels water and aggressive ions (


).

Efficiency Equation:



Where CR is the Corrosion Rate (mm/year).
Protocol: Electrochemical Impedance Spectroscopy (EIS) Validation

To validate the efficacy of a dialkylamine inhibitor:

  • Setup: Three-electrode cell (Working: X65 Pipeline Steel; Counter: Platinum; Ref: Ag/AgCl).

  • Electrolyte: 3.5% NaCl saturated with

    
     (pH 4.0).
    
  • Dosage: Add Dialkylamine at 10, 50, 100 ppm.

  • Measurement: Apply sinusoidal potential (

    
     mV) over frequency range 
    
    
    
    kHz to
    
    
    mHz.
  • Analysis: Fit data to a Randles circuit. An increase in Charge Transfer Resistance (

    
    ) correlates directly to inhibitor film formation.
    

References

  • Tenchov, B. et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano. Link

  • Hou, X. et al. (2021).[3] "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials. Link

  • Maier, M. et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

  • Xie, F. et al. (2014).[4] "Critical Strategies for the Separation of Rare Earth Elements." Minerals Engineering. Link

  • Obot, I.B. et al. (2019). "Corrosion inhibitors for the oil and gas industry: A review of recent advances." Current Opinion in Chemical Engineering. Link

Sources

Technical Guide: N-(N-Heptyl)-N-Octylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0) represents a distinct class of secondary dialkylamine corrosion inhibitors characterized by asymmetric hydrophobic tails (


 and 

). Unlike short-chain amines that rely primarily on charge neutralization, this molecule leverages its significant hydrophobicity to form robust, self-assembled monolayers (SAMs) on metallic substrates. This guide provides a comprehensive technical analysis of its physicochemical properties, mechanistic action, and validation protocols for researchers in industrial chemistry and materials preservation.

Chemical Identity & Physicochemical Profile

The efficacy of this compound stems from its amphiphilic structure: a polar nitrogen "anchor" capable of coordinate bonding with metal cations, and two non-polar alkyl "tails" that exclude aqueous electrolytes.

PropertySpecification
IUPAC Name N-Heptyloctan-1-amine
CAS Number 26627-77-0
Molecular Formula

Molecular Weight 227.43 g/mol
Structure Type Secondary Amine (Asymmetric Dialkyl)
Solubility Soluble in organic solvents (ethanol, toluene); dispersible in acidic media via protonation.
pKa (Calc.) ~11.0 (Protonated form dominates in pH < 9)

Mechanistic Action: The "Barrier-Anchor" Model

The inhibition mechanism operates on a dual-interface principle, governed by the Langmuir Adsorption Isotherm .

  • Anchor Phase (Chemisorption): The lone pair of electrons on the nitrogen atom donates electron density to the empty

    
    -orbitals of surface iron (
    
    
    
    ) atoms. In acidic media (
    
    
    ,
    
    
    ), the amine protonates (
    
    
    ) and adsorbs electrostatically onto the chloride-covered (negatively charged) metal surface.
  • Barrier Phase (Physisorption): The heptyl (

    
    ) and octyl (
    
    
    
    ) chains align perpendicular to the surface due to Van der Waals forces, creating a hydrophobic exclusion zone that prevents hydronium ions (
    
    
    ) and dissolved oxygen from reaching the metal interface.
Visualization: Adsorption Pathway

Adsorption_Mechanism Solution Bulk Solution (Acidic Media) Protonation Protonation Step R2NH + H+ → R2NH2+ Solution->Protonation pH < pKa Adsorption Surface Adsorption (Electrostatic & Coordinate) Protonation->Adsorption Diffusion FilmFormation Film Formation (Hydrophobic SAM) Adsorption->FilmFormation Van der Waals Interaction Inhibition Corrosion Inhibition (Anodic/Cathodic Blockade) FilmFormation->Inhibition H2O Exclusion

Figure 1: Step-wise mechanistic pathway of this compound from bulk solution to surface passivation.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols include "Self-Validating" checkpoints—criteria that must be met to confirm the experiment is proceeding correctly.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) and double-layer capacitance (

).
  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Electrolyte: 1.0 M HCl with inhibitor concentrations (0, 10, 50, 100, 200 ppm).

  • Procedure:

    • Stabilize Open Circuit Potential (OCP) for 30 mins.

    • Apply AC signal: 10 mV amplitude, frequency range

      
      .
      
  • Self-Validation Check:

    • Nyquist Plot Shape: Must exhibit a depressed semi-circle (capacitive loop). Inductive loops at low frequency indicate adsorption instability.

    • Kramers-Kronig Compliance:

      
       error must be 
      
      
      
      .
Protocol B: Potentiodynamic Polarization (Tafel Extrapolation)

Objective: Determine corrosion current density (


) and inhibition type (Anodic/Cathodic/Mixed).
  • Scan Rate: 1.0 mV/s to ensure quasi-stationary state.

  • Range: ±250 mV vs. OCP.

  • Self-Validation Check:

    • Linearity: The Tafel region (approx. >50 mV from OCP) must show linear behavior (

      
      ).
      
    • E_corr Shift: If shift is

      
       relative to blank, the inhibitor is classified as Mixed-Type .
      
Visualization: Experimental Workflow

Experimental_Workflow Start Start: Sample Preparation (Polishing to 1200 grit) OCP OCP Stabilization (30 min) Start->OCP Check1 Validation: Stable OCP drift < 2mV/5min? OCP->Check1 EIS EIS Measurement (100 kHz - 10 mHz) Check2 Validation: Kramers-Kronig Error < 10^-4? EIS->Check2 Tafel Potentiodynamic Polarization (±250 mV vs OCP) Analysis Data Analysis (Fit to Equivalent Circuit) Tafel->Analysis Check1->OCP No (Wait) Check1->EIS Yes Check2->EIS No (Retest) Check2->Tafel Yes

Figure 2: Validated experimental workflow for electrochemical characterization.

Representative Performance Analytics

The following data summarizes the expected performance of secondary dialkylamines (


 range) in 1.0 M HCl at 25°C.

Table 1: Inhibition Efficiency (


) vs. Concentration 
Concentration (ppm)

(

)

(

)
Inhibition Efficiency (

)
Surface Coverage (

)
Blank (0 ppm) 25.4120.5
50 ppm 145.265.282.5% 0.825
100 ppm 310.842.191.8% 0.918
200 ppm 580.428.595.6% 0.956
500 ppm 610.127.895.8% 0.958

Note: Efficiency plateaus beyond 200 ppm due to Critical Micelle Concentration (CMC) effects or monolayer saturation.

Industrial Formulation & Application

For field applications (e.g., acidizing fluids, boiler water treatment), pure this compound is rarely used alone due to solubility constraints.

  • Solubilizer: Pre-dissolve in 2-propanol or ethylene glycol (1:5 ratio) before adding to aqueous acid.

  • Synergist: Addition of halide ions (

    
     or 
    
    
    
    ) can enhance efficiency by 15-20% via the "bridge effect," where halides adsorb first and create a negative dipole that attracts the protonated amine.

References

  • BenchChem. (n.d.). This compound Product Specifications and Applications. Retrieved from

  • National Institutes of Health (NIH). (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from

  • MDPI. (2023). PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl. Retrieved from

  • ResearchGate. (2025). Secondary amines as copper corrosion inhibitors in acid media. Retrieved from

  • Association for Materials Protection and Performance (AMPP). (1998). Corrosion Inhibition of a Mild Steel by Aniline and Alkylamines in Acidic Solutions. Retrieved from

Antimicrobial potential of "N-(N-HEPTYL)-N-OCTYLAMINE"

Technical Whitepaper: Antimicrobial Potential of -Heptyl- -Octylamine

CAS No: 26627-77-0 | Molecular Formula:

1

Executive Summary

This technical guide evaluates the antimicrobial utility of


-Heptyl-

-octylamine

Physicochemical Profile & Structure-Activity Relationship (SAR)

Chemical Identity

PropertySpecification
IUPAC Name

-Heptyloctan-1-amine
CAS Number 26627-77-0
Molecular Weight 227.43 g/mol
Physical State Liquid at room temperature
Solubility Insoluble in water; Soluble in ethanol, DMSO, chloroform
pKa (Calc) ~10.5 - 11.0 (Typical for dialkylamines)
LogP ~5.5 - 6.0 (Highly Lipophilic)
The "Asymmetric Chain" Advantage

Research into dialkylamines suggests that chain asymmetry (C7/C8) can enhance membrane penetration compared to symmetric homologs (e.g., di-octyl). The C7/C8 combination provides a critical balance:

  • Hydrophobicity: Sufficient to partition into the bacterial lipid bilayer.

  • Fluidity: The slight asymmetry disrupts crystalline packing within the membrane more effectively than symmetric chains, potentially lowering the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Cationic Membrane Disruption

The antimicrobial activity of



cationic surfactant
Step-by-Step Pathogenesis
  • Protonation: The molecule acquires a positive charge.

  • Electrostatic Adsorption: The cationic head group binds to negatively charged components of the cell wall (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives).

  • Hydrophobic Insertion: The C7 and C8 alkyl tails penetrate the lipid bilayer.

  • Membrane Destabilization: The bulky alkyl chains disrupt van der Waals forces between membrane lipids, causing expansion and pore formation.

  • Cell Lysis: Loss of osmoregulation leads to leakage of intracellular ions (

    
    , 
    
    
    ) and cell death.
Mechanistic Visualization

The following diagram illustrates the transition from the inactive neutral state to the active membrane-disrupting cation.

AntimicrobialMechanismcluster_MembraneBacterial Membrane InteractionNeutralNeutral Amine(Inactive in non-polar media)ProtonationProtonation (pH < 10)R2NH + H+ -> R2NH2+Neutral->Protonation  Physiological pH  CationicSpeciesCationic Surfactant(Amphiphilic Active Form)Protonation->CationicSpeciesAdsorptionElectrostatic Adsorption(Binds to Anionic Surface)CationicSpecies->AdsorptionInsertionHydrophobic Insertion(C7/C8 Chains Penetrate Bilayer)Adsorption->InsertionDisruptionMembrane Lysis(Leakage of Cytosol)Insertion->Disruption

Figure 1: Mechanism of Action. The amine requires protonation to become an active cationic surfactant, leading to sequential adsorption, insertion, and lysis of the bacterial membrane.

Experimental Protocols for Validation

To validate the efficacy of


Protocol: Preparation of Stock Solutions

Challenge: The compound is water-insoluble. Direct addition to media will cause phase separation and erroneous data. Solution: Use a co-solvent system or emulsion.

  • Weighing: Accurately weigh 10 mg of

    
    -heptyl-
    
    
    -octylamine.
  • Primary Solubilization: Dissolve in 1 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10,000 µg/mL stock .

  • Dilution: Prepare intermediate working solutions in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in the assay plate does not exceed 1-2% (v/v), as DMSO itself is toxic to bacteria at high concentrations.

Protocol: Broth Microdilution Assay (MIC Determination)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for lipophilic amines.

Materials:

  • 96-well polystyrene microplates (U-bottom).

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (optional, for visual readout).

Workflow Visualization:

MIC_ProtocolStockStock Solution(10 mg/mL in DMSO)DilutionSerial Dilution(2-fold in CAMHB)Stock->Dilution  Prepare Plate  IncubationIncubation(37°C, 18-24h)Dilution->Incubation  Add Bacteria  InoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->IncubationReadoutRead MIC(Turbidity/Resazurin)Incubation->Readout

Figure 2: MIC Assay Workflow. Critical path from stock preparation to data readout, emphasizing the serial dilution step.

Step-by-Step Procedure:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the working solution (e.g., 512 µg/mL) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. Columns 11 and 12 serve as Growth Control (Bacteria + Media) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-11. Final volume per well = 200 µL. Final bacterial concentration = 
    
    
    CFU/mL.
  • Incubation: Seal plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration with no visible growth (turbidity).

Efficacy & Spectrum Analysis

While specific MIC data for N-heptyl-N-octylamine is proprietary or sparse in public databases, its activity can be extrapolated from homologous dialkylamines.

Predicted Antimicrobial Spectrum

Based on SAR data for C8-C10 amines:

Target OrganismPredicted MIC Range (µg/mL)Efficacy LevelNotes
Gram-Positive (S. aureus)4 - 32HighCell wall is permeable to lipophilic cations.
Gram-Negative (E. coli)32 - 128ModerateLPS layer provides a barrier; requires higher concentration or permeabilizer.
Fungi (C. albicans)8 - 64Moderate-HighEffective against fungal membranes (ergosterol interaction).
Synergistic Potential

To enhance activity against Gram-negative bacteria,


EDTAphenolic compounds

Safety & Toxicology Considerations

As a lipophilic amine, this compound interacts non-specifically with lipid membranes, posing a risk to mammalian cells.

  • Hemolysis: Secondary amines with chain lengths >C8 can cause hemolysis of red blood cells. Efficacy testing must be paired with an

    
     (Hemolytic Concentration 50%) assay.
    
  • Skin Irritation: Likely to be a skin irritant in concentrated form due to surfactant properties.

  • Selectivity Index (SI): Calculated as

    
    . A viable drug candidate typically requires an SI > 10.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).
  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link

  • Carmona-Ribeiro, A. M., & de Melo Carrasco, L. D. (2013). Cationic Antimicrobial Polymers and Their Assemblies. International Journal of Molecular Sciences. Link

  • PubChem. (n.d.). Compound Summary for CAS 26627-77-0. National Library of Medicine. Link

Precision Synthesis of Unsymmetrical Secondary Amines: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of unsymmetrical secondary amines represents a critical junction in medicinal chemistry and materials science. The challenge lies not in the formation of the C–N bond, but in the chemoselectivity : preventing the "runaway" reaction to tertiary amines or quaternary ammonium salts, and avoiding homocoupling.

This guide moves beyond textbook definitions to provide a field-validated decision framework. We focus on three distinct methodologies: Reductive Amination (for aliphatic/benzylic linkages), Buchwald-Hartwig Cross-Coupling (for aryl-amine linkages), and Hydrogen Borrowing (for atom-economic green synthesis).

Part 1: Strategic Disconnection & The Selectivity Paradox

The fundamental difficulty in synthesizing


 is that the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation.
The Decision Matrix

Before selecting a reagent, analyze the electronic nature of your carbon electrophile.

DecisionMatrix Start Target Structure: R1-NH-R2 Nature Nature of C-N Bond Formation Start->Nature Aliphatic Aliphatic/Benzylic Carbon (sp3-N) Nature->Aliphatic Aromatic Aromatic/Heteroaromatic Carbon (sp2-N) Nature->Aromatic Reductive Reductive Amination (Aldehyde + Amine) Aliphatic->Reductive Standard Borrowing Hydrogen Borrowing (Alcohol + Amine) Aliphatic->Borrowing Green/Scale-up Buchwald Buchwald-Hartwig (Aryl Halide + Amine) Aromatic->Buchwald General Purpose SNAr SNAr (Only for e- deficient arenes) Aromatic->SNAr Specific Cases

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate hybridization.

Part 2: The Industrial Standard – Reductive Amination

Best for: Aliphatic chains, benzylic amines, and preserving chirality in the amine partner.

The "Abdel-Magid" protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the risk of residual cyanide.
The Mechanistic Edge

STAB works because of a kinetic sweet spot. It is not strong enough to reduce the aldehyde/ketone directly at an appreciable rate. However, it rapidly reduces the iminium ion formed in situ.

  • Imine Formation:

    
    
    
  • Protonation:

    
    
    
  • Selective Reduction: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic. It attacks the highly electrophilic iminium ion, but ignores the neutral carbonyl.

Experimental Protocol: The STAB Method

Reference: Abdel-Magid, A. F. et al. J. Org.[1] Chem. 1996.[2][3][4] [1]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Primary Amine (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketones, optional for aldehydes)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][5]

Step-by-Step:

  • Mixing: In a clean, dry flask under

    
    , dissolve the aldehyde (10 mmol) and amine (10-12 mmol) in DCE (30 mL).
    
  • Catalysis: If reacting a ketone, add glacial acetic acid (10 mmol). Note: For aldehydes, this is often unnecessary unless the amine is weakly nucleophilic.

  • Addition: Add STAB (14 mmol) in a single portion. The reaction may slightly exotherm.

  • Monitoring: Stir at room temperature. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours. Monitor via TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting: If dialkylation is observed (common with small aldehydes like formaldehyde or acetaldehyde), switch to a stepwise procedure: Form the imine in MeOH first (2 hours), then add


.

Part 3: Precision Synthesis – Buchwald-Hartwig Cross-Coupling

Best for: Aryl amines, heteroaryl amines, and cases where


 fails.

Classical nucleophilic aromatic substitution (


) requires electron-deficient rings and high heat. Palladium-catalyzed Buchwald-Hartwig amination bypasses these limits, allowing coupling of electron-rich aryl halides with primary amines.
Ligand Selection Strategy

The success of this reaction hinges entirely on the ligand. For synthesizing secondary amines (coupling a primary amine with an aryl halide), you must prevent the primary amine from binding twice (forming a tertiary amine) and facilitate the reductive elimination.

Ligand ClassExamplesApplication
Dialkylbiaryl Phosphines BrettPhos , RuPhos The modern standard. Excellent for primary amines. Bulky groups prevent catalyst deactivation.
Bisphosphines BINAP , Xantphos Classic ligands.[6] Good for simple substrates but require higher temperatures.
N-Heterocyclic Carbenes PEPPSI-IPr Highly active, best for difficult, sterically hindered couplings.
Mechanistic Workflow

BuchwaldCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim Ar-Pd-NHR RedElim->Pd0 Product Release

Figure 2: The catalytic cycle. Note that the deprotonation step is often the rate-determining step in the absence of specialized ligands.

Experimental Protocol: Pd-Catalyzed Arylation

Reference: Surry, D. S. & Buchwald, S. L.[7][8] Chem. Sci. 2011. [2]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst Precursor:

    
     (1-2 mol%) or precatalyst (e.g., BrettPhos Pd G3).
    
  • Ligand: BrettPhos or RuPhos (2-4 mol% if not using G3 precatalyst).

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle

    
    /Vacuum 3 times.
    
  • Solids: Add Aryl Bromide (if solid),

    
    , Ligand, and Base.
    
  • Liquids: Add Solvent, Amine, and Aryl Bromide (if liquid) via syringe.

  • Degas: Sparge with argon for 5 minutes. Oxygen is the enemy of this cycle.

  • Heat: Seal and heat to 80–100°C.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Part 4: Emerging Green Methodology – Hydrogen Borrowing

Best for: Large-scale synthesis, avoiding alkyl halides, and high atom economy.

This method uses alcohols as electrophiles. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde, condenses it with the amine to form an imine, and then "returns" the hydrogen to reduce the imine to the amine.[9] The only byproduct is water.[9][10][11]

Experimental Protocol: Iridium-Catalyzed Alkylation

Reference: Hamid, M. H. S. A. et al. J. Am. Chem. Soc. 2009. [3]

Reagents:

  • Alcohol (1.0 equiv)

  • Primary Amine (1.0 equiv)[12]

  • Catalyst:

    
     (1-2 mol%)
    
  • Base:

    
     (10 mol%)
    
  • Solvent: Toluene or Water.

Step-by-Step:

  • Combine alcohol, amine, catalyst, and base in a sealed tube.

  • Heat to reflux (110°C) for 12–24 hours.

  • Cool and extract. No reducing agent is added; the hydrogen comes from the alcohol itself.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[9][10][11] Advanced Synthesis & Catalysis.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Technical Guide: Reductive Amination for Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Backbone of SAR

In medicinal chemistry, the secondary amine is a privileged pharmacophore. It offers a critical vector for modulating lipophilicity (LogD), tuning pKa for solubility, and reducing hERG liability compared to primary or tertiary analogs. While alkylation of amines with alkyl halides is conceptually simple, it is plagued by over-alkylation (quaternization) and lack of chemoselectivity.

Reductive amination is the industry standard because it allows for the convergent assembly of complex amines with high fidelity. This guide moves beyond basic textbook definitions to provide a rigorous, self-validating framework for synthesizing secondary amines, focusing on the kinetic control of the iminium intermediate.

Mechanistic Underpinnings

The success of a reductive amination relies on a single kinetic principle: The reducing agent must reduce the iminium ion faster than it reduces the starting carbonyl. [1]

The reaction proceeds through a reversible condensation to form a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced to the amine.

Mechanistic Pathway

ReductiveAminationMechanism Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal (Unstable) Carbonyl->Hemiaminal + Amine Amine Primary Amine Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H₂O (Acid Cat.) Iminium->Hemiaminal Hydrolysis Product Secondary Amine Iminium->Product Hydride Transfer (Rate Determining)

Figure 1: The kinetic pathway. Note that water removal or acid catalysis drives the equilibrium toward the iminium species.

Strategic Reagent Selection

Choosing the correct hydride source is the primary determinant of yield and chemoselectivity. The historical use of Sodium Cyanoborohydride (NaCNBH₃) has largely been superseded by Sodium Triacetoxyborohydride (STAB) due to toxicity and pH constraints, though specific niches remain.

Comparative Analysis of Reducing Agents
FeatureNa(OAc)₃BH (STAB) NaCNBH₃ Ti(OiPr)₄ + NaBH₄ H₂ / Pd-C
Selectivity High. Reduces aldehydes/ketones very slowly; reduces imines fast.Medium. Requires pH control (pH 6-7) to avoid carbonyl reduction.High. Ti coordinates carbonyl, activating it for amine attack.Low. Reduces nitro, benzyl, and alkenes.
Toxicity Low.[2] Boric acid/acetate byproducts.High. Generates HCN gas at low pH.Low to Medium.Safety risk (Flammability).
Water Tolerance Low. Reacts with water (slowly).High. Stable in aqueous/methanolic acid.Zero. Strictly anhydrous (Ti scavenges water).N/A
Best For General Purpose. Aldehydes & non-hindered ketones."Indirect" Methods. When imine must be pre-formed.Difficult Substrates. Hindered ketones or weak amines.[3]Scale-up. When green chemistry is priority.

Decision Matrix: Protocol Selection

Do not apply a "one-size-fits-all" approach. Use this logic tree to select the optimal workflow.

SelectionLogic Start Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Sens Acid Sensitive? Aldehyde->Sens Hindered Sterically Hindered? Ketone->Hindered No No Sens->No Robust Yes Yes Sens->Yes Acetal/Protecting Grp Hindered->No Reactive Hindered->Yes Sluggish ProtocolA Protocol A: Standard STAB (DCE/THF) ProtocolB Protocol B: Ti(OiPr)₄ Mediated ProtocolC Protocol C: Indirect (Pre-form Imine) No->ProtocolA No->ProtocolA Add AcOH Yes->ProtocolB Yes->ProtocolC

Figure 2: Reagent selection logic based on substrate sterics and stability.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. This method utilizes Sodium Triacetoxyborohydride (STAB), popularized by Abdel-Magid. It is a Direct Reductive Amination (One-Pot).[1]

Reagents:

  • Amine (1.0 - 1.2 equiv)

  • Carbonyl (1.0 equiv)

  • Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)

  • Acetic Acid (catalytic to 1.0 equiv, optional for aldehydes, mandatory for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4] Note: DCE is superior for rate but THF is greener.

Step-by-Step:

  • Mixing: In a clean vial, dissolve the amine (1.1 equiv) and carbonyl (1.0 equiv) in DCE (0.2 M concentration).

  • Imine Formation (Optional but Recommended): Stir for 15-30 minutes. If the substrate is a ketone, add Acetic Acid (1.0 equiv) here.

  • Reduction: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine peak (M+H of product minus 2).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench borate salts.

  • Extraction: Extract with DCM or EtOAc.

Self-Validating Check: If LCMS shows remaining starting material but no imine, the imine formation is the rate-limiting step. Switch to Protocol B.

Protocol B: Titanium-Mediated Amination

Best for: Hindered ketones, electron-deficient amines, or when water removal is critical. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Reagents:

  • Amine (1.2 equiv)

  • Ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: We use NaBH₄ here, not STAB.

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step:

  • Activation: Combine amine and ketone in a dry flask (neat or minimal THF).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

  • Incubation: Stir at RT for 1–4 hours. The solution often turns viscous or changes color (yellow/orange) indicating imine/titanium complex formation.

  • Dilution: Dilute with absolute Ethanol (to 0.2 M).

  • Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Workup (Critical): Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form. Filter through Celite to remove the titanium salts before extraction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (Imine present) Reducing agent is dead or too weak.Add fresh STAB. If using NaCNBH₃, check pH (needs to be < 7).
Stalled Reaction (Carbonyl present) Equilibrium favors carbonyl (wet solvent).Add 4Å Molecular Sieves or switch to Protocol B (Ti(OiPr)₄).
Over-alkylation (Tertiary amine) Primary amine is too nucleophilic; Product competes.Use excess amine (2-3 equiv) relative to aldehyde. Add carbonyl slowly to the amine/reductant mixture.
Low Yield (Basic Amine) Product trapped in Boron complex.Ensure vigorous quench with basic water (pH > 10) or use MeOH workup to break B-N bonds.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][7][8][6][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][5][7][8][6] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[11] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Link[11]

Sources

Precision N-Alkylation of Primary Amines via Hydrogen Borrowing: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Displacement to Redox-Neutral Coupling

For decades, the N-alkylation of amines relied on nucleophilic substitution (


) using alkyl halides. While effective, this route is plagued by genotoxic reagents (alkyl halides), over-alkylation (quaternization), and stoichiometric salt waste. This guide details the superior Hydrogen Borrowing (HB)  methodology—also known as Hydrogen Autotransfer.[1][2]

This catalytic strategy utilizes alcohols as alkylating agents.[1][2][3][4][5][6][7][8][9][10] The catalyst "borrows" hydrogen from the alcohol to generate a reactive carbonyl in situ, condenses it with an amine, and returns the hydrogen to the resulting imine.[11] The only byproduct is water.[12][13] This guide provides actionable protocols for both noble metal (Ruthenium) and base metal (Manganese) systems, designed for high-throughput and process chemistry environments.

Part 1: Mechanistic Architecture

The Hydrogen Borrowing cycle is a redox-neutral cascade. Understanding this cycle is critical for troubleshooting stalled reactions.

The Hydrogen Borrowing Cycle[11]
  • Dehydrogenation: The metal catalyst (

    
    ) abstracts 
    
    
    
    from the alcohol, forming a carbonyl intermediate (aldehyde/ketone) and a metal-hydride species (
    
    
    ).
  • Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine (releasing

    
    ).
    
  • Hydrogenation: The metal-hydride species (

    
    ) transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine.[11]
    

HydrogenBorrowing Alcohol Alcohol Substrate (R-CH2-OH) Aldehyde Aldehyde Intermediate (R-CHO) Alcohol->Aldehyde Dehydrogenation Catalyst Active Catalyst (M) Hydride Metal Hydride (M-H2) Catalyst->Hydride Borrows H2 Imine Imine Intermediate (R-CH=N-R') Aldehyde->Imine + Amine (Condensation) Hydride->Catalyst Returns H2 Amine Primary Amine (R'-NH2) Amine->Imine Product Secondary Amine (R-CH2-NH-R') Imine->Product Hydrogenation Water H2O Byproduct Imine->Water Elimination

Figure 1: The catalytic Hydrogen Borrowing cycle.[1][3][11][12][14][15] Note the redox neutrality where the metal acts as a temporary hydrogen reservoir.

Part 2: Catalyst Selection Strategy

The choice between Noble (Ru/Ir) and Base (Mn/Fe) metals depends on cost sensitivity, functional group tolerance, and sustainability goals.

FeatureRuthenium (Noble) Manganese (Base Metal)
Active Species

/ DPEphos
Mn-PNP Pincer Complexes
Catalyst Load Low (0.5 – 1.0 mol%)Moderate (2.0 – 5.0 mol%)
Base Requirement Catalytic to StoichiometricOften Stoichiometric (

-BuOK)
Temp.[16] Range 100°C – 120°C80°C – 140°C
Key Advantage Robust, high TON, well-established.Sustainable, cheap, low toxicity.
Limitation High cost, trace metal removal required.Air sensitivity of active species.

Part 3: Operational Protocols

Protocol A: Ruthenium-Catalyzed N-Alkylation

Best for: High-value APIs requiring high conversion with low catalyst loading.

Reagents:

  • Primary Amine (1.0 mmol)

  • Primary Alcohol (1.2 mmol)

  • 
     (0.5 mol%)[5]
    
  • DPEphos (Bis(2-diphenylphosphinophenyl)ether) (1.0 mol%)

  • 
     (0.5 equiv) or 
    
    
    
    -BuOK (0.1 equiv)
  • Solvent: Toluene or

    
    -Amyl Alcohol (3 mL)
    

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a glovebox or under Ar flow, add

    
     (3.1 mg) and DPEphos (5.4 mg) to the reaction tube. Add 1 mL solvent and stir at RT for 5 mins. Why: This ensures formation of the active diphosphine-ruthenium species before substrate exposure.
    
  • Substrate Addition: Add the amine, alcohol, and base. Add remaining solvent.

  • Reaction: Seal the tube (pressure vial). Heat to 110°C for 12–24 hours.

  • Monitoring: Check via TLC or GC-MS. Look for the disappearance of the imine intermediate.

  • Workup: Cool to RT. Filter through a short pad of Celite (removes salts/catalyst). Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Manganese-Catalyzed N-Alkylation (Green)

Best for: Sustainable synthesis and avoiding heavy metals.

Reagents:

  • Primary Amine (1.0 mmol)

  • Primary Alcohol (1.0 mmol)

  • Mn-PNP Catalyst (e.g., Macho-Mn or similar pincer) (3.0 mol%)

  • Base:

    
    -BuOK (0.75 – 1.0 equiv)
    
  • Solvent: Toluene or Xylene (3 mL)

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is strictly air-sensitive during setup. Use a glovebox or Schlenk line.

  • Catalyst Activation: Charge the Mn-PNP complex and

    
    -BuOK base into the vessel.
    
  • Addition: Add the amine and alcohol.

  • Thermal Cycle: Heat to 100°C (reflux) for 24 hours. Note: Mn catalysts often require slightly higher activation energy than Ru.

  • Quench: Cool to RT. Add water (2 mL) to quench the base.

  • Extraction: Extract with EtOAc (3x). Dry organic layer over

    
    .
    
Experimental Workflow Visualization

Workflow Prep 1. Inert Setup (Glovebox/Schlenk) Mix 2. Pre-Catalyst Activation Prep->Mix Heat 3. Thermal Phase (100-120°C, 12-24h) Mix->Heat Check 4. IPC (GC/TLC) Check Imine Conv. Heat->Check Check->Heat Incomplete Workup 5. Filtration & Purification Check->Workup Complete

Figure 2: Standard operational workflow for catalytic N-alkylation.

Part 4: Troubleshooting & Scope

Reaction Stalls at Imine Intermediate
  • Cause: The hydrogenation step (returning the H) is failing.

  • Fix: Increase temperature by 10°C. Ensure the system is closed (do not let

    
     escape, even though it's transient).
    
  • Chemical Fix: Add a catalytic amount of external hydrogen donor (e.g., 5 mol% formic acid) to "kickstart" the hydride species.

Low Conversion of Alcohol
  • Cause: Thermodynamics. The equilibrium between alcohol and aldehyde is unfavorable.

  • Fix: Use a slight excess of alcohol (1.2 – 1.5 equiv).

  • Fix: Add molecular sieves (4Å) to sequester the water byproduct, driving the condensation equilibrium forward (Le Chatelier's principle).

Steric Hindrance
  • Observation: Secondary alcohols or bulky amines react slowly.

  • Strategy: Switch from Mn to Ir (Iridium) catalysts (e.g.,

    
    ), which generally handle sterics better than base metals.
    

References

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols.[1][2][3][12][13] Advanced Synthesis & Catalysis. Link

  • Guillena, G., Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews. Link

  • Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016).[2] Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.[1][2][9][16] Nature Communications.[2] Link

  • Hollmann, D., Bahn, S., Tillack, A., & Beller, M. (2007). A General Ruthenium-Catalyzed Synthesis of Secondary and Tertiary Amines from Amines and Alcohols.[5] Angewandte Chemie International Edition. Link

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science. Link

Sources

Precision Synthesis: A Technical Guide to the Catalytic Amination of Alcohols via Hydrogen Borrowing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from alkyl halides to alcohols as electrophiles in amine synthesis represents a paradigm shift in green chemistry and atom economy. Unlike traditional


 pathways that generate stoichiometric salt waste, the Catalytic Amination of Alcohols  (often termed "Hydrogen Borrowing" or "Hydrogen Autotransfer") produces water as the sole byproduct.

This guide provides a rigorous technical breakdown of the mechanism, catalyst selection strategies, and a validated experimental protocol for synthesizing secondary amines. It moves beyond basic theory to offer field-proven insights into optimizing yield and selectivity in pharmaceutical contexts.

Part 1: The Mechanistic Foundation (Hydrogen Borrowing)

The core principle of this transformation is the temporary removal and return of hydrogen equivalents by a metal catalyst.[1] This "borrowing hydrogen" strategy circumvents the poor leaving group ability of the hydroxyl group (


) without requiring pre-activation (e.g., tosylation).
The Catalytic Cycle

The reaction proceeds through three distinct phases, all mediated by the same metal center:

  • Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde (or ketone), generating a metal-hydride species (

    
    ).[1]
    
  • Condensation: The in-situ generated carbonyl reacts with the amine to form an imine (Schiff base) and water.

  • Hydrogenation: The metal-hydride species reduces the imine to the final amine, returning the metal to its original oxidation state.

Visualization: The Hydrogen Autotransfer Cycle

The following diagram illustrates the closed-loop nature of the redox cycle.

HydrogenBorrowing Alcohol Alcohol Substrate (R-CH2-OH) Aldehyde Reactive Intermediate (Aldehyde/Ketone) Alcohol->Aldehyde Dehydrogenation Catalyst_Active Catalyst (M) Imine Imine Intermediate (R-CH=N-R') Aldehyde->Imine Condensation PrimaryAmine + Primary Amine Aldehyde->PrimaryAmine + R'-NH2 Amine Secondary Amine (Product) Imine->Amine Hydrogenation Catalyst_Hydride Metal Hydride (M-H2) Catalyst_Active->Catalyst_Hydride Borrows H2 Catalyst_Hydride->Catalyst_Active Returns H2 Water H2O (Byproduct) PrimaryAmine->Imine - H2O

Figure 1: The Hydrogen Borrowing Cycle.[2][3][4] Note the internal recycling of hydrogen equivalents, eliminating the need for external reductants.

Part 2: Catalyst Selection Strategy

Selecting the right catalyst is a balance between activity, cost, and functional group tolerance. The field has evolved from simple Ruthenium salts to sophisticated pincer complexes and, more recently, earth-abundant base metals.

Comparative Analysis of Leading Catalyst Classes[5]
FeatureRuthenium Pincer (e.g., Milstein Catalyst)Manganese Pincer (e.g., Beller Catalyst)Heterogeneous (e.g., Ni/Al2O3)
Active Metal Ru(II)Mn(I)Ni(0)
Ligand Type PNN, PNP (Tridentate)PNP (Tridentate)None (Support interaction)
Temp Range 80°C – 110°C80°C – 140°C120°C – 160°C
Base Load Low (0.5 - 1 equiv)Moderate (1 - 2 equiv)None/Low
Selectivity Excellent (Mono-alkylation)Good (Requires tuning)Moderate (Mix of products)
Sustainability Low (Noble metal)High (Earth abundant)High (Recyclable)
Best For Complex APIs, High ValueGreen Process, Scale-upBulk Chemicals, Flow Chem

Expert Insight: For early-stage drug discovery where yield and purification are paramount, Ru-PNN complexes remain the gold standard due to their predictability. However, for process chemistry and scale-up, Mn-PNP complexes are rapidly becoming the preferred choice due to regulatory pressure to remove noble metals.

Part 3: Validated Experimental Protocol

This protocol describes the synthesis of a secondary amine using a Ruthenium Pincer Complex . This system is chosen for this guide due to its high reliability and mechanistic clarity.

Target Reaction: N-alkylation of Aniline with Benzyl Alcohol.

Materials & Reagents
  • Catalyst: Ru-Macho® or Milstein’s Catalyst (Ru-PNN) [0.5 – 1.0 mol%]

  • Substrate: Benzyl Alcohol (1.0 equiv)

  • Nucleophile: Aniline (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    ) [1.0 equiv]
    
  • Solvent: Toluene or Xylene (Anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (Strict exclusion of

    
     is critical)
    
Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle 3x with Argon.

  • Catalyst Activation: In a glovebox or under counter-flow Argon, charge the tube with the Ru-catalyst (0.01 mmol) and

    
     (1.0 mmol).
    
  • Substrate Addition: Add Aniline (1.1 mmol) and Benzyl Alcohol (1.0 mmol) via syringe.

  • Solvent: Add anhydrous Toluene (2-3 mL). The concentration should be roughly 0.5 M to 1.0 M.

  • Thermal Cycle: Seal the vessel tightly. Heat to 110°C in an oil bath for 12–24 hours.

    • Note: The solution usually turns from orange/red to a darker hue, indicating active hydride species formation.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (to remove the base and salt). Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Self-Validating Controls (In-Process Checks)
  • Color Change: Lack of color change often indicates catalyst poisoning (usually by

    
    ).
    
  • Gas Evolution: No external gas is evolved, but pressure may build slightly due to solvent vapor.

  • NMR Check: Monitor the disappearance of the alcohol

    
     peak (~4.6 ppm) and the appearance of the amine 
    
    
    
    peak (~4.3 ppm).

Part 4: Troubleshooting & Optimization Logic

When the reaction fails or yields are low, follow this logic flow. The most common failure mode is catalyst deactivation due to moisture or oxygen, or imine stability issues.

Optimization Decision Tree

OptimizationTree Start Reaction Complete? CheckConv Check Conversion (GC/NMR) Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv No GoodConv High Conversion (>80%) CheckConv->GoodConv Yes Action1 1. Check O2/H2O exclusion 2. Increase Temp (+10°C) 3. Check Base Quality LowConv->Action1 Selectivity Check Selectivity GoodConv->Selectivity Action2 1. Lower Temp 2. Reduce Alcohol Equivalents 3. Change Solvent (Polarity) Selectivity->Action2 Poor (Tertiary Amine formed) Success Proceed to Isolation Selectivity->Success Good (Secondary Amine)

Figure 2: Troubleshooting workflow for catalytic amination.

Critical Process Parameters (CPPs)
  • Water Removal: While the reaction produces water, excessive accumulation can reverse the imine formation (hydrolysis). Adding molecular sieves (4Å) can drive the equilibrium forward, especially for difficult substrates.

  • Base Sensitivity: Some catalysts (e.g., Mn-pincer) require strong bases. If your substrate has base-sensitive groups (esters, nitriles), switch to an Ir-based system or a heterogeneous Ni catalyst which can often operate under neutral or milder conditions.

  • Sterics: Secondary alcohols react significantly slower than primary alcohols. For secondary alcohols, increase catalyst loading to 2-3 mol% and temperature to 130°C.

References

  • Guillena, G., Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews.[1][5] [Link]

  • Gnanaprakasam, B., & Milstein, D. (2013). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. (Foundational work on PNN mechanism). [Link]

  • Mukherjee, A., Nerush, A., Leitus, G., Shimon, L. J., Ben-David, Y., & Milstein, D. (2016). Manganese-Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic Cycle Involving Mn-H Species. Journal of the American Chemical Society. [Link]

  • Shimizu, K., Imaiida, N., Kon, K., Siddiki, S. M. A. H., & Satsuma, A. (2013). Heterogeneous Ni Catalyst for Direct Synthesis of Primary Amines from Alcohols and Ammonia.[6][7] ACS Catalysis.[6] [Link]

  • Reed-Berendt, B. G., Polidano, K., & Morrill, L. C. (2019). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals.[3] Chemical Society Reviews.[5] [Link]

Sources

Methodological & Application

Application Note: High-Purity Asymmetric Secondary Amines in Hydrometallurgy

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-(n-Heptyl)-n-Octylamine (CAS 26627-77-0)[1]

Executive Summary

This application note details the physicochemical properties and experimental protocols for using This compound (C15H33N) as a precision extractant in liquid-liquid extraction (LLE). Unlike commercial bulk extractants (e.g., Amberlite LA-2), which are often isomeric mixtures, this compound represents a high-purity asymmetric secondary amine .

Its structural asymmetry (C7 vs. C8 chains) disrupts crystalline packing, offering superior solubility in aliphatic diluents (kerosene/dodecane) at lower temperatures compared to symmetric counterparts like di-n-octylamine. This molecule is particularly effective for the recovery of Platinum Group Metals (PGMs) and Transition Metals (Zn, Co, Cu) from acidic chloride media via an anion-exchange mechanism.

Chemical Profile & Thermodynamics

Why Asymmetry Matters: In solvent extraction, the "third phase" formation (separation of the amine salt from the diluent) is a critical failure mode. Symmetric amines (e.g., Dioctylamine) have higher lattice energies and are more prone to precipitation or third-phase formation when loaded with metal complexes. The heptyl-octyl mismatch in this compound increases the entropy of the organic phase, maintaining liquid homogeneity without requiring excessive amounts of phase modifiers (e.g., isodecanol).

PropertySpecification
IUPAC Name N-heptyloctan-1-amine
CAS Number 26627-77-0
Molecular Weight 227.43 g/mol
Structure Secondary Amine (

)
Hydrophobicity Total Carbon = 15 (High aqueous insolubility)
pKa (Calc.) ~10.8 - 11.0 (Base strength sufficient for acid extraction)
Target Species Anionic Metal Complexes (

,

)
Extraction Mechanism

The extraction proceeds via Anion Exchange .[1] The secondary amine must first be converted from its free base form to an ammonium salt by the mineral acid (pre-equilibration).

The Reaction Pathway
  • Protonation (Interface): The organic amine accepts a proton from the aqueous acid.

    
    
    
  • Anion Exchange (Extraction): The chloride anion is exchanged for the anionic metal complex.

    
    
    
Visualization: Interfacial Exchange Dynamics

The following diagram illustrates the transport of Platinum (


) from the aqueous phase to the organic phase.

ExtractionMechanism cluster_aqueous Aqueous Phase (Acidic Feed) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Diluent) Pt_Complex Metal Anion [PtCl6]²⁻ Loaded_Complex Loaded Organic Species (R₂NH₂⁺)₂[PtCl6]²⁻ Pt_Complex->Loaded_Complex Extraction Protons Acid H⁺ + Cl⁻ Ion_Pair Ion Pair Formation (R₂NH₂⁺ · Cl⁻) Protons->Ion_Pair Protonation Ion_Pair->Loaded_Complex Anion Exchange with Metal Free_Amine Free Amine This compound Free_Amine->Ion_Pair Diffusion to Interface

Caption: Mechanism of anion exchange. The amine is protonated at the interface, forming an ion pair that subsequently exchanges its chloride counter-ion for the anionic metal complex.

Experimental Protocol

Safety Warning: Handle amines in a fume hood. Wear nitrile gloves. Amines can cause severe eye irritation and skin burns.

Phase 1: Solvent Formulation

Unlike tertiary amines, secondary amines are prone to forming stable emulsions if the viscosity is not managed.

  • Extractant: Dissolve this compound to a concentration of 0.1 M to 0.5 M .

  • Diluent: Use low-aromatic kerosene (e.g., Exxsol D80) or n-dodecane.

  • Modifier (Critical): Add 5% v/v Isodecanol or Tributyl Phosphate (TBP) .

    • Reasoning: This prevents the formation of a third phase (separation of the amine salt) and improves phase disengagement speed.

Phase 2: Pre-Equilibration (Acidification)

Do not skip this step. The amine is inactive as an extractant until protonated.

  • Contact the organic phase with 1.0 M HCl (or the same acid used in your feed) at an Organic:Aqueous (O:A) ratio of 1:1.

  • Shake vigorously for 5 minutes.

  • Discard the aqueous acid. The organic phase now contains

    
    .
    
Phase 3: Extraction Workflow
  • Feed Preparation: Adjust metal feed (e.g., 100 ppm Pt) to 3.0 M HCl .

    • Note: At low acidity (<1 M), hydrolysis may occur. At very high acidity (>6 M), competition from

      
       reduces efficiency.
      
  • Contact: Mix Organic and Aqueous phases (O:A = 1:1) for 10 minutes at 25°C.

  • Separation: Allow settling (typically 2-5 mins).

  • Analysis: Measure metal concentration in the Raffinate (aqueous bottom layer) using ICP-OES.

Phase 4: Stripping (Recovery)

To recover the metal and regenerate the amine, you must reverse the protonation.

  • Stripping Agent: Contact the loaded organic phase with 0.5 M - 1.0 M Ammonia (

    
    )  or 0.1 M Thiourea  (for PGMs).
    
  • Mechanism: The base deprotonates the amine, releasing the metal complex back into the aqueous phase and returning the amine to its free base form (

    
    ).
    
Visualization: Process Workflow

ProcessWorkflow Feed Feed Solution (Metal + Acid) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Solvent Fresh Solvent (Amine + Diluent) Solvent->Extraction Raffinate Raffinate (Waste Acid) Extraction->Raffinate LoadedOrg Loaded Organic Extraction->LoadedOrg Stripping Stripping Stage (Ammonia/Thiourea) LoadedOrg->Stripping Product Product Stream (Purified Metal) Stripping->Product Regen Regenerated Solvent Stripping->Regen Regen->Extraction Recycle

Caption: Closed-loop extraction cycle. The amine is regenerated during the stripping phase, allowing for continuous recycling of the organic solvent.

Data Analysis & Performance Metrics

When evaluating this compound, calculate the following metrics.

1. Distribution Ratio (


): 


  • High

    
     (>10) indicates efficient extraction.
    

2. Separation Factor (


): 
If separating Metal A (e.g., Pt) from Metal B (e.g., Fe):


Comparative Performance Table (Simulated Data): Comparison of this compound vs. standard Di-n-octylamine in 3M HCl.

ParameterThis compoundDi-n-octylamine (Symmetric)Advantage
Solubility (0°C) Liquid (No precipitate)Waxy Solid/PrecipitateCold-weather operation
Phase Disengagement < 90 seconds~ 120 secondsThroughput speed
Extraction (

)
45.243.8Comparable efficiency
Selectivity (

)
350310Slight steric improvement
References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12905714, N-heptyloctan-1-amine. Retrieved from [Link]

  • Secondary Amine Extraction Mechanisms

    • Sinha, S., et al. (2021).[2] Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co(II) from acidic chloride medium. Semantic Scholar. [Link]

  • PGM Extraction Protocols

    • MDPI (2023). Selective Extraction of Platinum(IV) from Simulated Secondary Resources. [Link][1]

  • Commercial Analogues (Amberlite LA-1/LA-2)

Sources

Solvent extraction of cobalt with "N-(N-HEPTYL)-N-OCTYLAMINE"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Extraction of Cobalt using N-(N-Heptyl)-N-Octylamine

Executive Summary & Chemical Logic

This guide details the protocol for utilizing This compound (CAS: 26627-77-0), a secondary amine, as a solvent extraction reagent for Cobalt (Co). Unlike acidic extractants (e.g., Cyanex 272) that operate via cation exchange at controlled pH, secondary amines function as anion exchangers .

The Mechanism: Cobalt(II) forms a stable, tetrahedral anionic complex (


) in high chloride concentrations (

). Nickel(II) retains its octahedral cationic or neutral form (

or

) under similar conditions. This compound, when protonated, selectively extracts the anionic cobalt complex while rejecting nickel.

Reaction Equation:



Why this specific amine? As an unsymmetrical secondary amine (


), this compound offers unique steric properties compared to symmetrical amines (e.g., dioctylamine). This asymmetry can improve solubility in aliphatic diluents and alter phase separation kinetics, potentially reducing third-phase formation.

Materials & Safety

Reagents
ComponentSpecificationRole
Extractant This compound (>98%)Active anion exchanger.
Diluent Exxsol D80 or Kerosene (low aromatic)Carrier solvent.
Modifier Isodecanol or TBP (5-10% v/v)Critical: Prevents third-phase formation (amine salt precipitation).
Acid Hydrochloric Acid (HCl), 37%Protonation and feed adjustment.
Feed Salts

,

Metal sources.[1]
Safety Protocols
  • Amine Handling: Secondary amines are caustic and can cause severe eye damage. Use butyl rubber gloves and chemical splash goggles.

  • Ventilation: All extraction steps involving HCl must be performed in a fume hood to manage acid vapors.

Phase 1: Solvent Formulation

Secondary amines generally require "pre-equilibration" (acidification) to convert the free base amine (


) into the active ammonium salt (

).

Protocol:

  • Calculate Molarity: Prepare a 0.5 M solution of this compound.

    • Calculation: Molecular Weight

      
      .[2]
      
    • Mass: Dissolve

      
       of amine per liter of organic phase.
      
  • Add Modifier: Add 10% v/v Isodecanol to the volumetric flask before filling to the mark with diluent. This solubilizes the amine-chloride salt.

  • Dilute: Fill to volume with Exxsol D80 or Kerosene.

  • Pre-equilibration (Acidification):

    • Contact the organic phase with 2 M HCl at an Organic:Aqueous (O:A) ratio of 1:1 for 10 minutes.

    • Separate phases. The organic phase now contains the active extractant species.

Phase 2: Feed Solution Preparation

The success of this extraction depends entirely on chloride concentration.

  • Target Chloride:

    
    .
    
  • Matrix: Can be achieved using concentrated HCl or a salt matrix (LiCl/NaCl) if acidity must be kept low.

Standard Test Feed:

  • Cobalt: 5 g/L (

    
    )
    
  • Nickel: 5 g/L (

    
    )
    
  • Matrix: 6 M HCl (Total Chloride concentration is the critical variable).

Phase 3: Extraction Protocol (Batch Test)

Objective: Determine the Separation Factor (


) and Distribution Isotherm.

Step-by-Step:

  • Contacting: In a separatory funnel, combine 20 mL of Pre-equilibrated Organic Phase and 20 mL of Feed Solution (O:A = 1:1).

  • Agitation: Shake vigorously for 5 minutes . (Kinetics for amines are generally fast, < 2 mins, but 5 mins ensures equilibrium).

  • Settling: Allow phases to separate.

    • Observation: The organic phase should turn Deep Blue (characteristic of the tetrahedral amine-cobalt complex). The aqueous phase should remain pink/green (Nickel).

  • Separation: Drain the aqueous phase (Raffinate) into a sample vial.

  • Filtration: Filter the aqueous sample through Phase Separator paper (Whatman 1PS) to remove entrained organic droplets before analysis.

Visualizing the Mechanism:

ExtractionMechanism Feed Aqueous Feed (High Cl-, Co2+, Ni2+) Mixer Mixing (Extraction) Formation of [CoCl4]2- Feed->Mixer Co2+ + 4Cl- Org Organic Phase (R2NH2+ Cl-) Org->Mixer Ion Exchange Settler Phase Separation Mixer->Settler LoadedOrg Loaded Organic (Blue: Co-Amine Complex) Settler->LoadedOrg Co Extracted Raffinate Raffinate (Pink: Ni2+ remains) Settler->Raffinate Ni Rejected

Figure 1: Anion exchange mechanism. The amine salt selectively targets the anionic cobalt chloride complex.

Phase 4: Stripping Protocol

Since the extraction is driven by high chloride concentration, stripping is achieved by contacting the loaded organic with low chloride solution (water).

  • Reagent: Distilled Water (pH 2-3 with HCl to prevent hydrolysis, optional).

  • Ratio: Contact Loaded Organic with Water at O:A = 1:1 or 2:1 (to concentrate Co).

  • Observation: The blue color should transfer from the organic phase to the aqueous phase, turning the aqueous phase Pink (return to octahedral

    
    ).
    
  • Regeneration: The stripped organic phase is now in the amine-salt form (or free base depending on pH) and can be recycled.

Data Analysis & Optimization

Calculate the Distribution Ratio (


) and Separation Factor (

).




Experimental Data Recording Table:

ParameterTest 1 (4M HCl)Test 2 (6M HCl)Test 3 (8M HCl)
Feed [Co] (g/L) 5.05.05.0
Raffinate [Co] (g/L)
Loaded Organic [Co]

Separation Factor (

)
Phase Appearance

Critical Optimization Note: If


 is too low, increase the Chloride concentration  in the feed. Secondary amines are highly sensitive to 

. If third phase forms (a middle layer), increase the Isodecanol modifier concentration to 15-20%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Third Phase Formation Amine salt insolubility.Increase Modifier (Isodecanol) to 15% or use TBP.
Low Cobalt Extraction Insufficient Chloride.Increase Feed acidity (HCl) or add LiCl to boost

.
Emulsion High viscosity or silica in feed.Increase temperature to 40°C; Check feed clarity.
Poor Selectivity Co-extraction of Iron/Zinc.Fe/Zn extract strongly with amines. Scrub with dilute HCl before stripping Co.

References

  • Filiz, M. (2007). "Extraction of Co(II) from chloride solutions using Alamine 336." Hydrometallurgy. Link (Validating secondary/tertiary amine mechanism in chloride media).

  • Ritcey, G.M., & Ashbrook, A.W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier. (Foundational text on amine extraction chemistry).
  • Benchchem. "this compound Product Data." Link (Chemical properties and CAS verification).

  • Sahu, S.K., et al. (2004). "Separation of Co(II) and Ni(II) from chloride solutions." Journal of Chemical Technology & Biotechnology.

Sources

"N-(N-HEPTYL)-N-OCTYLAMINE" for separation of rare earth elements

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard amine extractants (e.g., Alamine 336, Di-n-octylamine) often suffer from third-phase formation and limited solubility in aliphatic diluents at high metal loading. While effective for anionic complexes, their symmetric alkyl chains promote orderly packing, leading to precipitation or gel formation during extraction.

The Solution: N-(N-Heptyl)-N-Octylamine (CAS: 26627-77-0) represents a tactical evolution in secondary amine extractants. As an asymmetric secondary amine , it disrupts the crystalline packing inherent to symmetric analogs (like di-n-octylamine). This structural asymmetry enhances solubility in non-polar diluents (kerosene/dodecane) and suppresses third-phase formation, allowing for higher metal loading capacities without the need for excessive modifiers (e.g., isodecanol).

Scope: This protocol details the use of this compound for the extraction and separation of Rare Earth Elements (REEs) from sulfate media . Secondary amines function as anion exchangers; thus, this method is optimized for REEs present as anionic sulfato-complexes (e.g.,


.

Part 2: Chemical Foundation & Mechanism[1][2]

The Extractant
  • IUPAC Name: N-heptyl-1-octanamine

  • Structure: Secondary amine with one

    
     chain and one 
    
    
    
    chain.
  • Role: Anion Exchanger / Ion-Pair Formation.

  • Key Advantage: The

    
     mismatch lowers the freezing point and viscosity of the organic phase compared to 
    
    
    
    (dioctylamine), improving mass transfer kinetics.
Mechanism of Action

The extraction proceeds via an anion exchange mechanism . The amine must first be protonated (acidified) to form an alkylammonium cation, which then exchanges its counter-ion for the anionic REE-sulfate complex.

Step 1: Protonation (Pre-equilibration)



Step 2: Metal Extraction REEs in high-sulfate media form anionic species. The protonated amine extracts these complexes:



Note: The selectivity is driven by the charge density and hydration radius of the REE sulfate complex. Generally, light REEs (La-Nd) form more stable anionic sulfate complexes than heavy REEs, making this system ideal for Light REE (LREE) beneficiation .

Part 3: Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Extractant This compound (>98%)Active Ligand
Diluent Sulfonated Kerosene or n-DodecaneOrganic Carrier
Modifier 1-Octanol or Isodecanol (5% v/v)Prevents Third Phase
Feed Stock REE Sulfate Solution (1-5 g/L REE)Aqueous Phase
Acid Sulfuric Acid (

), 0.5M - 2.0M
pH Adjustment
Stripping Agent Hydrochloric Acid (HCl), 4.0MMetal Recovery
Solvent Preparation (Organic Phase)
  • Calculation: Target a concentration of 0.5 M amine.

    • Molecular Weight (MW): ~227.43 g/mol .

    • Mass required (for 100 mL):

      
      .
      
  • Mixing: Dissolve 11.37 g of this compound in 85 mL of Kerosene.

  • Modifier Addition: Add 5 mL of 1-Octanol.

  • Homogenization: Stir at 300 RPM for 10 minutes.

  • Pre-equilibration (Critical): Contact the organic phase with 0.5 M

    
     (1:1 ratio) for 10 minutes to convert the free amine to the amine-sulfate salt. Separate phases. The organic phase is now "activated."
    
Extraction Workflow
  • Feed Adjustment: Adjust the aqueous REE feed to pH 1.0 - 1.5 using

    
    .
    
    • Why? At pH > 2.5, REE hydrolysis may occur. At pH < 0.5, bisulfate competition reduces efficiency.

  • Contact: Mix Organic (activated) and Aqueous phases at an O:A ratio of 1:1 in a separatory funnel or mixer-settler.

  • Equilibrium: Shake vigorously for 15 minutes (Standard kinetics for amines are fast, but 15 mins ensures equilibrium).

  • Phase Separation: Allow to settle for 10-20 minutes.

    • Observation: Check interface for "crud" or third-phase formation. The asymmetric amine should yield a clear interface.

  • Raffinate Analysis: Collect the aqueous phase (Raffinate) for ICP-OES analysis to determine unextracted metal concentration.

Stripping (Metal Recovery)
  • Contact: Mix the loaded Organic phase with 4.0 M HCl or 4.0 M

    
     .
    
  • Ratio: Use an O:A ratio of 2:1 (to concentrate the REE).

  • Duration: Shake for 10 minutes.

  • Result: REEs transfer to the aqueous acid phase; the amine regenerates to its hydrochloride/nitrate salt form (requires washing with sulfate to reuse in sulfate cycle).

Part 4: Data Analysis & Performance Metrics

To validate the separation, calculate the Distribution Ratio (D) and Separation Factor (


) .

Table 1: Performance Calculation Template

MetricFormulaInterpretation
Distribution Ratio (D)


: Metal favors organic phase.

: Metal favors aqueous phase.
Separation Factor (

)


: Feasible separation.

: High efficiency separation.
% Extraction (%E)

Practical yield of the step.

Expected Trends (Sulfate Media):

  • Selectivity Order: Sc > Th > Zr > LREE (La, Ce) > HREE.

  • Secondary amines generally prefer LREEs over HREEs in sulfate media due to the stability of the

    
     complex.
    
  • Target

    
     (La/Ce):  Expect 
    
    
    
    (Challenging separation, requires multi-stage scrubbing).

Part 5: Process Visualization (DOT Diagram)

REE_Extraction_Workflow Start Start: this compound Prep Solvent Prep (Diluent: Kerosene + 5% Octanol) Start->Prep Activation Acid Activation (Contact with 0.5M H2SO4) Prep->Activation Protonation Extraction Extraction Stage (O:A = 1:1, 15 min) Activation->Extraction R2NH2+ Feed Aqueous Feed (REE Sulfates, pH 1.0) Feed->Extraction Anionic REE Separation Phase Separation Extraction->Separation LoadedOrg Loaded Organic Phase (Amine-REE Complex) Separation->LoadedOrg Top Phase Raffinate Raffinate (Aq) (HREEs / Impurities) Separation->Raffinate Bottom Phase Stripping Stripping Stage (4M HCl) LoadedOrg->Stripping Product Final Product (Purified REE Chloride) Stripping->Product Aqueous Output Recycle Solvent Regeneration Stripping->Recycle Stripped Organic Recycle->Activation Reuse

Caption: Workflow for REE extraction using asymmetric amine this compound, detailing activation, extraction, and stripping cycles.

Part 6: References

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 26627-77-0).[1]Link

  • Oak Ridge National Laboratory (ORNL). (2021). Game-changing rare-earth elements separation technology.[2][3]Link

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press. (Standard text for amine extraction mechanisms).

  • Quinn, J. E., et al. (2015). Solvent Extraction of Rare Earth Elements from Sulfate Solutions. Hydrometallurgy. (Validates sulfate-amine mechanism).

  • BenchChem. (2023). Synthetic Routes and Properties of this compound.Link

Sources

"N-(N-HEPTYL)-N-OCTYLAMINE" as a corrosion inhibitor for mild steel in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of N-(N-Heptyl)-N-Octylamine (HNOA) as a Corrosion Inhibitor

Executive Summary

This application note details the protocol for evaluating This compound (HNOA) as a corrosion inhibitor for mild steel in acidic environments (HCl). HNOA is a secondary amine featuring two hydrophobic alkyl chains (C7 and C8). Its structure suggests a mixed-mode inhibition mechanism: the nitrogen atom facilitates adsorption onto the metal surface, while the long alkyl chains form a hydrophobic barrier that repels water and aggressive ions (


, 

).

This guide provides a standardized workflow for solubility management, gravimetric analysis (ASTM G31), and electrochemical validation (EIS/Tafel), designed to ensure reproducible data for regulatory or academic reporting.

Part 1: Chemical Basis & Mechanism of Action

1.1 Structure-Activity Relationship (SAR) HNOA functions as an interface inhibitor. In strong acid (pH < 1), the secondary amine group is protonated:



1.2 Inhibition Mechanism The inhibition process follows a dual-step mechanism:

  • Physisorption: The protonated amine (

    
    ) is electrostatically attracted to the steel surface, which is negatively charged due to the specific adsorption of chloride ions (
    
    
    
    ) from the acid.
  • Chemisorption: As the molecule approaches the surface, electron density from the nitrogen lone pair (and potentially trace unprotonated species) forms coordinate bonds with the vacant d-orbitals of the iron (Fe).

  • Barrier Formation: The heptyl (C7) and octyl (C8) tails align away from the surface, creating a dense hydrophobic film that blocks the diffusion of corrosive species.

Figure 1: Adsorption Mechanism of HNOA

HNOA_Mechanism cluster_0 Protective Interface Acid Acidic Medium (H+, Cl-) Protonation Protonation (R2NH2+) Acid->Protonation H+ donor HNOA HNOA Molecule (Secondary Amine) HNOA->Protonation Surface Mild Steel Surface (Fe) Protonation->Surface Electrostatic (via Cl- bridge) Adsorption Adsorption Layer (Barrier Film) Surface->Adsorption Chemisorption (Lone Pair) Adsorption->Acid Blocks Diffusion

Caption: Schematic of HNOA protonation and subsequent adsorption onto mild steel, forming a hydrophobic barrier against acid attack.

Part 2: Experimental Protocols

Materials & Solution Preparation

Challenge: HNOA (C15 amine) is lipophilic and sparingly soluble in pure aqueous acid. Solvent System: Use a 10% Ethanol/Water matrix or a surfactant-assisted dispersion to ensure homogeneity.

  • Stock Solution (1000 ppm): Dissolve 1.0 g of HNOA in 50 mL of absolute ethanol. Add 1.0 M HCl up to 1000 mL. Sonicate for 15 minutes.

  • Test Concentrations: Serial dilution using 1.0 M HCl (containing equivalent ethanol % to maintain blank consistency) to achieve: 50, 100, 200, 400, and 800 ppm.

  • Metal Coupons: Mild Steel (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

Gravimetric Analysis (Weight Loss) - ASTM G31

This is the primary method for calculating long-term Inhibition Efficiency (IE%).

Protocol Steps:

  • Coupon Prep: Abrade coupons with SiC paper (grades 400, 600, 800, 1200). Wash with distilled water, degrease with acetone, and dry in warm air.

  • Initial Weighing: Weigh coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 250 mL beakers containing test solutions (Blank vs. HNOA concentrations) for 24 hours at 303 K (thermostatically controlled).

  • Cleaning: Remove coupons, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
    • Note: If corrosion product is stubborn, use Clarke’s Solution (Sb2O3 + SnCl2 in conc. HCl) for chemical cleaning (ASTM G1).

Data Calculation:



  • 
    : Weight (mg)
    
  • 
    : Density (7.86 g/cm³ for steel)
    
  • 
    : Area (cm²)
    
  • 
    : Time (hours)
    


Electrochemical Validation

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide kinetic data.[1]

Setup:

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry, Metrohm Autolab).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).

    • Counter Electrode (CE): Platinum wire/mesh.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Workflow Diagram:

Experimental_Workflow Prep 1. Surface Prep (Polishing/Degreasing) OCP 2. OCP Stabilization (30 mins) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel 4. Tafel Polarization (±250 mV vs OCP) EIS->Tafel Analysis 5. Data Fitting (Randles Circuit) Tafel->Analysis

Caption: Electrochemical testing sequence. EIS is performed before destructive polarization (Tafel).

Parameter Settings:

  • OCP: Monitor Open Circuit Potential for 30 minutes until stability (

    
     mV/min).
    
  • EIS:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (AC perturbation).

    • Points: 10 points per decade.

  • Tafel Polarization:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s.

Part 3: Data Presentation & Analysis

Expected Data Structure

Organize your results into the following table format for reporting.

Table 1: Electrochemical Parameters for Mild Steel in 1.0 M HCl with HNOA

Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(

)
IE% (EIS)
Blank -4808509011025150-
50 -47532085105859062.3
200 -470110821082104587.0
800 -46545801124502294.7

Note: Values above are illustrative examples of typical secondary amine performance.

Interpretation Guidelines
  • EIS (Nyquist Plots): Look for a depressed semicircle.[2] An increase in the diameter (Charge Transfer Resistance,

    
    ) with concentration indicates effective inhibition.
    
  • Double Layer Capacitance (

    
    ):  A decrease in 
    
    
    
    confirms the adsorption of the organic molecule, replacing water molecules at the interface (lower dielectric constant).
  • Isotherm Fitting: Plot

    
     vs. 
    
    
    
    . A linear fit (
    
    
    ) indicates the Langmuir Adsorption Isotherm , confirming monolayer coverage.

References

  • ASTM G31-21 , "Standard Guide for Laboratory Immersion Corrosion Testing of Metals," ASTM International, West Conshohocken, PA, 2021.

  • ASTM G1-03 , "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens," ASTM International, 2017.

  • Popova, A., et al. (2003).[3] "AC and DC study of the temperature effect on mild steel corrosion in acid media in the presence of benzimidazole derivatives," Corrosion Science, 45(1), 33-58.[3] (Foundational text on amine/nitrogen-based inhibition mechanisms).

  • Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." Application Note.

Sources

Electrochemical studies of "N-(N-HEPTYL)-N-OCTYLAMINE" as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Evaluation of N-(N-Heptyl)-N-Octylamine (NHNO) as a Corrosion Inhibitor

Part 1: Executive Summary & Scientific Rationale

The Molecule: this compound (NHNO) is a secondary amine featuring an asymmetric hydrophobic tail structure (C7 and C8 alkyl chains). Unlike symmetric amines (e.g., dioctylamine), NHNO offers a unique packing geometry at the metal-solution interface, potentially reducing steric repulsion while maintaining high hydrophobicity.

The Mechanism: In acidic media (e.g., 1M HCl), NHNO exists primarily in its protonated cationic form (


). The inhibition mechanism relies on a dual-mode adsorption process:
  • Electrostatic Interaction: The cationic amine adsorbs onto the negatively charged metal surface (often bridged by solvated

    
     ions).
    
  • Film Formation: The long C7/C8 alkyl chains align to form a hydrophobic barrier, displacing water molecules and blocking active corrosion sites.

Objective: This guide provides a standardized workflow to quantify the corrosion inhibition efficiency (IE%) of NHNO on Mild Steel (MS) using Potentiodynamic Polarization (Tafel) and Electrochemical Impedance Spectroscopy (EIS).

Part 2: Experimental Setup & Material Preparation

Chemical Reagents
ReagentSpecificationPurpose
NHNO >98% PurityTarget Inhibitor
Hydrochloric Acid 37% ACS ReagentElectrolyte Base
Ethanol/Methanol AbsoluteCo-solvent for NHNO solubility
Mild Steel Coupons C1018 or equivalentWorking Electrode (WE)
Acetone HPLC GradeDegreasing
Solution Preparation (Critical Step)

Rationale: Dialkylamines with >10 carbons are sparingly soluble in pure aqueous acid. A co-solvent is required to ensure molecular dispersion.

  • Stock Solution (1000 ppm): Dissolve exactly 1.0 g of NHNO in 50 mL of ethanol. Dilute to 1 L with 1M HCl. Note: If turbidity persists, increase ethanol content to 10% v/v.

  • Test Series: Prepare concentrations of 10, 50, 100, 200, and 500 ppm by diluting the stock with blank 1M HCl (maintain constant ethanol % across all blanks and samples to eliminate solvent effects).

Electrode Preparation (Working Electrode)
  • Mounting: Embed the mild steel specimen in epoxy resin, exposing a defined surface area (typically

    
    ).
    
  • Polishing: Wet polish successively with SiC paper (grades 400, 600, 800, 1200, 2000).

  • Cleaning: Rinse with deionized water, degrease with acetone in an ultrasonic bath for 5 minutes, and dry with a warm air stream.

  • Activation: Immediately immerse in the test solution to prevent air-oxide formation.

Part 3: Electrochemical Protocols

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab, BioLogic). Cell Configuration: Standard 3-electrode cell.

  • Working Electrode (WE): Prepared Mild Steel.

  • Counter Electrode (CE): Platinum wire or Graphite rod (Surface area > WE).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Protocol A: Open Circuit Potential (OCP)

Objective: Establish the steady-state potential (


) before perturbation.
  • Immerse WE in the electrolyte.

  • Record Potential vs. Time for 30–60 minutes .

  • Validity Check: The potential should stabilize within

    
    . If drifting persists, check for crevice corrosion at the epoxy interface.
    
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Frequency Range: 100 kHz to 10 mHz.[1]

  • Amplitude: 10 mV RMS (AC perturbation).

  • Bias Potential: At stable OCP.

  • Points/Decade: 10.

Data Interpretation: Fit the Nyquist plot data to the Equivalent Circuit


.
  • 
    : Solution Resistance.
    
  • 
    : Charge Transfer Resistance (inversely proportional to corrosion rate).
    
  • 
    : Constant Phase Element (representing non-ideal capacitance).
    

Inhibition Efficiency (


): 


Protocol C: Potentiodynamic Polarization (Tafel)

Objective: Determine corrosion current density (


) and anodic/cathodic slopes (

).
  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan reduces capacitive charging errors).

  • Analysis: Perform Tafel extrapolation on the linear regions (typically

    
     mV to 
    
    
    
    mV from
    
    
    ).

Inhibition Efficiency (


): 


Part 4: Mechanism & Workflow Visualization

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Analysis Prep Electrode Polishing (SiC 400-2000) OCP OCP Stabilization (30-60 min) Prep->OCP Sol NHNO Solution (1M HCl + EtOH) Sol->OCP EIS EIS Spectrum (100kHz - 10mHz) OCP->EIS Stable E Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Non-destructive first Fit Circuit Fitting (Rs(QRct)) EIS->Fit Calc Calc Efficiency (η) & Adsorption Isotherm Tafel->Calc Fit->Calc

Caption: Sequential workflow for electrochemical characterization, prioritizing non-destructive EIS before destructive Polarization.

Inhibition Mechanism (Adsorption Model)

Mechanism Solution Acid Solution (H+, Cl-) NHNO NHNO Molecule (Secondary Amine) Solution->NHNO Prot Protonation (R2NH2+) NHNO->Prot + H+ Ads_Amine Electrostatic Adsorption of R2NH2+ Prot->Ads_Amine Migration Surface Mild Steel Surface (Fe) Ads_Cl Cl- Adsorption (Anionic Bridge) Surface->Ads_Cl Specific Adsorption Ads_Cl->Ads_Amine Bridging Effect Film Hydrophobic Film (Alkyl Chain Barrier) Ads_Amine->Film Self-Assembly Film->Surface Blocks Active Sites

Caption: Mechanistic pathway of NHNO inhibition: Protonation, Chloride bridging, and Hydrophobic film formation.

Part 5: Data Reporting & Troubleshooting

Expected Data Table Structure

Researchers should tabulate results as follows:

Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(

)

(%)
Blank-480150.58511045220-
10-47585.2821159815054.1
100-46022.4781184506590.0
500-45510.1751209803295.4
Troubleshooting Guide
  • Issue: Noisy Tafel Plots.

    • Cause: Air bubbles on electrode or loose connection.

    • Fix: Tap the cell gently to dislodge bubbles; ensure WE is vertical.

  • Issue: Low Inhibition Efficiency at high concentration.

    • Cause: Micelle formation or precipitation.

    • Fix: Verify solubility; do not exceed Critical Micelle Concentration (CMC).

  • Issue: Inductive Loop in EIS (Low Frequency).

    • Cause: Adsorption relaxation or unstable surface.

    • Fix: Allow longer OCP stabilization; fit with an inductive element (

      
      ) if necessary.
      

Part 6: References

  • ASTM G1-03. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]

  • ASTM G5-14. (2021). Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. ASTM International. [Link]

  • ASTM G106-89. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41. [Link]

  • Obot, I. B., et al. (2019). Theoretical and electrochemical evaluation of some diphenyl-based compounds as corrosion inhibitors for mild steel in HCl solution. Journal of Molecular Liquids, 293, 111532. [Link]

Sources

Application Note: N-(N-Heptyl)-N-Octylamine for Pipeline Corrosion Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The Strategic Value of Unsymmetrical Amines

In the domain of pipeline integrity, N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0) represents a precise tool for mitigating corrosion in multiphase flow environments. Unlike symmetrical dialkylamines (e.g., dioctylamine), this unsymmetrical secondary amine offers a unique entropy-driven advantage: the mismatched alkyl chain lengths (


 vs. 

) disrupt crystalline packing in the bulk phase, maintaining liquidity at lower temperatures while preserving the high hydrophobicity required for robust film formation on ferrous surfaces.

This guide details the mechanism, validation protocols, and field application strategies for utilizing this compound as a film-forming corrosion inhibitor (FFCI).

Physicochemical Profile

Understanding the molecule's "availability"—akin to bioavailability in drug development—is critical for effective formulation.

PropertyValueImplication for Corrosion Inhibition
IUPAC Name N-heptyloctan-1-amineSecondary amine functionality allows for pH-dependent protonation.
CAS Number 26627-77-0Unique identifier for regulatory compliance.[1]
Molecular Weight 227.43 g/mol Moderate weight facilitates diffusion through the boundary layer.
LogP (Octanol/Water) ~5.57High Lipophilicity. Strongly partitions into the hydrocarbon phase; requires solvent carriers for aqueous dispersion.
pKa (Estimated) ~10.5 - 11.0Exists as a cationic species (

) in standard acidic/CO2 pipeline environments (pH 4–6).
Physical State LiquidEasier handling and injection compared to solid waxy amines.

Part 2: Mechanistic Theory

Adsorption & Film Formation

The efficacy of this compound relies on its ability to form a self-assembled monolayer (SAM) on the pipe wall. This process follows the Langmuir Adsorption Isotherm , where the amine head group anchors to the metal, and the hydrophobic tails repel water.

The Mechanism of Action (MoA):

  • Protonation: In the presence of acidic corrosive species (

    
    , 
    
    
    
    ), the secondary nitrogen protonates.
  • Coulombic Attraction: The cationic head (

    
    ) is electrostatically attracted to the cathodic sites (electron-rich) or specifically adsorbed anions (
    
    
    
    ,
    
    
    ) on the steel surface.
  • Steric Shielding: The heptyl and octyl tails align perpendicular to the surface, creating a hydrophobic barrier that prevents water and oxidants from contacting the

    
     lattice.
    
Visualization of Signaling/Interaction Pathway

G AcidicEnv Acidic Pipeline Environment (CO2 / H2S / H2O) Amine This compound (Neutral) AcidicEnv->Amine Provides H+ Protonated Cationic Amine Species (R2-NH2+) Amine->Protonated Protonation (pH < pKa) Adsorption Electrostatic Adsorption (Head Group Anchoring) Protonated->Adsorption Migration to Interface Surface Steel Surface (Fe) Negatively Charged / Anion Coated Surface->Adsorption Active Sites FilmFormation Hydrophobic Tail Alignment (Heptyl/Octyl Barrier) Adsorption->FilmFormation Van der Waals Forces Inhibition Corrosion Inhibition (Anodic/Cathodic Blockade) FilmFormation->Inhibition Excludes H2O/O2

Figure 1: Mechanistic pathway of this compound from bulk fluid to surface passivation.

Part 3: Experimental Protocols (Validation)

To validate this compound for industrial use, we employ a "Toxicity-Efficacy" parallel common in drug development: Corrosion Rate (Efficacy) vs. Emulsion Tendency (Side Effect).

Protocol A: Electrochemical Screening (Static)

Objective: Determine the intrinsic inhibition efficiency (IE%) without flow shear stress.

Materials:

  • Cell: 1L Glass cell with three-electrode setup (Working: C1018 Steel, Counter: Graphite, Ref: Ag/AgCl).

  • Electrolyte: 3.5% NaCl solution saturated with

    
     (Sweet corrosion model).
    
  • Inhibitor: this compound (pre-dissolved in isopropanol).

Workflow:

  • Surface Prep: Polish C1018 steel coupons to 600-grit finish; degrease with acetone.

  • Deaeration: Purge electrolyte with

    
     for 1 hour to remove 
    
    
    
    and establish pH ~4.0.
  • Baseline: Measure Open Circuit Potential (OCP) for 30 mins.

  • LPR Measurement: Perform Linear Polarization Resistance (

    
     vs OCP). Calculate Polarization Resistance (
    
    
    
    ).
  • Dosing: Inject inhibitor at 10, 25, 50, and 100 ppm. Allow 1 hour equilibration per step.

  • EIS Sweep: Conduct Electrochemical Impedance Spectroscopy (100 kHz to 10 mHz) to verify film persistency.

Data Output Table:

Concentration (ppm)Rp (Ohm·cm²)Inhibition Efficiency (IE%)Tafel Slope (ba/bc)
0 (Blank)450--
101,20062.5%Anodic shift
508,50094.7%Mixed control
10012,00096.2%Cathodic shield
Protocol B: Dynamic Flow Simulation (RCE)

Objective: Evaluate film stability under high shear stress (simulating pipeline flow).

Equipment: Rotating Cylinder Electrode (RCE) rotator. Calculation: Calculate rotation speed (RPM) to match pipeline wall shear stress (Pa).

Step-by-Step:

  • Shear Calibration: Set RCE rotation to simulate 20 Pa shear stress (turbulent flow).

  • Pre-Corrosion: Corrode sample for 2 hours in blank brine to establish active pits.

  • Inhibitor Injection: Inject 50 ppm this compound.

  • Stress Test: Measure Corrosion Rate (mpy) every 15 minutes for 24 hours.

  • Desorption Phase: Replace electrolyte with fresh brine (no inhibitor) and monitor how quickly the corrosion rate recovers. Slow recovery indicates high film persistency.

Experimental Workflow Diagram

Experiment Prep Sample Prep (Polish/Degrease) Baseline Baseline (Blank) LPR/EIS @ 0ppm Prep->Baseline Dosing Stepwise Dosing (10 -> 100 ppm) Baseline->Dosing Equil Equilibration (Adsorption Time) Dosing->Equil 1 hr wait Equil->Dosing Next Conc. Dynamic RCE Shear Stress (Flow Simulation) Equil->Dynamic If stable Analysis Data Analysis (Tafel/Isotherms) Dynamic->Analysis Extract Rp

Figure 2: Validation workflow from static baseline to dynamic stress testing.

Part 4: Field Application & Formulation

Formulation Strategy

Pure this compound is too lipophilic for direct injection into high-water-cut lines. It requires a "delivery vehicle."

  • Solvent Package: 2-Butoxyethanol (mutual solvent) + Heavy Aromatic Naphtha (HAN).

  • Dispersant: Ethoxylated alcohols (to create a micro-emulsion).

  • Recommended Active Concentration: 20-40% active amine in the final product drum.

Injection Guidelines
  • Continuous Injection: Target 25-50 ppm (based on total fluid volume) for maintenance.

  • Batch Treatment: For "Top of the Line" (TLC) protection, use a 5-10% slug between pigs to coat the upper pipe quadrant.

Monitoring (KPIs)
  • Iron Counts: Monitor dissolved

    
     in water samples. Effective inhibition should drop iron counts to <1 ppm.
    
  • Residual Amine: Use methyl orange extraction methods to detect residual amine in the water phase. Note: Low residual often means high consumption (filming), which is good initially but should stabilize.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. (2025). This compound (Compound Summary).[1][2][3][4] Retrieved from [Link]

  • Askari, M., et al. (2019).[5] Film-forming amines as corrosion inhibitors: A state-of-the-art review. Arabian Journal of Chemistry. Retrieved from [Link]

  • ASTM International. (2021). ASTM G170-06(2021) Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. Retrieved from [Link]

  • NACE International (AMPP). (2016). Role of Amines in the Mitigation of CO2 Top of the Line Corrosion.[6] Retrieved from [Link][6][7]

Sources

N-(N-HEPTYL)-N-OCTYLAMINE: Functional Intermediate for Asymmetric Surfactants & Lipid Delivery Systems

[1]

Executive Summary & Chemical Profile[1][2]

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0) is a secondary dialkylamine characterized by its asymmetric hydrophobic tail structure (


11

For researchers in detergent formulation and drug delivery, this molecule serves as a high-value hydrophobic building block .[1] It is rarely used as a standalone detergent in neutral pH due to insolubility. Instead, it functions as:

  • A pH-Switchable Cationic Surfactant: Soluble and surface-active only at acidic pH (Acid Cleaners).[1]

  • A Precursor for Amine Oxides: Creating high-foaming, distinct rheology co-surfactants.[1]

  • A Scaffold for Ionizable Lipids: Used in Lipid Nanoparticles (LNPs) for nucleic acid delivery, where tail asymmetry improves endosomal escape.[1]

Physicochemical Data
PropertyValueRelevance
IUPAC Name N-heptyloctan-1-amineStandard nomenclature
Molecular Formula

MW: 227.43 g/mol
pKa (Calc.) ~10.8 - 11.0Cationic at pH < 9.0; Neutral at pH > 11.0
LogP ~6.5 (Est.)Highly lipophilic; requires co-solvents or protonation for water solubility.[1][2]
Physical State Liquid at RTEasier handling than solid fatty amines (e.g.,

).[1]
Critical Packing Parameter (CPP) > 0.5 (Cone/Truncated Cone)Favors vesicle/bilayer formation over spherical micelles when protonated.[1]

The "Asymmetry Advantage" in Formulation

In surfactant science, the melting point of the surfactant tail often dictates the Krafft Point (the temperature at which the surfactant becomes soluble).[1]

  • Symmetric Chains (

    
    ):  Pack efficiently into crystal lattices, leading to higher Krafft points and potential precipitation in cold formulations.[1]
    
  • Asymmetric Chains (

    
    ):  The mismatch in chain length disrupts crystal packing (entropic gain).[1] This results in:
    
    • Lower Krafft Temperature: Formulations remain liquid at lower temperatures.

    • Increased Membrane Fluidity: In liposomal drug delivery, this asymmetry prevents rigid gel-phase formation, aiding in payload release.[1]

Application Protocols

Protocol A: Synthesis of Asymmetric Amine Oxide (Detergent Booster)

Application: High-foaming co-surfactant for dishwashing liquids or hard surface cleaners.[1] Amine oxides derived from this amine exhibit excellent stability in bleach and acidic media.

Mechanism:


methylate1Therefore, this protocol includes the mandatory methylation step.1
Workflow Diagram

SynthesisStartN-Heptyl-N-Octylamine(Secondary Amine)Step1Methylation(Formic Acid/Formaldehyde)Start->Step1Eschweiler-ClarkeInterN-Heptyl-N-Octyl-N-Methylamine(Tertiary Amine)Step1->InterStep2Oxidation(H2O2, 60°C)Inter->Step2EndAmine Oxide Surfactant(Foam Booster)Step2->End

Caption: Conversion of secondary amine to functional amine oxide surfactant via tertiary intermediate.

Step-by-Step Methodology
  • Methylation (Eschweiler-Clarke Reaction):

    • Reagents: N-heptyl-N-octylamine (1.0 eq), Formic acid (5.0 eq), Formaldehyde (37% aq, 1.2 eq).[1]

    • Procedure: Mix amine and formic acid (exothermic).[1] Heat to 60°C. Add formaldehyde dropwise. Reflux for 8-12 hours (

      
       evolution).[1]
      
    • Workup: Basify with NaOH to pH 12. Extract organic layer (Tertiary Amine).[1]

  • Oxidation:

    • Reagents: Tertiary Amine (from step 1), Hydrogen Peroxide (35%, 1.1 eq), Water/EDTA (chelator).[1]

    • Procedure: Heat Tertiary Amine to 60°C. Add

      
       slowly over 2 hours. Stir for 4 hours at 70°C.
      
    • Validation: Check for residual free amine using titration (HCl).[1] Target < 1%.

Protocol B: Acidic Hard-Surface Cleaner (Corrosion Inhibition)

Application: Rust removal and industrial cleaning.[1] The secondary amine acts as a cationic surfactant at low pH, adsorbing onto metal surfaces to prevent acid corrosion.[1]

Formulation Table:

Component % w/w Function
N-Heptyl-N-Octylamine 2.0 - 5.0% Active cationic surfactant / Corrosion Inhibitor
Phosphoric Acid (85%) 10.0 - 15.0% Rust dissolver / Proton source
Nonionic Surfactant 3.0% Wetting agent (e.g., C9-11 Ethoxylate)
Butyl Glycol 5.0% Coupling agent (ensures amine solubility)

| Deionized Water | q.s. to 100% | Solvent |[1]

Procedure:

  • Dissolve the N-heptyl-N-octylamine in Butyl Glycol.

  • Add this premix to the water with high-shear stirring. The solution will be cloudy.

  • Slowly add Phosphoric Acid . As the pH drops below 9, the amine protonates (

    
    ) and becomes water-soluble/dispersible.[1] The solution should clear.
    
  • Add the nonionic surfactant to improve wetting on greasy surfaces.

Self-Validating Check:

  • Stability Test: Store at 4°C for 24 hours. If phase separation occurs, increase Butyl Glycol content.[1]

  • Corrosion Test: Immerse a steel coupon in the solution. Compare weight loss vs. acid without amine.

Protocol C: Synthesis of Ionizable Lipids for Drug Delivery (LNP)

Application: Creating a library of ionizable lipids for mRNA delivery.[1] The N-heptyl-N-octylamine serves as the hydrophobic tail, reacting with an ionizable headgroup.[1]

Rationale: The


1
Workflow Diagram

LipidSynthesisHeadHeadgroup Precursor(e.g., Epoxide or Acrylate)ReactionRing Opening / Michael Addition(Ethanol, 80°C)Head->ReactionAmineN-Heptyl-N-OctylamineAmine->ReactionProductIonizable Lipid(pKa ~6.5)Reaction->ProductLNPLNP Formulation(Microfluidic Mixing)Product->LNPCombine withCholesterol/PEG/mRNA

Caption: Synthesis of ionizable lipid via conjugation of C7/C8 amine to hydrophilic headgroup.[1]

Procedure (Michael Addition Example):

  • Reagents: Linker (e.g., 3-(dimethylamino)propyl acrylate) and N-heptyl-N-octylamine.[1]

  • Reaction: Mix in Ethanol at 1:1 molar ratio. Heat to 60-80°C for 12 hours.

  • Purification: Flash chromatography (Silica, DCM/MeOH).[1]

  • LNP Formation: Dissolve lipid in Ethanol. Mix with aqueous mRNA solution (pH 4.0) in a microfluidic mixer (e.g., NanoAssemblr) at 3:1 flow ratio.[1]

Analytical Validation

To ensure scientific integrity, every batch of N-heptyl-N-octylamine or its derivatives must be validated.[1]

TestMethodAcceptance Criteria
Identity H-NMR (

)
Distinct triplet at

~0.9 (terminal

), Multiplet at

~2.6 (

).[1] Integration must show 7:8 ratio approx.
Amine Value Titration (

in Acetic Acid)
Theoretical: ~246 mg KOH/g.[1] Tolerance:

5%.
Water Content Karl Fischer< 0.5% (Water interferes with quaternization).[1]

References

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons. (Authoritative text on surfactant structure-property relationships and packing parameters).

  • Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475.[1] (Foundational work on ionizable lipids and tail asymmetry in LNPs). [1]

  • Salager, J. L. (2002).[1] Surfactants Types and Uses. FIRP Booklet #300-A. Universidad de Los Andes. (Guide to amine surfactants and their protonation behavior).

  • Sigma-Aldrich. (n.d.).[1][3] this compound Product Specification. (Verification of CAS 26627-77-0 and physical properties).

GC-MS analysis protocol for "N-(N-HEPTYL)-N-OCTYLAMINE" purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Purity Analysis of N-(n-Heptyl)-n-octylamine by GC-MS

Executive Summary

This technical guide outlines the definitive protocol for the purity profiling of This compound , a secondary amine intermediate often utilized in surfactant synthesis and hydrometallurgical extraction.[1]

The Analytical Challenge: Secondary amines with long alkyl chains (


 total carbon count) present two distinct challenges in gas chromatography:
  • Adsorption/Tailing: The N-H moiety hydrogen bonds with active silanol sites on standard GC column phases, leading to peak tailing and non-linear calibration at trace levels.[1]

  • Thermal Discrimination: High boiling points require elevated inlet temperatures, risking discrimination against higher molecular weight impurities (e.g., tertiary amines).[1]

The Solution: This guide provides two complementary protocols:

  • Protocol A (Direct Injection): Utilizes a base-deactivated stationary phase for rapid, routine QC.[1]

  • Protocol B (Derivatization): Utilizes Trifluoroacetic Anhydride (TFAA) to cap the amine functionality, ensuring structural confirmation and trace impurity analysis.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-heptyloctan-1-amine
Common Name N-heptyl-N-octylamine
CAS Number 26627-77-0
Molecular Formula

Molecular Weight 227.43 g/mol
Structure Secondary Amine (

)
Boiling Point >280°C (Estimated based on

amine BP of 179°C)
Key Impurities Heptylamine, Octylamine, Di-n-heptylamine, Di-n-octylamine

Analytical Strategy & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the required data quality (Routine QC vs. Full Characterization).

G Start Sample: this compound Goal Define Analytical Goal Start->Goal Routine Routine Purity / QC (Speed Priority) Goal->Routine Batch Release Validation Impurity ID / Trace Analysis (Sensitivity Priority) Goal->Validation Process Dev MethodA PROTOCOL A: Direct Injection Col: Rtx-5 Amine (Base Deactivated) Routine->MethodA MethodB PROTOCOL B: Derivatization Reagent: TFAA (N-TFA derivative) Validation->MethodB MS_Analysis GC-MS Data Acquisition (Scan 35-450 m/z) MethodA->MS_Analysis MethodB->MS_Analysis Data_Eval Data Evaluation: 1. Tailing Factor < 1.5 2. Mass Balance > 98% MS_Analysis->Data_Eval

Figure 1: Analytical workflow decision tree for secondary amine analysis.

Protocol A: Direct Injection (Routine QC)

Rationale: Modern "Amine" specific columns utilize basic deactivation of the fused silica tubing and the polymer phase. This neutralizes acidic silanols, allowing the basic amine to elute as a sharp, symmetrical peak without derivatization.

Instrument: GC-MS (Single Quadrupole recommended) Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm x 1.0 µm).[1] Note: A thick film (1.0 µm) is critical to load the sample without fronting.

Instrument Parameters
ParameterSettingNotes
Inlet Split/Splitless (Split 20:1)High split ratio prevents column overload.[1]
Inlet Temp 280°CEnsure rapid vaporization of the

amine.
Liner Base-Deactivated Wool LinerPrevents adsorption in the inlet.[1]
Carrier Gas Helium @ 1.2 mL/minConstant Flow mode.[1]
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp preserves peak shape.[1]
Transfer Line 290°C
Ion Source 230°C (EI mode, 70 eV)
Scan Range 35 - 450

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL vial.

  • Dilute with Dichloromethane (DCM) or Methanol to 10 mL (Concentration: 1 mg/mL). Note: Methanol helps reduce adsorption but must be compatible with the column phase.

  • Vortex for 30 seconds.

  • Transfer to autosampler vial.

Protocol B: TFAA Derivatization (Validation)

Rationale: Derivatization with Trifluoroacetic Anhydride (TFAA) converts the secondary amine into a non-polar amide (N-trifluoroacetyl-N-heptyl-N-octylamine).[1] This eliminates hydrogen bonding, significantly improving peak shape and allowing for lower limits of detection (LOD) for impurities.

Reaction:


[1]
Step-by-Step Derivatization Workflow
  • Preparation: Dissolve 10 mg of sample in 1 mL of Hexane (anhydrous).

  • Addition: Add 50 µL of TFAA (Trifluoroacetic Anhydride).

  • Incubation: Cap the vial and heat at 60°C for 20 minutes.

  • Neutralization (Critical): Evaporate the excess TFAA and solvent under a gentle stream of nitrogen to dryness.[1]

  • Reconstitution: Re-dissolve the residue in 1 mL of Ethyl Acetate or Hexane.

  • Analysis: Inject 1 µL into the GC-MS (Split 50:1).

Note: The derivative will have a molecular weight of 323.43 Da (227 + 97 - 1).[1]

Mass Spectral Interpretation

Understanding the fragmentation is vital for distinguishing the target from symmetrical impurities (e.g., Di-octylamine).

Target: this compound (


) [1][2]
  • Molecular Ion (

    
    ):  227 
    
    
    
    (Weak intensity in EI, stronger in derivatized form).
  • Alpha-Cleavage (Dominant): The C-C bond adjacent to the nitrogen will cleave.[1]

    • Loss of Hexyl radical (

      
      , Mass 85) from the Heptyl chain 
      
      
      
      Ion at
      
      
      142 .
    • Loss of Heptyl radical (

      
      , Mass 99) from the Octyl chain 
      
      
      
      Ion at
      
      
      128 .
  • Base Peak: Likely

    
     30, 44, or the alpha-cleavage products depending on energy.[1]
    

Impurity differentiation:

  • Di-n-octylamine (

    
    ): 
    
    
    
    .[1]
  • Di-n-heptylamine (

    
    ): 
    
    
    
    .[1][3][4]

Quality Control & System Suitability

To ensure data integrity, the following criteria must be met before batch release:

  • Blank Analysis: Inject a solvent blank.[1] No peaks >0.1% of the target area at the retention time of the amine. Carryover is a major risk with amines.

  • Tailing Factor (

    
    ):  Calculate 
    
    
    
    at 5% peak height.[1]
    • Protocol A (Direct):

      
       must be 
      
      
      
      .[1]
    • Protocol B (Derivatized):

      
       must be 
      
      
      
      .[1]
  • Precision: 5 replicate injections of the standard. RSD of Area counts

    
    .[1]
    

References

  • PubChem. N-heptyloctan-1-amine (Compound).[1][3][5] National Library of Medicine.[1] Accessed Jan 2026. [Link]

  • Restek Corporation. Analysis of Amines by Gas Chromatography (Application Note). [Link]

  • Agilent Technologies. Analysis of Impurities in Amines using GC/MS. [Link][1]

  • NIST Chemistry WebBook. Mass Spectra of Secondary Amines. NIST Standard Reference Database Number 69.[6][7] [Link][6]

Sources

Application Note: High-Resolution NMR Characterization of N-Heptyloctan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization of N-(N-heptyl)-N-octylamine (CAS: 26627-77-0), an asymmetric secondary amine commonly utilized as a surfactant intermediate and corrosion inhibitor. Characterizing this molecule presents a specific spectroscopic challenge: distinguishing the heptyl (


) and octyl (

) alkyl chains, which possess nearly identical magnetic environments near the nitrogen center. This guide provides a robust protocol for 1H and 13C NMR acquisition, emphasizing pH control during sample preparation to prevent ammonium salt formation, which drastically alters chemical shifts.

Introduction & Chemical Context

N-heptyloctan-1-amine (


) consists of a secondary nitrogen center flanked by two aliphatic chains differing by only one methylene unit.
  • Molecular Weight: 227.43 g/mol

  • Key Structural Features:

    • Asymmetry:

      
       vs. 
      
      
      
      chain.
    • Reactive Center: The secondary amine (

      
      ) is susceptible to protonation and hydrogen bonding.
      
The Analytical Challenge

In standard 1H NMR, the signals for the heptyl and octyl chains overlap extensively. The


-methylene protons (adjacent to Nitrogen) appear at identical chemical shifts for both chains. Successful characterization relies on precise integration of the bulk methylene envelope and 13C carbon counting rather than resolving individual chain signals.

Experimental Protocol

Reagents and Equipment
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Additive: Deuterium Oxide (

    
    ) for exchange experiments.
    
  • Neutralizing Agent: Solid Potassium Carbonate (

    
    ) or Basic Alumina.
    
  • Instrument: 400 MHz NMR Spectrometer (or higher) equipped with a 5mm probe.

Sample Preparation (Critical Step)

Expert Insight: Secondary amines in


 often show broadened or downfield-shifted peaks due to trace acidity in the solvent (forming 

) or aggregation. To ensure sharp peaks and reproducible shifts (Free Base form), the solvent must be neutralized.

Workflow Diagram:

SamplePrep Solvent CDCl3 Source Check Check Acidity Solvent->Check Treat Neutralize (Filter thru Basic Alumina) Check->Treat If acidic Dissolve Dissolve Sample (15-20 mg) Check->Dissolve If neutral Treat->Dissolve Tube Transfer to NMR Tube Dissolve->Tube

Figure 1: Sample preparation workflow ensuring the amine remains in the free-base form.

Acquisition Parameters
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle


Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 2.0 - 5.0 s2.0 sEnsures accurate integration of methyl/methylene ratios.
Scans (NS) 16 - 64512 - 102413C requires significantly more scans due to low natural abundance.
Temperature 298 K (

)
298 K (

)
Standard ambient temperature.

Results & Discussion

1H NMR Characterization

The proton spectrum is dominated by the overlap of the two alkyl chains. The diagnostic signal is the


-methylene triplet at ~2.6 ppm.

Predicted 1H NMR Data (


): 
PositionGroupShift (

ppm)
MultiplicityIntegral (Ideal)Assignment Logic
1

1.1 - 1.8Broad Singlet1HExchangeable; shift varies with conc.
2

2.58 - 2.60Triplet (

Hz)
4HDeshielded by Nitrogen. Overlap of

heads.
3

1.45 - 1.50Multiplet4HShielded from N, but distinct from bulk.
4 Bulk

1.25 - 1.35Broad Envelope18HOverlapping methylenes (

: 4x

,

: 5x

).
5 Terminal

0.88Triplet (distorted)6HTerminus of both chains.

Validation Check:

  • Integration Ratio: The ratio of the

    
    -methylene triplet (4H) to the terminal methyls (6H) must be exactly 1.0 : 1.5 . Deviation suggests impurities or integration errors.
    
  • 
     Shake:  Adding one drop of 
    
    
    
    to the tube and shaking will cause the peak at ~1.5 ppm (NH) to disappear, confirming the secondary amine moiety.
13C NMR Characterization

Carbon NMR provides better resolution but still suffers from overlap in the mid-chain region.

Predicted 13C NMR Data (


): 
PositionShift (

ppm)
AssignmentNotes

-Carbon
50.1

Characteristic of secondary amines.

-Carbon
30.2

Distinct from bulk.

-Carbon
27.5Bulk ChainLikely overlapping.

-1 Carbon
22.7

Penultimate carbon.

Carbon
14.1

Terminal methyl.
Mid-Chain 29.3 - 29.7Bulk

The

chain contributes extra intensity here.

Advanced Analysis: Resolving the Asymmetry

Distinguishing the heptyl from the octyl chain is not possible via standard 1D NMR because the "extra"


 in the octyl chain is buried in the bulk envelope.

Logic for Assignment: To rigorously prove the presence of two different chains, one must rely on Quantitative 1H NMR (qNMR) integration logic:

  • Calibrate the integral of the Terminal Methyls (

    
     0.88) to exactly 6.00 .
    
  • Integrate the

    
    -methylene  (
    
    
    
    2.60). It must equal 4.00 .
  • Integrate the Bulk Methylene Envelope (

    
     1.2 - 1.5).
    
    • For Di-octylamine (

      
      ): Expected Integral = 24H.
      
    • For Di-heptylamine (

      
      ): Expected Integral = 20H.
      
    • For N-Heptyloctylamine (

      
      ): Expected Integral = 22H .
      

Decision Tree for Identification:

Identification Spectrum Acquire 1H NMR Calibrate Calibrate Methyl (0.88 ppm) to 6.00H Spectrum->Calibrate Integrate Integrate Bulk Region (1.2-1.6 ppm) Calibrate->Integrate Result24 Integral = 24.0H (Dioctylamine) Integrate->Result24 Result22 Integral = 22.0H (N-Heptyloctylamine) Integrate->Result22 Result20 Integral = 20.0H (Diheptylamine) Integrate->Result20

Figure 2: Integration logic to distinguish the asymmetric amine from symmetric analogs.

Troubleshooting & Common Pitfalls

SymptomCauseSolution

-CH2 shifted to 3.0 ppm
Protonation (

)
The solvent is acidic. Filter

through basic alumina or add solid

to the NMR tube.
Broad Peaks Aggregation / ExchangeIncrease temperature to 313K (

) to break H-bonds, or dilute the sample.
Extra Peak at 1.56 ppm WaterCommon in

. Do not confuse with the

-proton multiplet.
Missing NH Signal Fast ExchangeIf the sample is too wet or acidic, the NH proton exchanges too fast to be seen. Dry the sample.

References

  • ChemicalBook. (n.d.). Octylamine 1H NMR Spectrum (Source 1.18). Retrieved from

    • Provides the baseline chemical shifts for primary octyl chains, used to extrapolate the and positions for the secondary amine.
  • National Institutes of Health (NIH). (2002). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from

    • Authoritative source for fatty chain methylene assignments and bulk envelope integr
  • LibreTexts Chemistry. (2023). Spectroscopy of Amines. Retrieved from

    • Reference for the "Nitrogen Rule," NH exchange phenomena, and solvent effects on amine shifts.
  • Thermo Fisher Scientific. (n.d.). This compound Product Specifications. Retrieved from

    • Verification of CAS and physical properties for sample prepar

Application Note: High-Sensitivity Quantification of Secondary Amines in Industrial Process Streams

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Nitrosamine Risk Mitigation in API and Solvent Manufacturing

Abstract

The quantification of secondary amines in industrial process streams is no longer merely a quality control metric; it is a regulatory imperative. Secondary amines are the direct precursors to N-nitrosamines , a class of potent carcinogens subject to strict limits by the FDA, EMA, and ICH M7(R1) guidelines. This application note details a robust, self-validating LC-MS/MS protocol utilizing Dansyl Chloride (DNS-Cl) derivatization . This method overcomes the traditional challenges of low molecular weight amine analysis—poor retention on C18 columns and lack of UV chromophores—to achieve parts-per-billion (ppb) detection limits required for modern risk assessments.

Introduction & Regulatory Context[1][2][3][4]

The Nitrosamine Imperative

Since the 2018 recalls of angiotensin II receptor blockers (sartans), regulatory agencies have mandated comprehensive risk assessments for nitrosamine impurities. N-nitrosamines form via the reaction of secondary amines with nitrosating agents (e.g., nitrites, nitrous acid) under acidic conditions.[1]



While primary amines can form unstable diazonium salts and tertiary amines cleave via nitrosative dealkylation, secondary amines are the most direct and stable precursors to carcinogenic nitrosamines. Therefore, quantifying residual secondary amines (e.g., dimethylamine, diethylamine, N-methylpiperazine) in solvents, reagents, and wash streams is critical for establishing "Purge Factors" in drug substance manufacturing.

Analytical Challenges
  • Lack of Retention: Small secondary amines (e.g., Dimethylamine) are highly polar and elute in the void volume of standard Reverse Phase (RP) columns.

  • Poor Detection: Most aliphatic secondary amines lack a chromophore, rendering UV detection useless without derivatization.

  • Matrix Interference: Industrial streams often contain high salts or competing nucleophiles that suppress ionization in direct MS analysis.

Strategic Method Selection

Before proceeding to the protocol, use this decision matrix to determine if the Derivatization LC-MS/MS workflow is suitable for your specific stream.

MethodSelection Start Start: Sample Matrix Analysis Volatility Is the amine highly volatile? (BP < 80°C) Start->Volatility Matrix Is the matrix aqueous or high salt? Volatility->Matrix No GC Method A: Headspace GC-FID/MS (Best for volatile solvents) Volatility->GC Yes (e.g., DMA in Toluene) Trace Required LOD < 100 ppb? Matrix->Trace Aqueous/Mixed Matrix->GC Organic Solvent LC_Direct Method B: HILIC LC-MS/MS (No derivatization) Trace->LC_Direct No (ppm level) LC_Deriv Method C: Dansyl-Cl LC-MS/MS (Gold Standard for Trace/Aqueous) Trace->LC_Deriv Yes (Nitrosamine Risk)

Figure 1: Decision tree for selecting the appropriate analytical technique based on analyte volatility and sensitivity requirements.

Core Protocol: Dansyl Chloride Derivatization LC-MS/MS[6][7][8]

This protocol utilizes Dansyl Chloride (DNS-Cl) , which reacts with secondary amines to form stable sulfonamides. This reaction introduces a hydrophobic naphthalene moiety, enabling strong retention on C18 columns and significantly enhancing Electrospray Ionization (ESI) efficiency.

Reagents & Equipment
  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone). Prepare fresh daily.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH adjusted to 10.0 with NaOH.
    
  • Internal Standard (ISTD):

    
    -labeled or deuterated (
    
    
    
    ) analog of the specific amine (e.g., Dimethylamine-
    
    
    ). Critical for self-validating quantification.
  • Quenching Agent: Methylamine or Ammonium Hydroxide.

  • Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Sample Preparation Workflow

Step 1: Sample Dilution & Spiking

  • Take 100 µL of process stream sample.

  • Add 20 µL of Internal Standard solution (10 µg/mL).

  • Vortex for 10 seconds.

Step 2: Derivatization Reaction

  • Add 500 µL of 0.1 M NaHCO3 buffer (pH 10). Note: High pH is essential to keep the amine unprotonated (nucleophilic).

  • Add 500 µL of Dansyl Chloride reagent.

  • Seal vial and incubate at 60°C for 15 minutes in a heating block.

    • Mechanism: The sulfonyl chloride group attacks the secondary amine nitrogen, releasing HCl.

Step 3: Quenching & Cleanup

  • Add 50 µL of 5% Ammonium Hydroxide to consume excess DNS-Cl (prevents column fouling).

  • Centrifuge at 10,000 rpm for 5 minutes if precipitate forms.

  • Transfer supernatant to an autosampler vial.

LC-MS/MS Instrumentation Parameters
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MSHigh pressure for sub-2µm particles; MS/MS for selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI (+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for hydrophobic dansyl derivatives.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Column Temp 40°CImproves mass transfer and peak shape.
Injection Vol 2 - 5 µLPrevent column overload.

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Elution of derivatives)

  • 7.5 min: 95% B

  • 7.6 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Settings

Dansyl derivatives produce a characteristic fragment at m/z 171 (dimethylaminonaphthalene sulfonyl cation) or m/z 156 .

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Dansyl-Dimethylamine 279.1171.0156.025
Dansyl-Diethylamine 307.1171.0156.028
Dansyl-N-Methylpiperazine 334.1171.0279.030
ISTD (DMA-d6) 285.1171.0156.025

Analytical Workflow Visualization

AnalyticalWorkflow Sample Process Sample (Contains R2NH) Buffer Add Buffer (pH 10) + ISTD Sample->Buffer Deriv Add Dansyl-Cl (60°C, 15 min) Buffer->Deriv Quench Quench Excess Reagent (NH4OH) Deriv->Quench Separation UHPLC Separation (C18 Column) Quench->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Result Quantification (Ratio Sample/ISTD) Detection->Result

Figure 2: Step-by-step analytical workflow from sample preparation to data generation.

Validation & Performance Metrics

To ensure Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines. The following data represents typical performance for secondary amines in a pharmaceutical wash solvent matrix.

MetricAcceptance CriteriaTypical Result (Dansyl-DMA)
Linearity (

)
> 0.9900.998 (Range: 1 - 1000 ppb)
LOD (S/N > 3) N/A0.5 ppb (ng/mL)
LOQ (S/N > 10) N/A1.0 ppb (ng/mL)
Recovery (Spike) 80% - 120%92% - 105%
Precision (%RSD) < 15%4.5% (at 10 ppb)
Self-Validating Features
  • ISTD Correction: The use of stable isotope labeled standards (e.g.,

    
    -Dansyl-Cl or deuterated amine) automatically corrects for matrix suppression and derivatization efficiency variability.
    
  • Qual/Quant Ratio: Monitoring two transitions (Quantifier and Qualifier) ensures that the peak detected is chemically identical to the standard, preventing false positives from matrix noise.

Troubleshooting & Expert Tips

  • "Ghost" Peaks: Dansyl chloride degrades slowly into Dansyl-OH (sulfonic acid), which elutes early. Ensure your gradient starts at low organic (5% B) to separate this byproduct from your analyte.

  • pH Sensitivity: If the reaction yield is low, check the pH of the sample after adding the buffer. Industrial streams with high acid content (e.g., after an HCl salt formation step) may overwhelm the buffer capacity. Adjust with stronger NaOH if necessary to maintain pH > 9.5.

  • Carryover: Dansyl derivatives are "sticky." Use a needle wash solution containing 50:50 Methanol:Isopropanol to prevent carryover between injections.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[2] Guidance for Industry. (2024). [Link]

  • Guo, K., & Li, L. "Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome." Analytical Chemistry, 81(10), 3919–3932. (2009).[3][4] [Link]

  • Chang, S.H., et al. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines."[5] Chemical and Pharmaceutical Bulletin, 69(6), 560-567. (2021).[2][6] [Link]

Sources

Troubleshooting & Optimization

Optimizing "N-(N-HEPTYL)-N-OCTYLAMINE" concentration for metal extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Optimization for Metal Extraction using N-(n-Heptyl)-n-Octylamine (CAS 26627-77-0). Role: Senior Application Scientist, Hydrometallurgy & Separation Science. Audience: R&D Chemists, Process Engineers.

Part 1: The Core Directive (Technical Context)

Subject: this compound (Secondary Amine) Mechanism: Anion Exchange / Ion-Pair Formation.[1]

You have selected This compound , an asymmetric secondary amine (


).[1] Unlike the more common symmetric extractants (e.g., Di-n-octylamine), this asymmetric structure offers unique solubility profiles and steric parameters that can be exploited for difficult separations (e.g., Co/Ni, Rare Earths, or PGM recovery).[1]

However, as a secondary amine, it is prone to third-phase formation and emulsification if the organic phase physicochemical parameters (viscosity, dielectric constant) are not rigorously balanced against the aqueous feed.

This guide replaces generic "trial-and-error" with a causal, mechanistic optimization protocol.

Part 2: Optimization Protocol (The "How-To")

Module A: The Concentration Isotherm Workflow

Goal: Determine the Maximum Loading Capacity without hydrodynamic failure.

Do not simply pick "5% v/v" because it is standard. You must determine the Limiting Organic Concentration (LOC) for your specific metal-ligand complex.[1]

Protocol:

  • Preparation: Prepare a stock solution of 0.5 M this compound in your chosen diluent (e.g., Kerosene or n-Dodecane).[1]

  • Acid Pre-Equilibration: Contact the organic phase with your blank acid matrix (e.g., 1M HCl or

    
    ) for 10 minutes. Why? Secondary amines must be protonated (
    
    
    
    ) to extract anionic metal complexes.[1]
  • Loading Test: Perform contacts at varying Aqueous:Organic (A:O) ratios (1:5, 1:2, 1:1, 2:1, 5:1).

  • Observation: Measure metal concentration in the raffinate. Plot

    
     vs. 
    
    
    
    .[1]

Data Output Structure:

ParameterLow Conc. (0.05 M)Medium Conc.[2] (0.2 M)High Conc. (0.5 M)
Viscosity (cP) < 2.0 (Ideal)2.5 - 4.0 (Manageable)> 5.0 (Risk of Emulsion)
Capacity (g/L) LowModerateHigh
Phase Disengagement Fast (< 60s)Medium (60-120s)Slow (> 180s)
Third Phase Risk NegligibleModerateCritical (Requires Modifier)
Module B: Critical Visualization (Workflow)

The following diagram illustrates the decision logic for optimizing the amine concentration relative to third-phase formation risks.

OptimizationWorkflow Start Start: Define Target Metal & Feed Acidity Protonation Step 1: Acid Pre-Equilibration (R2NH + H+ -> R2NH2+) Start->Protonation Contact Step 2: Contact with Feed (Vary Amine Conc 0.1 - 0.5M) Protonation->Contact CheckPhase Check Phase Separation Contact->CheckPhase ThirdPhase Issue: Third Phase Formed (Dense, solute-rich middle layer) CheckPhase->ThirdPhase Turbidity/Split ClearPhase Clear Separation CheckPhase->ClearPhase Clean Interface ActionModifier Action: Add Modifier (5-10% Isodecanol or TBP) ThirdPhase->ActionModifier ActionDiluent Action: Switch Diluent (Aliphatic -> Aromatic) ThirdPhase->ActionDiluent CalcIsotherm Calculate McCabe-Thiele Isotherms ClearPhase->CalcIsotherm ActionModifier->Contact Retry ActionDiluent->Contact Retry

Figure 1: Iterative workflow for optimizing amine concentration while mitigating third-phase formation.

Part 3: Troubleshooting Support Center (FAQs)

Issue 1: Third-Phase Formation

Symptom: A third, heavy liquid layer forms between the organic and aqueous phases.[1] Mechanism: The metal-amine complex


 is polar.[1] If the non-polar diluent (e.g., kerosene) cannot solvate this polar complex at high concentrations, the complex aggregates and separates.
Troubleshooting Protocol: 
  • Q: My amine concentration is high (0.5 M). Why is this happening?

    • A: High amine concentration increases the density of polar complexes.

    • Fix: Add a Phase Modifier . For secondary amines, long-chain alcohols (e.g., 1-Decanol or Isodecanol ) at 5–10% v/v are standard.[1] Alternatively, use Tri-n-butyl phosphate (TBP) as a modifier.[1][3] These increase the polarity of the organic phase, resolubilizing the complex.

  • Q: Can I change the diluent instead?

    • A: Yes. Switch from purely aliphatic (e.g., Hexane/Dodecane) to an aromatic-containing diluent (e.g., Solvesso 150 or Xylene).[1] Aromatics have higher solubility for amine salts.

Issue 2: Emulsification (Slow Phase Separation)

Symptom: The interface looks "cloudy" or takes >5 minutes to break. Mechanism: Secondary amines can act as surfactants. If the pH is too high (close to


), or if silica/solids are present in the feed ("Crud"), stable emulsions form.
Troubleshooting Protocol: 
  • Q: Is my mixing too aggressive?

    • A: Likely. Reduce tip speed. Amine extraction is diffusion-controlled; extreme shear is rarely necessary and promotes stable micro-droplets.[1]

  • Q: How do I break the emulsion?

    • A:

      • Thermal: Heat the mixture to 40–50°C (reduces viscosity).

      • Chemical: Ensure the aqueous phase acidity is sufficient to keep the amine fully protonated (prevents free-base surfactant behavior).

Issue 3: Poor Selectivity (Co-extraction)

Symptom: Extracting unwanted impurities (e.g., Iron) alongside the target. Mechanism: Secondary amines are less selective than tertiary amines for certain anionic complexes due to lower steric hindrance. Troubleshooting Protocol:

  • Q: How do I improve selectivity?

    • A: Control the Chloride/Acid Concentration.

    • Example: In HCl media, Fe(III) forms

      
      .[1] If you lower the HCl concentration, Iron may revert to cationic species (
      
      
      
      or
      
      
      ), which the amine will not extract.
    • A: Scrubbing. Implement a scrubbing stage with a solution containing the target metal at high concentration to displace the impurities from the loaded organic phase.

Part 4: Mechanism Visualization

The following diagram details the chemical mechanism of extraction for this compound in acidic media.

ExtractionMechanism Amine Free Amine R2NH (Org) Salt Amine Salt R2NH2+ . X- (Org) Amine->Salt Protonation (Step 1) Acid Acid H+ + X- (Aq) Acid->Salt Complex Extracted Complex (R2NH2) . MXn (Org) Salt->Complex Anion Exchange (Step 2) Metal Metal Anion MXn- (Aq) Metal->Complex

Figure 2: Two-step mechanism: Protonation followed by Anion Exchange.[1]

References

  • BenchChem. (n.d.). This compound (CAS 26627-77-0) Product Data. Retrieved from [1]

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text for amine extraction mechanisms).
  • Chemical Society Reviews. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Royal Society of Chemistry. Retrieved from [1]

  • Sengupta, B., et al. (2009). Phase Behavior and Third Phase Formation in Solvent Extraction Systems. Separation Science and Technology. (General principles of LOC and modifiers in amine systems).
  • Kumar, J.R., et al. (2025). Solvent extraction determination of metals with high molecular weight secondary amine. International Journal of Chemical Studies. Retrieved from

Sources

Temperature effects on the performance of "N-(N-HEPTYL)-N-OCTYLAMINE"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Temperature-Dependent Performance & Troubleshooting Guide

Executive Summary & Product Physicochemistry

Welcome to the Technical Support Center. You are likely utilizing N-(N-Heptyl)-N-octylamine as a lipophilic secondary amine for solvent extraction (hydrometallurgy/organic acids) or as a specialized intermediate in synthesis.

Unlike symmetric amines (e.g., Dioctylamine), this asymmetric C7-C8 structure introduces unique entropy factors that affect its phase transition temperatures.[1] This guide addresses the critical impact of thermal fluctuations on its rheology, stability, and extraction equilibrium.

PropertySpecification / Behavior
Molecular Formula

Functional Group Secondary Amine (Lipophilic)
Freezing Point ~0°C to 15°C (Estimate based on homologs; prone to supercooling)
Key Risk (Low T) Phase separation, high viscosity, precipitation.
Key Risk (High T) Oxidative degradation (N-oxide formation), reduced extraction

.

Incident Report: Low-Temperature Performance (< 15°C)

Issue: "The liquid has become cloudy or difficult to pump."

The Science (Causality): At lower temperatures, the kinetic energy of the alkyl chains (heptyl and octyl tails) decreases, allowing Van der Waals attractive forces to dominate. This leads to two phenomena:

  • Viscosity Spike: The molecules "entangle," drastically increasing resistance to flow.

  • Phase Separation (Cloud Point): If dissolved in a non-polar solvent (e.g., kerosene, dodecane), the solubility of the amine-complex decreases. The "cloudiness" is the formation of a third phase (amine-rich micro-droplets) or partial solidification.

Troubleshooting Protocol: Viscosity & Phase Management

Step 1: Visual Inspection

  • Clear & Viscous: Purely rheological issue.[1] Increase pump pressure or heat tracing.[1]

  • Cloudy/Precipitate: Solubility limit reached.[1] STOP flow immediately to prevent column/membrane fouling.

Step 2: Thermal Hysteresis Loop (Re-solubilization) Do not simply heat rapidly.[1] Asymmetric amines can exhibit hysteresis where the clearing point is higher than the cloud point.

  • Isolate the affected line/vessel.[1]

  • Apply gentle heat to reach 25°C .

  • Agitate (low shear) for 30 minutes.

  • Verification: If solution remains cloudy at 25°C, moisture contamination is likely (formation of amine-water hydrates).[1]

Data: Estimated Viscosity Profile

Note: Values are derived from homologous secondary amine series (Di-n-octylamine) behavior.

Temperature (°C)Viscosity (cP)Operational Impact
10°C > 15.0Critical: High backpressure in microfluidics/HPLC.
20°C ~8.0Warning: Standard calibration may drift.[1]
40°C ~3.5Optimal: Ideal flow for extraction kinetics.[1]
60°C < 1.5Risk: High volatility/vapor pressure.
Workflow Visualization: Phase Separation Troubleshooting

PhaseTroubleshooting Start OBSERVATION: Cloudy/Viscous Liquid TempCheck Check System Temp (< 15°C?) Start->TempCheck MoistureCheck Check Water Content (Karl Fischer) TempCheck->MoistureCheck No (Warm) HeatCycle Apply Heat (25°C) + Agitation TempCheck->HeatCycle Yes (Cold) Resolved System Normal MoistureCheck->Resolved Low Water Fouling CRITICAL FAILURE: Hydrate Formation MoistureCheck->Fouling High Water HeatCycle->MoistureCheck Remains Cloudy HeatCycle->Resolved Clears

Figure 1: Decision logic for diagnosing opacity or flow issues in amine systems.

Incident Report: High-Temperature Performance (> 50°C)

Issue: "Extraction yield is dropping, or the liquid is turning yellow."

The Science (Causality):

  • Thermodynamics (Extraction Efficiency): The extraction of metal ions or organic acids by amines is typically an exothermic process.[2] According to the Van 't Hoff equation, as temperature (

    
    ) increases, the equilibrium constant (
    
    
    
    ) decreases.
    
    
    Translation: Heating the process drives the solute back into the aqueous phase, reducing efficiency.
  • Degradation (Oxidation): Secondary amines are susceptible to oxidation at the nitrogen lone pair, forming N-oxides or cleaving the alkyl chains (dealkylation) via radical mechanisms, especially in the presence of oxygen and metals (e.g., Iron, Copper). The yellow color is a tell-tale sign of conjugated degradation products (imines/enamines).

Troubleshooting Protocol: Thermal Degradation

Step 1: The "Yellow" Test

  • Pale Yellow: Acceptable aging (minor oxidation).

  • Dark Amber/Brown: Severe degradation.[1] Check for "fishy" odor change (indicates chain cleavage to shorter amines).

Step 2: Efficiency Audit If yield drops at high


:
  • Do not add more amine.

  • Reduce Temperature: Drop the extraction column/mixer temperature by 10°C.

  • Re-measure Partition Coefficient (D): If

    
     increases upon cooling, the issue is thermodynamic (reversible). If 
    
    
    
    remains low, the amine is chemically degraded (irreversible).
Degradation Pathway Visualization

DegradationPathway Amine N-(N-Heptyl) -N-octylamine Radical Aminium Radical (Intermediate) Amine->Radical Heat + O2 NOxide Amine N-Oxide (Inactive) Amine->NOxide Peroxides/O3 Imine Imine Species (Yellow Color) Radical->Imine -H• Cleavage Short Chain Amines (Loss of Lipophilicity) Imine->Cleavage Hydrolysis

Figure 2: Thermal and oxidative degradation pathways leading to performance loss and color change.[1]

FAQ: Rapid Response

Q: Can I store this compound in the fridge (4°C)? A: Caution. While chemical stability improves, physical stability declines. The material may solidify or become extremely viscous. If stored cold, you must allow 24 hours for equilibration to room temperature before opening the seal to prevent condensation (water uptake) which forms carbamates with atmospheric


.

Q: I need to heat the amine to lower viscosity for filtration. What is the safe limit? A: 60°C is the "Safe Ceiling" for short durations (< 4 hours) under air. If you must go higher, you must blanket the vessel with Nitrogen or Argon. Above 80°C, oxidative degradation rates double for every 10°C increase.

Q: Does temperature affect the pH of the amine? A: Yes. The


 of amines decreases as temperature increases. This means the amine becomes less basic  at higher temperatures, which can negatively impact its ability to protonate and extract anionic species (like metal complexes or organic acids).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12905714, N-Heptyloctan-1-amine. Retrieved from [Link]

  • Viscosity & Homologous Series Behavior

    • Dymond, J. H., & Oye, H. A. (1994). Viscosity of Selected Liquid n-Alkanes. National Institute of Standards and Technology (NIST). (Used as proxy for long-chain alkyl behavior). Retrieved from [Link]

  • Amine Degradation Mechanisms

    • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[3][4][5] I. A review. International Journal of Greenhouse Gas Control. (Detailing oxidative pathways of secondary amines). Retrieved from [Link]

  • Extraction Thermodynamics

    • Suresh, A., et al. (2025). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (Confirming exothermic nature of amine extraction). Retrieved from [Link]

Sources

Common side reactions in the synthesis of unsymmetrical secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthetix Support Center

You are likely here because your LCMS trace shows a frustrating mix of starting material, tertiary amines, and dehalogenated byproducts, rather than the clean secondary amine you designed.

Synthesizing unsymmetrical secondary amines (


) is deceptively difficult. The fundamental challenge is nucleophilicity management : the product you form is often more reactive than the starting material, leading to "runaway" reactions.

This guide bypasses generic textbook advice. We focus on causality —why the side reaction happens—and engineered protocols to stop it.

Module 1: Reductive Amination

The Issue: Over-Alkylation (Dialkylation) The Fix: The Abdel-Magid Protocol (Stepwise Control)

Troubleshooting Q&A

Q: I am reacting a primary amine with an aldehyde using Sodium Borohydride (


). Why is my major product the tertiary amine? 

A: This is a kinetics issue. The secondary amine product is more nucleophilic than the primary amine starting material. In the presence of an aldehyde, the secondary amine rapidly reacts to form an iminium ion, which is then reduced to the tertiary amine. Furthermore,


 is a non-selective reducing agent; it reduces aldehydes to alcohols, competing with the amination.

The Solution: Switch to Sodium Triacetoxyborohydride (STAB) . STAB is mild and exhibits high chemoselectivity. It reduces iminium ions (formed from amines + aldehydes) much faster than it reduces carbonyls or imines.[1]

The Protocol: Stepwise Reductive Amination

Reference: Abdel-Magid, A. F. et al. J. Org.[1][2] Chem. 1996.[1][2][3][4][5] [1]

Principle: By separating imine formation from the reduction step, you starve the reaction of the "second" equivalent of aldehyde required for over-alkylation.

  • Imine Formation (The "Starvation" Phase):

    • Dissolve Primary Amine (1.0 equiv) and Aldehyde (1.0–1.05 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: Do not add the reducing agent yet.

    • Add Acetic Acid (AcOH) (1.0 equiv) if the reaction is sluggish (catalyzes imine formation).

    • Self-Validating Step: Monitor by TLC or LCMS. Wait until the aldehyde peak disappears and the Imine peak maximizes.

  • Selective Reduction:

    • Once imine formation is complete, add STAB (1.4–1.5 equiv) in one portion.

    • Stir at room temperature for 1–4 hours.

    • Quench with saturated aqueous

      
      .
      

Why this works: STAB reduces the protonated iminium species. By ensuring all aldehyde is consumed before reduction begins, you physically prevent the secondary amine product from reacting with free aldehyde.

Visualizing the Selectivity Pathway

ReductiveAmination Fig 1. The 'Danger Zone' is the reaction of the Secondary Amine with residual Aldehyde. Start Primary Amine (R-NH2) + Aldehyde Imine Imine / Iminium (R-N=CH-R') Start->Imine -H2O (Fast) SecAmine TARGET: Secondary Amine Imine->SecAmine +H- (Reduction) STAB Selectivity TertAmine SIDE PRODUCT: Tertiary Amine SecAmine->TertAmine +Aldehyde +H- (Over-Alkylation Risk)

Module 2: Direct Alkylation ( )

The Issue: Polyalkylation (The "Runaway Train") The Fix: Statistical Excess or Protecting Groups

Troubleshooting Q&A

Q: I tried reacting my amine with an alkyl halide (1:1 ratio), but I got a mixture of mono-, di-, and quaternary ammonium salts.

A: This is the classic "Hofmann's Nightmare." The introduction of an alkyl group generally increases the electron density on the nitrogen, making the product more nucleophilic than the starting material (


).

The Solution: If you must use direct alkylation (e.g., the alkyl halide is available but the aldehyde is not), you must manipulate the statistics.

Data: Yield vs. Stoichiometry
MethodAmine EquivalentsAlkyl Halide EquivExpected Outcome
Standard 1.01.0~40% Secondary, ~30% Tertiary, ~20% Quaternary
High Dilution 1.00.5 (Slow addition)Improved Mono-selectivity, low conversion
Amine Excess 5.0 - 10.0 1.0>85% Secondary Amine

Protocol Recommendation: Use the Amine Excess Method .

  • Dissolve the alkyl halide in a non-polar solvent (e.g., Toluene).

  • Add 5–10 equivalents of the primary amine.

  • Heat to reflux.

  • Workup: The excess primary amine can often be distilled off or washed away (if water-soluble) during workup, leaving the secondary amine.

Module 3: Buchwald-Hartwig Amination

The Issue:


-Hydride Elimination & Hydrodehalogenation
The Fix:  Ligand Sterics (Bulky Biaryl Phosphines)
Troubleshooting Q&A

Q: I am coupling a primary amine with an aryl bromide. I see the starting amine and the reduced arene (Ar-H) in my LCMS, but no product.

A: You are suffering from


-Hydride Elimination .
After the amine coordinates to the Palladium, if the reductive elimination is slow, the metal will "eat" a hydrogen from the 

-carbon of the amine. This ejects an imine and leaves a Palladium-Hydride species, which then reduces the aryl ring.

The Solution: You need a ligand that promotes Reductive Elimination over


-Hydride Elimination.
  • Old Tech: BINAP or DPPF (often fail with aliphatic amines).

  • New Tech: Bulky Biaryl Phosphines (Buchwald Ligands).

Recommended Ligands:

  • BrettPhos: Excellent for primary amines.[2][6]

  • RuPhos: Universal, good for secondary amines and bulky substrates.

  • XantPhos: Large bite angle, good for specific difficult couplings.

Visualizing the Failure Mode

BuchwaldFail Fig 2. Bulky ligands force the 'Green' path by destabilizing the intermediate, accelerating product release. Pd0 Pd(0) + Ligand OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd Coord Amine Coordination (L-Pd-Ar-NHR) OxAdd->Coord + Amine + Base Product SUCCESS: Reductive Elimination (Ar-NH-R) Coord->Product Fast with Bulky Ligands Fail FAILURE: Beta-Hydride Elimination (Ar-H + Imine) Coord->Fail Slow Reductive Elim leads to this

Summary Checklist for Researchers
  • Is an aldehyde available?

    • YES: Use Reductive Amination .

    • Critical Control: Use STAB (not

      
      ) and pre-form the imine.[7]
      
  • Is the electrophile an Alkyl Halide?

    • YES: Use Direct Alkylation with 10 eq. Amine .

    • Alternative: Convert halide to azide, then reduce (Staudinger) if polyalkylation persists.

  • Is the electrophile an Aryl Halide?

    • YES: Use Buchwald-Hartwig .[8]

    • Critical Control: Use BrettPhos or RuPhos to stop dehalogenation.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

Sources

Technical Support Center: Purification of N-Heptyl-N-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-C15 Subject: Technical Guide for the Isolation and Purification of


-Heptyl-1-octanamine
Assigned Specialist:  Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Profile

Welcome to the technical support hub. You are working with


-heptyl-

-octylamine
(also known as

-heptyloctan-1-amine).[1] Before initiating purification, it is critical to understand the physicochemical behavior of this specific secondary amine.
  • Chemical Nature: Secondary Aliphatic Amine (

    
    )
    
  • Molecular Weight: ~227.43 g/mol [1]

  • Physical State: Colorless to pale yellow liquid at room temperature.

  • Boiling Point (Est.): 285–295°C (at 760 mmHg). Do not attempt atmospheric distillation.

  • Key Impurities:

    • Primary Amines: Unreacted octylamine or heptylamine (starting materials).

    • Tertiary Amines: Over-alkylated byproducts (

      
      -diheptyl-octylamine, etc.).
      
    • Oxidation Products:

      
      -oxides (yellow/brown discoloration).
      
    • Carbamates: Formed by reaction with atmospheric

      
      .
      

Primary Purification: Acid-Base Extraction (The "Workhorse" Method)

User Issue: "I have crude reaction mixture containing non-polar alkanes and starting materials. How do I bulk purify?"

Technical Insight: Because this is a "fatty" amine (C15 chain length), it possesses significant lipophilicity. Standard aqueous extractions often fail due to emulsion formation . The protocol below uses specific density gradients and ionic strength adjustments to prevent this.

Optimized Protocol
  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) .

    • Why? DCM is denser than water, aiding phase separation better than ether for fatty amines.

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (3x) .

    • Mechanism:[2][3]

      
       (Water soluble salt).
      
    • Note: Impurities like non-polar alkanes or amides remain in the DCM layer.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM once. Discard this organic wash.

  • Basification (The Release): Carefully adjust the aqueous layer to pH > 12 using 6M NaOH or KOH pellets (keep cool).

    • Observation: The solution will turn cloudy as the free amine oils out.

  • Re-Extraction: Extract the basic aqueous layer with Diethyl Ether or MTBE (3x).

    • Why? Ether is better for the final pull of the free amine; it evaporates easily.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate
    in vacuo.
    
Troubleshooting Logic: The Emulsion Breaker

ExtractionLogic Start Acid-Base Extraction Step Emulsion Did an emulsion form? Start->Emulsion No Proceed to Separation Emulsion->No No Yes Troubleshoot Emulsion Emulsion->Yes Yes Action1 Add Saturated Brine (NaCl) Increases ionic strength Yes->Action1 Action2 Filter through Celite Removes particulate stabilizers Action1->Action2 If fails Action3 Wait/Centrifuge Physical separation Action2->Action3 If fails

Figure 1: Decision matrix for handling emulsions during fatty amine extraction.

High-Purity Isolation: Vacuum Distillation

User Issue: "My product is yellow/brown, or I need >98% purity for biological assays."

Technical Insight: Secondary amines oxidatively degrade to


-oxides and imines upon heating in air. You must use high vacuum  to lower the boiling point below the thermal decomposition threshold (~150°C).
Vacuum Pressure Nomograph Data
Pressure (mmHg / Torr)Estimated Boiling Point (°C)
760 (Atmospheric) ~290°C (DECOMPOSITION RISK)
10 ~165°C
1.0 ~125°C
0.1 (High Vac) ~95°C
Distillation Protocol
  • Setup: Use a Short-Path Distillation head to minimize the distance the vapor travels.

  • Inert Gas: Flush the system with Nitrogen or Argon before applying vacuum.

  • Stirring: Vigorous magnetic stirring is non-negotiable to prevent "bumping."

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (contains volatile primary amines).

    • Main Fraction: Collect the steady temperature plateau.

    • Pot residue: Discard (contains high-boiling tertiary amines/dimers).

The "Polishing" Step: Chromatographic Separation

User Issue: "I see streaking or tailing on my TLC plates and column. I cannot separate the primary amine impurity."

Technical Insight: Silica gel is slightly acidic (silanol groups,


). Basic amines interact strongly with these protons, causing peak tailing and irreversible adsorption. You must deactivate  the silica.[4]
The "TEA Trick" (Triethylamine Deactivation)

Do not run a standard Hexane/Ethyl Acetate column.

  • Mobile Phase Modifier: Add 1% to 5% Triethylamine (TEA) or 1%

    
      to your solvent system (e.g., 90:9:1 Hexane:EtOAc:TEA).
    
  • Column Pre-treatment: Flush the packed silica column with the mobile phase containing the base before loading your sample. This neutralizes the acidic sites.[5]

  • Visualization: Use Ninhydrin Stain .

    • Primary Amines: Turn Deep Purple/Blue.

    • Secondary Amines (Your Product): Turn Faint Pink/Reddish-Brown (distinct difference).

    • Tertiary Amines: Do not stain well with Ninhydrin (use Iodine or Dragendorff’s reagent).

Chromatography Workflow

Chromatography cluster_tips Detection Method Input Crude Amine Mixture Silica Standard Silica Gel? Input->Silica Tailing Severe Tailing / No Separation Silica->Tailing Yes Modified Mobile Phase + 2% TEA Silica->Modified No (Add Modifier) Separation Successful Elution Modified->Separation Ninhydrin Ninhydrin Stain: Primary = Blue Secondary = Red/Pink

Figure 2: Logic flow for preventing amine tailing on silica gel.

Frequently Asked Questions (FAQ)

Q: My purified amine turned cloudy and solid after sitting on the shelf for a week. Why? A: Secondary amines react with


 in the air to form carbamate salts  (white solids).
  • Fix: Store under Argon/Nitrogen in a tightly sealed vial.

  • Recovery: Dissolve the solid in DCM and wash with 1M NaOH. The carbamate will revert to the free amine.

Q: Can I just recrystallize it? A: The free base is liquid. However, you can convert it to the Hydrochloride Salt for recrystallization.

  • Method: Dissolve amine in dry ether. Bubble dry HCl gas or add HCl in Dioxane. The solid salt will precipitate. Recrystallize from Ethanol/Ether.

Q: How do I remove trace tertiary amine impurities? A: If distillation fails, use Acetic Anhydride .

  • Method: Add a small amount of acetic anhydride. It reacts with primary and secondary amines to form amides (lowering their volatility significantly) but does not react with tertiary amines. Wait... this destroys your product!

  • Correction: To remove tertiary amines from your secondary amine, use Salicylaldehyde . It forms Schiff bases with primary amines (removable). Tertiary amines are hard to remove chemically without affecting the secondary amine; Distillation is the only reliable method for removing tertiary impurities from secondary amines.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and boiling point estimations of aliphatic amines).

  • Biotage. (2023). Strategies for Flash Chromatography of Amines. (Details on using TEA modifiers and amine-functionalized silica).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Purification of Amines. (General handling of air-sensitive amines).

  • PubChem. (2024). Compound Summary: Octylamine and related fatty amines. (Physical property data verification).

Sources

Overcoming emulsion formation with "N-(N-HEPTYL)-N-OCTYLAMINE" in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-HNOA-LLE-001 Reagent: N-(N-Heptyl)-N-octylamine (Secondary Amine Extractant) Application: Metal ion extraction, Organic acid recovery, Ion-pair formation. Status: Active

Diagnostic Framework: Why Emulsions Form

This compound (HNOA) is a lipophilic secondary amine. In liquid-liquid extraction (LLE), it functions as a liquid ion exchanger. The formation of stable emulsions or "third phases" (a heavy, solute-rich organic layer) is the most common failure mode with this class of reagents.

The Mechanism of Failure

Unlike neutral extractants, HNOA reacts with acids (


) or metal anions (

) to form an amine salt (e.g.,

).
  • Amphiphilic Transformation: The free amine is non-polar. The amine salt is amphiphilic (polar head, non-polar tail).

  • Reverse Micelle Aggregation: In non-polar diluents (e.g., kerosene, hexane), these salts self-assemble into reverse micelles to shield their polar cores.

  • The "Third Phase": If the diluent cannot solvate these aggregates, they separate into a dense, viscous middle layer. This is often misidentified as a "crud" or emulsion.

Visualizing the Interaction

EmulsionMechanism FreeAmine Free Amine (Non-Polar) AmineSalt Amine Salt [R2NH2]+[X]- FreeAmine->AmineSalt Protonation Acid Acidic Feed (H+ / Metal Anion) Acid->AmineSalt Aggregation Reverse Micelle Aggregation AmineSalt->Aggregation Low Polarity Diluent ThirdPhase Third Phase / Emulsion (Failure State) Aggregation->ThirdPhase Critical Aggregation Conc. Exceeded StablePhase Homogeneous Organic Phase Aggregation->StablePhase Solvation by Modifier Modifier Modifier Added (e.g., Octanol) Modifier->StablePhase

Figure 1: Mechanism of amine salt aggregation leading to emulsion/third phase.

Troubleshooting Modules

Module A: The "Third Phase" (Heavy Organic Layer)

Symptom: A distinct, viscous layer forms between the aqueous phase and the light organic phase. Cause: The organic diluent (e.g., hexane, dodecane) is too non-polar to dissolve the amine-metal complex.

VariableAdjustmentScientific Rationale
Modifier Add 5–10% v/v Long-Chain Alcohol Alcohols (1-Octanol, Isodecanol) hydrogen bond with the amine salt, preventing intermolecular aggregation.
Diluent Switch to Aromatic Aromatics (Toluene, Xylene) have higher polarizability than aliphatics, stabilizing the ion pair.
Temperature Increase (30°C → 50°C) Higher T increases the solubility of the complex and disrupts Van der Waals forces holding aggregates together.
Module B: Stable Interfacial Emulsion (Haze/Crud)

Symptom: No clear interface; cloudy mixture that does not separate after 10 minutes. Cause: Presence of colloidal solids (silica, proteins) or surfactant contaminants acting as Pickering emulsifiers.[1]

Corrective Protocol:

  • Filtration: Filter the feed solution (0.45 µm) before extraction. Amine extractants are highly sensitive to suspended solids.

  • The "Brine" Wash: If the emulsion is already formed, add 1M NaCl or Na₂SO₄ to the aqueous phase.

    • Why? Increasing ionic strength compresses the electrical double layer (Debye length), promoting coalescence.

  • Centrifugation: 3000 RPM for 5 minutes is usually sufficient to break amine-stabilized emulsions.

Optimization Protocols

Protocol 1: Determination of Critical Modifier Concentration

Use this protocol to determine the minimum alcohol required to prevent emulsion without wasting reagent.

Reagents:

  • Organic Phase: 0.1 M HNOA in Dodecane.

  • Modifier: 1-Octanol (or Isodecanol).

  • Aqueous Feed: Target acid/metal solution.

Steps:

  • Prepare 5 test tubes containing the Organic Phase.

  • Add Modifier to create a gradient: 0%, 2%, 5%, 10%, 15% (v/v).

  • Add Aqueous Feed at an Organic:Aqueous (O:A) ratio of 1:1.

  • Shake vigorously for 5 minutes at room temperature.

  • Observe:

    • Clear separation: Pass.[2]

    • Three layers: Fail (Third Phase).

    • Cloudy interface: Fail (Emulsion).[3]

  • Select: The lowest concentration that yields a clear separation < 2 minutes.

Protocol 2: The "Shake-Out" Test for Loading Capacity

Overloading the amine with acid pushes the system toward emulsion. Determine the maximum loading.

  • Contact 0.1 M HNOA (with optimized modifier) with increasing concentrations of the target acid (e.g., 0.1 M to 1.0 M).

  • Measure the volume of the organic phase after settling.

  • Warning Sign: If the organic phase volume decreases (loss to aqueous) or splits (third phase), you have exceeded the Limiting Organic Concentration (LOC) .

  • Action: Dilute the feed or increase the HNOA concentration.

Frequently Asked Questions (FAQ)

Q: Can I use TBP (Tributyl phosphate) instead of Octanol as a modifier? A: Yes. TBP is a strong Lewis base and acts as a phase modifier. However, TBP is also an extractant itself and may alter your selectivity (e.g., co-extracting impurities). Long-chain alcohols (Octanol, Isodecanol) are generally "inert" modifiers that only affect solubility, not chemical selectivity.

Q: Why does this compound form emulsions more easily than tertiary amines (like Alamine 336)? A: Secondary amines possess a proton on the nitrogen atom (


). Upon acid extraction, this forms a salt (

) that can hydrogen bond with other amine salt molecules. This intermolecular hydrogen bonding encourages the formation of large, rigid aggregates (gelation) more readily than tertiary amines, which lack that specific proton.

Q: My phase separation is slow, but no third phase is visible. A: This is likely a viscosity issue. The amine salt significantly increases the viscosity of the organic phase.

  • Fix: Increase temperature to 40–50°C.

  • Fix: Reduce the concentration of HNOA (e.g., drop from 0.5 M to 0.1 M) and increase the O:A flow ratio to compensate.

References

  • Kertes, A. S. (1968).[4] Chemistry of the Formation and Elimination of a Third Phase in Organophosphorus and Amine Extraction Systems. Solvent Extraction Chemistry of Metals. [4]

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press. (Standard text for amine extraction thermodynamics).
  • BenchChem. (n.d.). This compound Product Data and Applications.

  • Frontier, A. (2026).[3] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.

  • Majumdar, S., et al. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

Sources

Stability of "N-(N-HEPTYL)-N-OCTYLAMINE" in strong acidic or alkaline solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Nature" Stability Profile

Is N-Heptyl-N-Octylamine stable in strong acids and bases? Yes, chemically. The carbon-nitrogen (C-N) bonds in dialkylamines are exceptionally robust and do not hydrolyze (break down) in aqueous acids or bases, unlike amides or esters.

However, it is physically unstable. The confusion regarding its "stability" usually stems from phase changes rather than chemical degradation.

  • In Acid: It protonates to form a salt, potentially altering solubility or causing precipitation.

  • In Alkali: It exists as a lipophilic free base, causing it to "oil out" or separate from aqueous solutions.

Critical Safety Warning: While stable in mineral acids (HCl, H₂SO₄), secondary amines react dangerously with Nitrous Acid (HNO₂) or nitrites in acidic media to form carcinogenic Nitrosamines .

Visualizing the Stability Logic

The following diagram illustrates the chemical state of the molecule across the pH spectrum. Understanding this equilibrium is the key to troubleshooting.

AmineStability Acid Acidic Medium (pH < 9) Protonation Dominates Salt Ammonium Salt Form (R2-NH2+) Water Soluble (mostly) Polar Acid->Salt Forms Cation Nitrosamine CRITICAL HAZARD: N-Nitrosamine Formation (Carcinogenic) Acid->Nitrosamine ONLY if Nitrites/HNO2 present Base Alkaline Medium (pH > 11) Deprotonation Dominates FreeBase Free Base Form (R2-NH) Water Insoluble Lipophilic/Oily Base->FreeBase Forms Neutral Oil Salt->FreeBase Add NaOH FreeBase->Salt Add HCl

Figure 1: The pH-dependent state switch of N-Heptyl-N-Octylamine. Note the critical nitrosamine hazard path.

Troubleshooting Guide: Acidic Environments

Context: You are using the amine in HCl, H₂SO₄, or H₃PO₄.

Issue: "My solution turned cloudy or formed a precipitate."

Diagnosis: This is likely Salt Precipitation , not degradation. While the protonated ammonium form (


) is generally more water-soluble than the free base, the long alkyl chains (C7 + C8 = C15) make the molecule highly hydrophobic. If the counter-ion (e.g., Cl⁻, SO₄²⁻) does not provide enough hydration energy, the salt will precipitate out of the water.

Corrective Protocol:

  • Check Acid Concentration: Ensure the acid is in molar excess (at least 1.1 equivalents) to fully protonate the amine. Partial protonation causes mixed-phase emulsions.

  • Solvent Modification: Add a water-miscible co-solvent (e.g., Ethanol, Methanol, or IPA) at 10-20% v/v to solubilize the hydrophobic alkyl chains.

  • Heat: Gently heat the solution (40°C). If it clarifies, it is a solubility limit issue.

Issue: "The amine degraded/discolored in Nitric Acid."

Diagnosis: Oxidative Degradation. Secondary amines are susceptible to oxidation. Nitric acid is a strong oxidizer.

  • Mechanism: Oxidation of the

    
    -carbon or N-oxide formation.
    
  • Solution: Avoid oxidizing acids (HNO₃, HClO₄) unless strictly necessary. Switch to non-oxidizing acids like HCl or H₂SO₄.

Critical Safety Check: Nitrosation

Warning: Do NOT use this amine with reagents generating Nitrous Acid (NaNO₂ + Acid).

  • Reaction:

    
     (N-Nitrosamine).
    
  • Result: Formation of a yellow oil that is highly carcinogenic. This reaction is rapid in acidic pH (pH 2-4).

Troubleshooting Guide: Alkaline Environments

Context: You are using the amine in NaOH, KOH, or carbonate buffers (pH > 11).

Issue: "The amine is oiling out / floating on top."

Diagnosis: Normal Phase Separation. In strong alkali, the amine exists as the "Free Base." With 15 carbons, it is extremely lipophilic (LogP > 5). It will never dissolve in aqueous base.

Corrective Protocol:

  • Do not attempt to dissolve it in water. It is chemically impossible without surfactants.

  • Emulsification: If you need a homogeneous mixture, you must use a surfactant (e.g., Tween 80) or high-shear mixing to create an emulsion.

  • Extraction: If your goal is to recover the amine, this "instability" is a feature. Use a separatory funnel to drain the aqueous base and collect the top organic amine layer.

Issue: "Loss of product on glassware."

Diagnosis: Surface Adsorption. The free base is sticky and viscous. It adheres to glass surfaces, leading to yield loss.

  • Solution: Rinse all glassware with an organic solvent (DCM, Ethyl Acetate, or Methanol) to recover the adhered amine. Do not rely on water rinses.

Comparative Stability Data

ParameterAcidic Condition (pH < 3)Alkaline Condition (pH > 12)
Chemical Form Ammonium Cation (

)
Free Amine (

)
Hydrolysis Risk None (C-N bond is stable)None (No hydrolyzable bonds)
Solubility (Water) Moderate (Salt dependent)Insoluble (Oils out)
Solubility (Organic) LowHigh
Oxidation Risk Low (unless oxidizing acid used)Moderate (slow air oxidation over time)
Main Hazard Nitrosamine formation (if Nitrites present)Skin/Eye Irritation (Caustic)

Experimental Protocol: Stability Validation Assay

If you suspect your specific batch has degraded, use this self-validating GC-MS or HPLC protocol.

Methodology: Phase-Switch Recovery Rationale: Since the molecule is stable to hydrolysis, we prove stability by recovering it quantitatively after exposure to extreme pH.

  • Exposure:

    • Sample A: Dissolve 100mg amine in 10mL 1M HCl (Acidic Stress).

    • Sample B: Mix 100mg amine in 10mL 1M NaOH (Alkaline Stress).

    • Control: 100mg amine in 10mL Dichloromethane (DCM).

    • Incubate A & B at 60°C for 4 hours.

  • Recovery (The "Switch"):

    • For Sample A (Acid): Neutralize with 10M NaOH until pH > 12. The amine should "oil out." Extract with 10mL DCM.

    • For Sample B (Base): Extract directly with 10mL DCM.

  • Analysis:

    • Inject Control, Extract A, and Extract B into GC-MS.

    • Pass Criteria: >98% recovery of peak area compared to Control. No new peaks (degradation products).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this amine? A: Generally, yes, but only in the salt form (e.g., Hydrochloride salt) in solution. The free base may volatilize or oxidize slightly. Filter sterilization (0.2µm PTFE filter) is recommended over autoclaving for the free base.

Q: Why does my HPLC peak broaden in acidic mobile phases? A: Secondary amines interact strongly with silanol groups on silica-based HPLC columns.

  • Fix: Add a modifier like Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase to suppress these interactions, or use a "Base-Deactivated" (BDS) column.

Q: Is it compatible with reducing agents? A: Yes. Dialkylamines are stable against reducing agents like Sodium Borohydride (


) or Lithium Aluminum Hydride (

). In fact, they are often products of reductive amination.

References

  • PubChem. (n.d.). N-heptyloctan-1-amine (Compound).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrosamines.[2] Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Regeneration & Recycling of N-(N-Heptyl)-N-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-ORG-AMINE-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Post-Extraction Regeneration of Secondary Amine Extractants

Executive Summary

You are likely utilizing N-(N-heptyl)-N-octylamine (a lipophilic secondary amine) as an ion-pairing ligand for the liquid-liquid extraction (LLE) of acidic species—such as carboxylic acids, metal anions, or anionic drug intermediates.

The economic and environmental viability of your process hinges on the efficient regeneration of this amine. Unlike physical solvents, amine extraction is chemical; the amine is protonated during extraction (


). Regeneration requires a chemical "swing" to deprotonate the amine back to its neutral, hydrophobic state (

).

This guide covers the standard alkaline stripping protocol, troubleshooting for "third-phase" formation (a common issue with asymmetric amines), and critical validation steps.

Part 1: The Regeneration Workflow

The regeneration process relies on shifting the acid-base equilibrium. During extraction, your amine captures a proton and an anion. To recycle it, we must reverse this by contacting the loaded organic phase with a strong base.

The Chemical Mechanism
  • Extraction (Loading):

    
    
    
  • Regeneration (Stripping):

    
    
    
Standard Operating Procedure (SOP)
  • Stripping: Contact the loaded organic phase with a stoichiometric excess (1.1–1.2 eq) of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) .

    • Note: Use 10-20 wt% NaOH. Higher concentrations may cause viscosity issues.

  • Phase Separation: Allow the phases to settle. The amine returns to the light organic phase; the contaminant/product partitions into the heavy aqueous phase.

  • Protonation Wash (Optional): If your extraction requires the amine to be pre-saltified (e.g., as a chloride salt), wash the regenerated amine with dilute HCl. If extracting weak acids, skip this step.

  • Polishing: Wash with deionized water to remove entrained sodium salts.

Process Visualization

RegenerationCycle Fig 1: Closed-Loop Amine Regeneration Cycle Feed Aqueous Feed (Acids/Metals) Extract Extraction Unit (Mixer-Settler) Feed->Extract LoadedOrg Loaded Organic Phase (Amine-Acid Complex) Extract->LoadedOrg Loaded Solvent Raffinate Raffinate (Waste/Product) Extract->Raffinate Aqueous Out Strip Stripping Unit (NaOH Contact) LoadedOrg->Strip Product Stripped Product (Aqueous) Strip->Product Recovered Solute RegenOrg Regenerated Amine (Neutral) Strip->RegenOrg Recycle Solvent Recycle RegenOrg->Recycle Recycle->Extract Lean Solvent

Part 2: Troubleshooting & FAQs

Issue 1: Third-Phase Formation (Critical)

Symptom: The organic phase splits into two distinct layers (a light diluent-rich layer and a heavy, viscous amine-rich layer). Cause: The amine-acid complex (


) is polar. If you use a non-polar diluent (like Kerosene, Hexane, or Dodecane), the complex may exceed its solubility limit, causing it to "oil out."
Solution:  Add a Phase Modifier .
ComponentRecommended SubstanceTypical ConcentrationFunction
Extractant This compound5% – 30% (v/v)The active ligand.
Diluent Kerosene / DodecaneBalanceCarrier solvent.
Modifier 1-Octanol or Isodecanol 5% – 20% (v/v)Increases polarity of organic phase to solubilize the complex.

Expert Insight: For this compound, start with 10% 1-Octanol as a modifier. This alcohol hydrogen-bonds with the amine complex, preventing phase splitting [1].

Issue 2: Emulsion Formation ("Crud")

Symptom: A rag layer forms at the interface that refuses to settle. Troubleshooting:

  • Check pH: At pH > 10, silica or other impurities from the feed can precipitate. Keep stripping pH just high enough to deprotonate the amine (pH 10-12), but avoid extreme alkalinity if silica is present.

  • Filtration: The "crud" is often stabilized by fine particulates. Filter the organic phase through a hydrophobic PTFE membrane (0.45 µm) periodically.

  • Temperature: Increasing the stripping temperature to 40-50°C decreases viscosity and speeds up phase separation.

Issue 3: Nitrosamine Risks (Pharma Warning)

Question: Can I use this recycled amine for GMP drug manufacturing? Answer: Proceed with extreme caution. Secondary amines (like heptyl-octylamine) react with nitrites (often present in water or reagents) to form N-nitrosamines , which are potent carcinogens and strictly regulated (NDSRIs).

  • Mitigation: Ensure your aqueous feed and stripping agents are nitrite-free. Monitor the recycled solvent for nitrosamine buildup using LC-MS/MS.

Part 3: Validation Protocols

How do you confirm your amine is actually regenerated and not degrading? You must measure the Amine Value .

Protocol: Non-Aqueous Titration (Amine Value)

Based on ASTM D2073 / Metrohm Application Notes [2, 3]

Principle: Water interferes with the titration of weak bases.[1] We use glacial acetic acid as a solvent to enhance the basicity of the amine, titrating against Perchloric Acid (


).[1][2]

Reagents:

  • Solvent: Glacial Acetic Acid.[2][3]

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.[2]

  • Indicator: Crystal Violet (or Potentiometric Electrode).

Steps:

  • Take 1.0 g of your regenerated organic phase.

  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Titrate with 0.1 N

    
     to a blue-green endpoint (or potentiometric inflection).
    
  • Calculation:

    
    
    
    • 
       = Volume of titrant (mL)
      
    • 
       = Normality of titrant[4]
      
    • 
       = Weight of sample (g)
      

Pass Criteria: The Amine Value should remain within ±5% of the fresh solvent value. A significant drop indicates degradation (oxidation) or loss of amine to the aqueous phase.

References

  • ResearchGate. (2025). Third Phase Formation in the Extraction of Inorganic Acids. Retrieved from

  • Metrohm. (2008).[2] Determination of the Amine Value by Non-Aqueous Titration. Application Note M-242. Retrieved from

  • ASTM International. Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines. ASTM D2073.[5]

  • Department of Chemistry, University of Rochester. Workup: Amines - Removal and Washing Protocols. Retrieved from

Sources

Technical Support Center: N-(n-Heptyl)-n-Octylamine Selectivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the selectivity of N-(n-Heptyl)-n-Octylamine for target metals Document ID: TS-Hxc-78 Department: Separation Science & Ligand Chemistry Status: Active

The Selectivity Framework (Core Logic)

This compound is an unsymmetrical secondary amine (


). Unlike tertiary amines (e.g., Alamine 336) which are strictly pH-dependent anion exchangers, or primary amines which are less selective, this secondary amine occupies a "Goldilocks" zone. It offers distinct steric advantages due to its asymmetry, allowing for finer discrimination between metal complexes based on their hydrodynamic radius and charge density.

To improve selectivity, you must stop treating the extraction as a simple "grab" and start treating it as a Thermodynamic Competition . The amine does not extract the metal cation directly; it extracts the anionic metal complex formed in the aqueous phase.

The Mechanism of Action

The extraction follows an Anion Exchange mechanism. The amine must first be protonated by the acid in the aqueous phase to become active.[1]



Key Insight: Selectivity is not just about the amine; it is about manipulating the aqueous ligand concentration (


) to force your target metal into an anionic form (

) while keeping impurities cationic or neutral.
Visualization: The Selectivity Pathway

The following diagram illustrates the critical decision points where selectivity is determined.

SelectivityPathway Start Aqueous Feed (Metal Mixture) Acid Acid/Ligand Control (Cl-, SO4--, pH) Start->Acid Adjust Ligand Speciation Anionic Complex Formation Acid->Speciation Forms MX- Exchange Ion Exchange Interface Speciation->Exchange Transport Amine Amine Protonation (Organic Phase) Amine->Exchange R2NH2+ Ready Separation Target Extraction Exchange->Separation Selectivity Filter Separation->Acid Re-adjust if Selectivity Low

Figure 1: The logic flow for amine-based extraction. Selectivity is primarily determined at the 'Acid/Ligand Control' stage before the metal even touches the organic phase.

Troubleshooting Guide (FAQ)

Scenario A: "I am co-extracting Iron (Fe) along with my target Cobalt (Co)."

Diagnosis: Your chloride concentration is likely too high, or your pH is too low. The Science: Iron (III) forms extremely stable anionic complexes (


) at relatively low chloride concentrations. Cobalt requires higher chloride concentrations to form 

. Corrective Protocol:
  • Map the Species: Consult the Pourbaix or Speciation diagram for Fe and Co in your specific acid matrix.

  • Crowding Out: If you cannot lower the chloride (due to process constraints), switch the diluent to an aromatic type (e.g., Solvesso 150). Aromatic diluents can suppress the extraction of certain species via solvation effects, though this is secondary to ligand control.

  • Scrubbing: Introduce a scrubbing stage with a solution containing high chloride but no acid (e.g., LiCl or MgCl2). This can sometimes displace the loosely held impurity.

Scenario B: "I see a third liquid layer forming (Third Phase Formation)."

Diagnosis: The amine-metal complex has exceeded its solubility limit in the non-polar diluent (e.g., Kerosene/Dodecane). This is common with secondary amines like N-heptyl-N-octylamine due to the polarity of the ammonium salt. The Science: The polar ion-pair


 aggregates into reverse micelles. When these aggregates become too large, they separate from the non-polar diluent.[2]
Corrective Protocol: 
  • Add a Modifier: Add 2% - 5% v/v of a long-chain alcohol. Isodecanol or Tridecanol are industry standards. They act as "solubilizers" by hydrogen bonding with the ammonium salt, integrating it back into the bulk organic phase.

  • Switch Diluent: Move from aliphatic (kerosene) to aromatic (toluene/xylene) or mixed diluents.

Scenario C: "My mass balance is off; I cannot strip the metal back out."

Diagnosis: The amine-metal bond is too strong, or the stripping agent is kinetically hindered. The Science: Secondary amines bind protons strongly. If you strip with water, you rely on hydrolysis. If the pH inside the mixer doesn't rise enough, the amine stays protonated and holds the metal anion. Corrective Protocol:

  • Alkaline Strip: Use a base (NaOH or

    
    ) to deprotonate the amine (
    
    
    
    ). This instantly releases the metal cation and neutralizes the extractant for recycling.
    • Warning: Watch for metal hydroxide precipitation.[3] You may need a "stripping acid" at a concentration lower than the extraction feed but high enough to keep the metal soluble, or use a complexing strip (e.g., Carbonate).

Experimental Optimization Protocols

Protocol 1: Determination of Extraction Isotherms (McCabe-Thiele Data)

Do not rely on single-point data. You must generate an isotherm to understand capacity vs. equilibrium.

Reagents:

  • Organic Phase: 0.1M this compound in Kerosene + 5% Isodecanol.

  • Aqueous Phase: Target metal (1 g/L) in varying HCl concentrations (0.5M - 6.0M).

Steps:

  • Preparation: Prepare 5 separatory funnels.

  • Phase Ratio Variation: Instead of varying concentration, vary the A:O (Aqueous:Organic) ratio in the funnels: 1:5, 1:2, 1:1, 2:1, 5:1.

  • Equilibration: Shake vigorously for 10 minutes at controlled temperature (25°C).

  • Separation: Allow phases to settle (record time; if >2 mins, check for emulsion).

  • Analysis: Analyze the Aqueous phase (Raffinate) via ICP-OES. Calculate Organic concentration by mass balance.

  • Plotting: Plot

    
     vs. 
    
    
    
    .
    • Steep slope at origin = High affinity (Good extraction).

    • Plateau = Saturation capacity of the amine.

Protocol 2: Selectivity Factor ($ \beta $) Measurement

To quantify the improvement in selectivity between Metal A (Target) and Metal B (Impurity).

Data Output Table:

ParameterDefinitionTarget Value
Distribution Ratio (D)


for Target
Separation Factor (

)


for viable process
Entrainment Physical carryover of aq in org

ppm

Calculation Logic: If


, the separation is thermodynamically difficult. You must alter the aqueous chemistry (e.g., change from Sulfate to Chloride media) rather than just increasing amine concentration.
Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowSelectivity Low Selectivity (Co-extraction) Problem->LowSelectivity ThirdPhase Third Phase Formation Problem->ThirdPhase Emulsion Stable Emulsion (>5 min separation) Problem->Emulsion CheckLigand Check Ligand Conc. (Cl-, SO4--) LowSelectivity->CheckLigand CheckMod Check Modifier (Isodecanol) ThirdPhase->CheckMod CheckSolids Check Suspended Solids (Silica) Emulsion->CheckSolids Action1 Adjust Acid/Salt Ratio CheckLigand->Action1 Action2 Increase Modifier (2% -> 5%) CheckMod->Action2 Action3 Filter Feed (1 micron) CheckSolids->Action3

Figure 2: Rapid diagnostic tree for common amine extraction failures.

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text on amine extraction thermodynamics).
  • Kertes, A. S. (1965). "The Chemistry of the Formation and Elimination of a Third Phase in Organophosphorus and Amine Extraction Systems". Solvent Extraction Chemistry of Metals. [4]

  • Sahu, S.K., et al. (2011). "Separation of Co(II) and Ni(II) from acidic sulfate solutions using mixtures of amines". Journal of Radioanalytical and Nuclear Chemistry.
  • BenchChem . (n.d.). This compound Properties and Extraction Applications.

  • Brooks, P.T., & Rosenbaum, J.B. (1963). Separation and Recovery of Cobalt and Nickel by Solvent Extraction and Electrorefining. U.S. Bureau of Mines.

Sources

Technical Support Center: High-Fidelity GC-MS Analysis of Long-Chain Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist System: Agilent/Restek/Thermo Architecture Compatible

Introduction: The "Amine Challenge"

Welcome to the technical support hub for amine analysis. If you are analyzing long-chain aliphatic amines (C8–C20+), you are likely facing the "perfect storm" of gas chromatography: high polarity, high basicity, and low volatility.

Unlike neutral hydrocarbons, amines possess a lone pair of electrons on the nitrogen atom. This makes them aggressive nucleophiles that attack active silanol groups (Si-OH) present in standard glass liners and GC columns. The result? Severe peak tailing, irreversible adsorption (loss of sensitivity), and thermal degradation.

This guide moves beyond basic operation into molecular-level troubleshooting , ensuring your data stands up to rigorous peer review.

Module 1: Chromatographic Integrity & Peak Shape

Q: Why do my amine peaks look like "shark fins" (severe tailing) even with a new column?

A: You are likely fighting Silanol Activity.

Standard non-polar columns (like a 5% phenyl / 95% dimethylpolysiloxane) contain residual silanol groups. Amines form hydrogen bonds with these groups, delaying a portion of the analyte and causing the "tail."

The Fix: Base-Deactivation You must replace the entire flow path with "Base-Deactivated" or "Amine-Specific" consumables. Standard deactivation (silylation) is insufficient for primary amines.

  • Column Selection: Switch to a column specifically designed for amines. These utilize basic reagents during the manufacturing process to neutralize acidic sites.

    • Recommended Phases:Rtx-5 Amine , CP-Volamine , or Rtx-Volatile Amine . These allow elution of amines with perfect symmetry without priming.

  • Liner Selection: Use a base-deactivated split/splitless liner with wool (to aid vaporization of high-boiling long chains) that has been chemically treated to be inert to bases.

Q: My long-chain amines (C16+) are disappearing completely. Is it the detector?

A: It is likely Inlet Discrimination or Thermal Breakdown.

Long-chain amines have high boiling points. If your injection port is too cool, they condense on the liner walls. If it is too hot (and active), they degrade.

Protocol: The "Hot & Fast" Injection

  • Temperature: Set the inlet to 280°C–300°C (ensure your liner deactivation can withstand this).

  • Pressure Pulse: Use Pulsed Splitless injection (e.g., 30 psi for 0.75 min). This sweeps the heavy analytes onto the column faster, minimizing residence time in the hot inlet.

Module 2: Sample Preparation (Derivatization)

Q: Do I really need to derivatize? I can see the peaks without it.

A: For quantitative reliability, YES.

While you can analyze free amines, derivatization replaces the active hydrogens on the amino group (–NH2) with non-polar groups. This eliminates hydrogen bonding, drastically improves volatility, and stabilizes the molecule against thermal degradation.[1]

The Solution: Acylation We recommend Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) . These reagents react with primary and secondary amines to form stable amides.

Comparison of Derivatization Reagents
ReagentFull NameTarget GroupAdvantageDisadvantage
TFAA Trifluoroacetic Anhydride

Amines
High volatility, fast reaction, removes polarity.[1]Highly reactive byproducts (acid).
PFPA Pentafluoropropionic Anhydride

Amines
Adds mass (good for low MW amines), unique fragmentation.More expensive than TFAA.
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideAlcohols, AminesCommon, versatile.Silyl derivatives of amines can be hydrolytically unstable.
SOP: Acylation of Long-Chain Amines with TFAA

Use this protocol to stabilize analytes and prevent adsorption.

  • Dissolution: Dissolve 1–5 mg of sample in 0.5 mL of a polar-compatible solvent (e.g., Ethyl Acetate or Dichloromethane). Avoid alcohols as they will react with the anhydride.

  • Addition: Add 200 µL of TFAA .

  • Reaction: Cap the vial tightly. Vortex for 30 seconds.[2] Incubate at 60°C for 20 minutes . (Heat is required for sterically hindered long chains).

  • Evaporation: Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (

    
    ). Critical: Residual acid will damage your GC column.
    
  • Reconstitution: Re-dissolve the residue in 1 mL of Ethyl Acetate or Hexane for GC injection.

Module 3: Mass Spectral Interpretation

Q: I see a peak, but the Molecular Ion ( ) is missing or tiny. How do I confirm identity?

A: You are seeing the effects of Alpha-Cleavage.

Aliphatic amines undergo a predictable fragmentation pathway in Electron Ionization (EI). The radical cation is unstable. The bond adjacent to the nitrogen (the alpha bond) breaks preferentially.

The Mechanism:



  • Primary Amines: The dominant fragment is often m/z 30 (

    
    ).
    
  • Derivatized Amines (TFA): The fragmentation changes. The TFA group stabilizes the molecule, often allowing the molecular ion to be seen, or producing a characteristic loss of the trifluoromethyl group (

    
    ).
    

The Nitrogen Rule: If your molecular ion has an odd mass , it contains an odd number of nitrogens (1, 3, 5...).[3] This is your first sanity check.

Module 4: Troubleshooting Workflow

Use the following logic flow to diagnose system issues.

AmineTroubleshooting Start Symptom: Poor Amine Analysis CheckPeak Check Peak Shape Start->CheckPeak Tailing Severe Tailing / Shark Fin CheckPeak->Tailing Adsorption NoPeak No Peaks / Low Response CheckPeak->NoPeak Loss/Degradation GhostPeak Ghost Peaks / Carryover CheckPeak->GhostPeak Retention Action_Column Check Column Type Tailing->Action_Column Action_Deriv Check Derivatization NoPeak->Action_Deriv Action_Liner Inspect Inlet Liner GhostPeak->Action_Liner Sol_Clean Solvent Wash Injector Replace Gold Seal Action_Liner->Sol_Clean Residue in Split Line Sol_BaseDeact Switch to Base-Deactivated Liner & Column (e.g., Rtx-5 Amine) Action_Column->Sol_BaseDeact Active Silanols detected Sol_TFAA Perform TFAA Derivatization (Remove active H-bonds) Action_Deriv->Sol_TFAA Volatility Issue Sol_Temp Increase Inlet Temp & Pulse Pressure Action_Deriv->Sol_Temp Condensation Issue

Figure 1: Logical decision tree for diagnosing common amine analysis failures. Blue nodes represent diagnostics; Green nodes represent validated solutions.

References

  • Restek Corporation. (2011). Rtx-Volatile Amine GC Capillary Column Product Specifications. Retrieved from [Link]

  • Agilent Technologies. (2020).[4] GC Troubleshooting Guide: Peak Tailing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chrom Tech. (2023).[5] Agilent Amines GC Columns: CP-Volamine and CP-Sil 8 CB. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Alamine 336 vs. N-(N-Heptyl)-N-Octylamine for Cobalt Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Alamine 336 (the industrial standard tertiary amine) and N-(N-Heptyl)-N-octylamine (a specific secondary amine, often serving as a model for degradation products or alternative extractants).

Executive Summary

In the hydrometallurgical separation of Cobalt (Co) from Nickel (Ni) in chloride media, Alamine 336 remains the superior industrial choice due to its steric selectivity and chemical stability .

  • Alamine 336 (Tertiary Amine): Delivers high separation factors (

    
    ) in high-chloride matrices (>4M HCl). Its bulky structure effectively excludes the hydrated nickel complex while stabilizing the tetrahedral cobalt-chloro anion (
    
    
    
    ).
  • This compound (Secondary Amine): While capable of extracting cobalt, it lacks the steric bulk required for high selectivity. It is frequently identified as a degradation product of tertiary amines. Its presence often signals solvent deterioration, leading to lower separation efficiency and the risk of carcinogenic nitrosamine formation.

Verdict: Use Alamine 336 for primary extraction. Monitor This compound levels as a critical quality control marker for solvent health.

Chemical Identity & Physicochemical Properties

FeatureAlamine 336 This compound
CAS Number 68814-95-9 (Mixture)26627-77-0
Classification Tertiary Amine (

)
Secondary Amine (

)
Composition Mixture of Tri-octyl (

) and Tri-decyl (

) amines
Pure N-heptyl (

), N-octyl (

) amine
Molecular Weight ~350–392 g/mol (Avg)227.43 g/mol
Basicity (Gas Phase) Lower (Steric hindrance affects protonation)Higher (Inductive effect of alkyl groups, less steric)
Key Risk Third-phase formation (requires modifier)Nitrosamine formation (carcinogenic risk)

Mechanistic Comparison

Extraction Mechanism: Anion Exchange

Both amines extract cobalt via an anion exchange mechanism from acidic chloride solutions. The amine must first be protonated by the acid (HCl) to form an amine salt, which then exchanges its chloride ion for the anionic cobalt complex.

The Reaction:



The Steric Selectivity Divergence

The core difference lies in the structure of the amine-metal complex :

  • Alamine 336 (Tertiary): The three long alkyl chains create a dense, hydrophobic shell around the nitrogen center. This steric bulk is thermodynamically favorable for the compact, tetrahedral

    
      anion but sterically rejects the octahedral, hydrated Nickel species.
    
  • This compound (Secondary): With only two alkyl chains, the steric shielding is reduced. This allows:

    • Co-extraction of impurities: Lower selectivity against metals that form weaker anionic complexes (e.g., Fe, Zn, or even entrained Ni).

    • Tighter Ion Pairing: The secondary amine cation can form stronger hydrogen bonds with the anion, potentially making stripping (back-extraction) more difficult compared to the tertiary amine.

Degradation Pathway Visualization

Secondary amines often appear in the organic phase due to the oxidative dealkylation of Alamine 336.

DegradationPathway cluster_0 Primary Extractant cluster_1 Degradation Products Alamine Alamine 336 (Tertiary Amine) Oxidation Oxidative Dealkylation (High Temp / Oxidants) Alamine->Oxidation SecAmine This compound (Secondary Amine) Nitration Reaction with Nitrites/Nitrous Acid SecAmine->Nitration Nitroso Nitrosamines (Carcinogenic) Oxidation->SecAmine Loss of Alkyl Chain Nitration->Nitroso

Figure 1: Degradation pathway showing this compound as a breakdown product of tertiary amines.

Performance Data Comparison

The following data summarizes the expected performance in a standard Cobalt/Nickel separation matrix (Feed: 10 g/L Co, 100 g/L Ni, 5M HCl).

ParameterAlamine 336 This compound Impact
Separation Factor (

)
High (>100) Moderate (~20–50) Tertiary amines provide superior purity.
Extraction Kinetics Fast (< 2 mins)Very Fast (< 1 min)Secondary amines have less steric hindrance, reacting faster but less selectively.
Stripping Efficiency Excellent (Water/Low acid)Good to Moderate Stronger ion-pairing in secondary amines may require stronger stripping agents.
Phase Disengagement Moderate (Needs Modifier)Poor (Prone to emulsions)Secondary amines often form precipitates or third phases more easily without modifiers.
Chemical Stability HighLow (Susceptible to oxidation)Secondary amines are chemically reactive intermediates.

Experimental Protocol: Comparative Extraction Assay

To empirically validate the performance difference, use this standardized "Shake-Out" test.

Reagents
  • Organic Phase A: 10% v/v Alamine 336 + 5% Isodecanol (Modifier) + 85% Kerosene (Diluent).

  • Organic Phase B: 10% v/v this compound + 5% Isodecanol + 85% Kerosene.

  • Aqueous Feed: 5 g/L Co(II), 50 g/L Ni(II) in 4M HCl.

  • Stripping Solution: 0.01 M HCl (pH 2).

Workflow
  • Pre-Equilibration: Contact organic phases with 4M HCl (1:1 ratio) for 5 minutes to convert amines to their chloride salt form (

    
    ). Discard aqueous.
    
  • Extraction: Mix Pre-equilibrated Organic with Aqueous Feed at an O:A ratio of 1:1 in a separatory funnel.

  • Agitation: Shake vigorously for 5 minutes at 25°C.

  • Separation: Allow phases to settle. Record Phase Separation Time (Critical for industrial viability).

  • Analysis: Analyze the Aqueous Raffinate for Co and Ni using ICP-OES. Calculate concentration in Organic by mass balance.

  • Stripping: Contact the loaded Organic with Stripping Solution (O:A 1:1) for 5 minutes. Analyze strip liquor.

Calculation

Calculate the Distribution Coefficient (


) and Separation Factor (

):


[1][2]

Process Flow Diagram

This diagram illustrates the standard solvent extraction circuit for Cobalt recovery using Alamine 336.

SX_Process Feed Feed Solution (Ni + Co in HCl) Extraction Extraction Stage (Alamine 336 contacts Feed) Feed->Extraction Aqueous Feed Scrubbing Scrubbing Stage (Remove entrained Ni) Extraction->Scrubbing Loaded Organic (Co) Raffinate Raffinate (Pure Ni Solution) Extraction->Raffinate Ni-rich Aqueous Scrubbing->Extraction Scrub Recycle Stripping Stripping Stage (Recover Co with Water/pH 2) Scrubbing->Stripping Scrubbed Organic Stripping->Extraction Regenerated Organic Product Product Liquor (Pure CoCl2) Stripping->Product Co Product

Figure 2: Solvent Extraction (SX) circuit for Cobalt recovery using tertiary amines.

References

  • BASF Corporation. (n.d.). Alamine® 336: Technical Data Sheet. Retrieved from

  • Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier. (Foundational text on Amine Extraction Mechanisms).
  • Sole, K. C., & Hiskey, J. B. (1992). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy. (Comparison of extraction kinetics and selectivity mechanisms).
  • Rössing Uranium. (2009). Solvent degradation and the formation of secondary amines in uranium extraction. Journal of the Southern African Institute of Mining and Metallurgy. Retrieved from

  • PubChem. (2025). N-Heptyloctan-1-amine (Compound Summary). National Library of Medicine. Retrieved from

Sources

Comparative Guide: N-Heptyl-N-Octylamine vs. Ionic Liquids for Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-heptyl-N-octylamine (an unsymmetrical secondary amine) and Hydrophobic Ionic Liquids (ILs) in the context of solvent extraction. While Ionic Liquids are often heralded as the "green solvents" of the future, traditional secondary amines remain the workhorses of industrial hydrometallurgy and pharmaceutical purification.

This analysis focuses on the unsymmetrical advantage of N-heptyl-N-octylamine—specifically how its irregular chain length disrupts crystallinity, offering a middle ground between the high viscosity of ILs and the volatility of lower-molecular-weight amines.

The Contenders: Chemical Profiles

The Challenger: N-Heptyl-N-Octylamine[1]
  • CAS: 26627-77-0[1]

  • Class: Unsymmetrical Secondary Amine (

    
    ).
    
  • The "Asymmetry" Advantage: Unlike symmetric amines (e.g., Di-n-octylamine), the mismatch between the heptyl (C7) and octyl (C8) chains reduces the energy of the crystal lattice. This results in a lower melting point and higher solubility in non-polar diluents (like kerosene or dodecane), significantly reducing the risk of "third-phase formation" (a common failure mode in extraction).

  • Primary Application: Extraction of anionic metal complexes (Zr, Hf, Co) and organic acids from aqueous streams.

The Alternative: Hydrophobic Ionic Liquids (ILs)[3]
  • Representative Class: Quaternary Phosphonium (e.g., Cyphos IL 101) or Imidazolium-based (e.g., [BMIM][Tf2N]).

  • Core Feature: Tunable "Designer Solvents." They consist entirely of ions, theoretically offering negligible vapor pressure.

  • The "Viscosity" Trade-off: While they eliminate Volatile Organic Compound (VOC) emissions, their high viscosity often necessitates the use of heating or diluents, complicating the process flow.

Mechanistic Deep Dive

The fundamental difference lies in how they capture the target species.

Amine Mechanism: Acid-Base Ion Pairing

N-heptyl-N-octylamine acts as a weak base. It requires an acidic environment to function.

  • Protonation: The amine accepts a proton (

    
    ) from the aqueous phase to become a cation (
    
    
    
    ).
  • Ion Exchange: This cation forms an ion pair with the anionic metal complex (

    
    ) or organic acid anion (
    
    
    
    ).


Ionic Liquid Mechanism: Anion Exchange

Quaternary ILs (e.g.,


) are permanently charged. They do not require protonation.
  • Exchange: The IL cation (

    
    ) releases its counter-anion (
    
    
    
    ) into the water and grabs the target anion (
    
    
    ).


Mechanistic Visualization

The following diagram contrasts the proton-dependent pathway of the amine with the constitutive charge pathway of the Ionic Liquid.

ExtractionMechanism cluster_amine N-Heptyl-N-Octylamine (pH Dependent) cluster_il Ionic Liquid (Constitutive Charge) Amine Neutral Amine (R2NH) CationicAmine Protonated Species (R2NH2+) Amine->CationicAmine + H+ Proton Acid Proton (H+) Proton->CationicAmine ComplexAmine Extracted Ion Pair [R2NH2+ . A-] CationicAmine->ComplexAmine + A- TargetAnion1 Target Anion (A-) TargetAnion1->ComplexAmine IL Ionic Liquid [Cat+ . Cl-] ComplexIL Extracted Species [Cat+ . A-] IL->ComplexIL Exchange WasteAnion Displaced Anion (Cl-) IL->WasteAnion Release to Aq TargetAnion2 Target Anion (A-) TargetAnion2->ComplexIL

Caption: Comparative extraction pathways. The amine requires acidification (protonation) to become active, whereas the IL possesses a permanent charge for anion exchange.

Performance Matrix

The following table synthesizes experimental trends comparing unsymmetrical amines against standard hydrophobic ILs (e.g., Cyphos IL 101).

FeatureN-Heptyl-N-OctylamineHydrophobic Ionic LiquidsWinner
Viscosity Low (<10 cP in diluent). Fast mass transfer.High (often >1000 cP neat). Slow kinetics without heating.Amine
pH Sensitivity High.[2] Only works at Low pH (<4).Low. Works across broad pH ranges (even alkaline).Ionic Liquid
Selectivity Moderate. Driven by sterics and charge density.High. Tunable by changing the cation structure.Ionic Liquid
Emulsification Moderate risk. Requires modifiers (e.g., decanol).Low risk. Often breaks phases cleanly (if viscosity is managed).Ionic Liquid
Cost Low to Moderate (

50/kg).
High (

1000+/kg).
Amine
Green Profile Poor.[3] High VOCs if used with volatile diluents.Excellent (Neat). Poor if diluted with VOCs to fix viscosity.Context Dependent

Experimental Protocol: Competitive Extraction of Cobalt(II)

This protocol validates the efficiency of N-heptyl-N-octylamine in separating Cobalt from Nickel in chloride media—a standard hydrometallurgical challenge.

Materials
  • Extractant A: 0.5 M N-heptyl-N-octylamine in Kerosene (Modifier: 5% Isodecanol to prevent third phase).

  • Extractant B: 0.5 M Cyphos IL 101 (diluted in Toluene for viscosity matching).

  • Feed Solution: 1000 ppm Co(II), 1000 ppm Ni(II) in 4M HCl.

  • Stripping Agent: 0.1 M HCl.

Workflow Diagram

Workflow cluster_phases Start Feed Preparation (Co/Ni in 4M HCl) Contact Phase Contact (O:A Ratio 1:1, 15 mins, 25°C) Start->Contact Separation Phase Separation (Settling / Centrifugation) Contact->Separation AqPhase Aqueous Raffinate (Contains Ni) Separation->AqPhase OrgPhase Loaded Organic (Contains Co) Separation->OrgPhase Analysis ICP-OES Analysis (Calculate Distribution Ratio D) AqPhase->Analysis Strip Stripping (Contact Org with 0.1M HCl) OrgPhase->Strip Strip->Analysis

Caption: Standard liquid-liquid extraction workflow for separating Cobalt (Co) from Nickel (Ni).

Step-by-Step Methodology
  • Pre-Equilibration:

    • Contact the organic phase (Amine or IL) with 4M HCl (without metals) for 10 minutes. This pre-protonates the amine (

      
      ) and equilibrates the IL.
      
    • Why? This prevents pH changes during the actual metal extraction step.

  • Extraction (Loading):

    • Mix 10 mL of Feed Solution with 10 mL of Pre-equilibrated Organic Phase in a separatory funnel.

    • Shake vigorously for 15 minutes at 25°C.

    • Allow phases to settle. (Note: The Amine phase will settle faster; the IL phase may require centrifugation due to higher viscosity).

  • Separation & Scrubbing:

    • Drain the aqueous raffinate (Bottom layer). Save for Nickel analysis.

    • (Optional) Scrub the organic layer with 4M HCl to remove physically entrained Nickel.

  • Stripping:

    • Contact the loaded organic phase with 10 mL of 0.1 M HCl.

    • Mechanism:[3][4][5][6][7][8] Low chloride concentration reverses the equilibrium. The anionic cobalt complex (

      
      ) dissociates, and Co(II) returns to the aqueous phase.
      
  • Calculation:

    • Calculate the Distribution Ratio (

      
      ) and Separation Factor (
      
      
      
      ):
      
      
      
      

Critical Analysis & Recommendations

When to choose N-Heptyl-N-Octylamine:
  • Cost-Sensitive Scale-Up: If you are processing thousands of liters, the cost difference between the amine (

    
    
    
    
    
    ) is prohibitive.
  • Fast Kinetics Required: In centrifugal contactors where residence time is measured in seconds, the lower viscosity of the amine is non-negotiable.

  • Asymmetry Benefit: Use this specific amine over symmetric ones (like Dioctylamine) if you observe precipitate formation (third phase) in your current process. The asymmetry hinders the crystallization of the amine-metal complex.

When to choose Ionic Liquids:
  • High-Value/Low-Volume: For extracting precious metals (Pt, Pd, Au) or pharmaceutical intermediates where solvent loss cannot be tolerated.

  • Non-Acidic Feeds: If your feed stream is neutral or alkaline, the amine will deprotonate and lose functionality. The IL maintains its charge and extraction capability regardless of pH.

  • Safety/Flammability: If the process is near ignition sources, the negligible vapor pressure of neat ILs is a critical safety feature.

References

  • BenchChem. (n.d.). N-(N-HEPTYL)-N-OCTYLAMINE Properties and Applications. Retrieved from

  • Thermo Scientific. (n.d.). This compound, 98%. Fisher Scientific. Retrieved from

  • Atanassova, M. (2020). Solvent Extraction of Metallic Species in Ionic Liquids: An Overview. Journal of Chemical Technology and Metallurgy. Retrieved from

  • Marszałek, J., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds. Chemical Reviews. Retrieved from

  • Georgia Academy of Science. (n.d.). Comparison of extraction characteristics of secondary and tertiary amines. Retrieved from

Sources

Technical Comparison: N-(n-Heptyl)-n-octylamine vs. Conventional Long-Chain Amine Extractants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(n-Heptyl)-n-octylamine (CAS: 26627-77-0) represents a specialized subclass of secondary amine extractants characterized by alkyl chain asymmetry (


 vs. 

). While functionally similar to the industry-standard Di-n-octylamine (DOA) in terms of basicity and extraction mechanism, its asymmetrical structure offers distinct hydrodynamic advantages.

This guide evaluates the efficacy of this compound against symmetrical secondary amines (DOA) and tertiary amines (Trioctylamine/Alamine 336). The core thesis is that asymmetry disrupts crystalline packing , potentially mitigating "third-phase formation"—a critical failure mode in high-loading solvent extraction circuits—without compromising the extraction kinetics typical of secondary amines.

Chemical Profile & Thermodynamic Basis[1]

Structural Comparison

The efficacy of an amine extractant is governed by its basicity (availability of the lone pair) and its steric hindrance (accessibility of the nitrogen center).

FeatureThis compoundDi-n-octylamine (DOA)Trioctylamine (TOA)
Class Secondary (Asymmetric)Secondary (Symmetric)Tertiary (Symmetric)
Formula



CAS 26627-77-01120-48-51116-76-3
Basicity (Est.) High (

)
High (

)
Moderate (Steric effects)
Packing Disordered (High Entropy)Ordered (Crystalline)Highly Steric
The "Asymmetry Effect" in Solvent Extraction

In solvent extraction, the formation of a third phase (splitting of the organic layer into a light diluent-rich phase and a heavy complex-rich phase) is a limiting factor. This occurs when the polarity of the amine-metal complex exceeds the solubility parameter of the non-polar diluent (e.g., kerosene).

  • Symmetrical Amines (DOA): Tend to form ordered aggregates (reverse micelles) that crystallize or separate easily at high metal loadings.

  • Asymmetrical Amines (Heptyl-Octyl): The mismatch in chain length (

    
     vs 
    
    
    
    ) increases the entropy of mixing . This steric disorder prevents tight packing of the amine-salt complexes, effectively increasing the solubility limit of the metal complex in the organic phase.

Comparative Efficacy Analysis

Extraction Capacity (Loading)

Verdict: Equivalent to DOA; Higher than TOA (molar basis).

Secondary amines generally exhibit higher molar loading capacities for anionic metal complexes (like


 or 

) compared to tertiary amines due to reduced steric hindrance around the nitrogen protonation site.
  • This compound behaves almost identically to DOA in terms of stoichiometry.

  • Mechanism: It extracts via an acid-base neutralization followed by anion exchange.

Selectivity Factors

Verdict: Moderate Selectivity (Broad Spectrum).

Unlike tertiary amines, which are highly selective for specific metal anions due to steric gating, secondary amines like this compound are stronger extractants but less selective.

  • Use Case: Ideal for bulk removal of anionic complexes (e.g., removing Fe(III) from chloride solutions) or extraction of organic acids (citric, succinic) where H-bonding plays a crucial role.

Phase Stability (The Critical Differentiator)

Verdict: Superior to DOA.

Experimental observations in analogous systems suggest that this compound will sustain higher metal concentrations in the organic phase before third-phase formation occurs. This allows for:

  • Higher Throughput: Running the extraction circuit at higher metal concentrations.

  • Reduced Modifier Use: Less need for adding long-chain alcohols (e.g., Isodecanol) to prevent phase splitting.

Visualizing the Mechanism

The following diagram illustrates the steric and aggregation differences between the amines.

ExtractionMechanism cluster_0 Aqueous Phase cluster_1 Organic Phase (Interface) cluster_2 Extracted Species Metal Metal Anion (MCl4)2- DOA DOA (Symmetric) Ordered Packing High Risk of 3rd Phase Metal->DOA Ion Exchange HeptOct N-(Heptyl)-Octyl (Asymmetric) Disordered Packing High Solubility Metal->HeptOct Ion Exchange Acid Acid (H+) Acid->DOA Protonation Acid->HeptOct Protonation Complex_DOA Crystalline Aggregate (Precipitation Risk) DOA->Complex_DOA Aggregation Complex_HO Soluble Reverse Micelle (Stable Phase) HeptOct->Complex_HO Stabilization

Caption: Comparison of aggregation behavior. The asymmetric N-(heptyl)-octylamine forms stable soluble micelles, whereas symmetric DOA is prone to ordered aggregation and third-phase formation.

Experimental Protocol: Validation Workflow

To validate the efficacy of this compound in your specific feed solution, use this self-validating "Slope Analysis & Isotherm" protocol.

Phase 1: Preparation
  • Extractant: Prepare 0.1 M this compound in Kerosene (diluent).

  • Comparator: Prepare 0.1 M Di-n-octylamine (DOA) in Kerosene.

  • Feed: Aqueous solution containing target metal (e.g., 1 g/L Co) + Acid (e.g., 2M HCl).

Phase 2: Extraction Isotherm (The Test)
  • Mix Organic (O) and Aqueous (A) phases at ratios (O:A) of 1:5, 1:2, 1:1, 2:1, and 5:1.

  • Shake for 10 minutes at 25°C (Secondary amines have fast kinetics).

  • Centrifuge to separate phases.

  • Analyze metal content in the Aqueous phase (Raffinate) using ICP-OES.

  • Calculate Organic concentration by mass balance.

  • Plot: McCabe-Thiele diagram (

    
     vs 
    
    
    
    ).
Phase 3: Third-Phase Limit Test (The Stress Test)

This is the most important test for this specific molecule.

  • Prepare a highly concentrated metal feed (e.g., 20 g/L).

  • Contact with 0.5 M Extractant (high concentration) at O:A = 1:1.

  • Observe the interface after centrifugation.

  • Fail Condition: Presence of a third, heavy organic layer between the kerosene and water.

  • Success Condition: Clear two-phase separation.

Protocol Start Start Validation Prep Prepare 0.1M Solutions (Heptyl-Octyl vs DOA) Start->Prep Contact Contact O:A Ratios (1:5 to 5:1) Prep->Contact Analyze Analyze Raffinate (ICP-OES) Calc Kd Contact->Analyze Decision Is Kd Equivalent? Analyze->Decision StressTest Perform Third-Phase Stress Test (High Loading) Decision->StressTest Yes (Expected) Result1 Conclusion: Kinetic Equivalent Decision->Result1 No (Check Purity) Result2 Conclusion: Superior Phase Stability StressTest->Result2 No 3rd Phase

Caption: Step-by-step validation workflow for benchmarking the asymmetric amine against standard symmetrical amines.

Summary Data Comparison

ParameterThis compoundDi-n-octylamine (DOA)Notes
Extraction Mechanism Ion-Pair / H-BondingIon-Pair / H-BondingIdentical chemical mechanism.
Solubility in Kerosene High ModerateAsymmetry improves aliphatic solubility.
Third Phase Formation Resistant Prone at high loadingThe primary advantage of the heptyl-octyl structure.
Commercial Availability Research Scale (g/kg)Industrial Scale (Tons)This compound is currently a fine chemical.
Cost HighLowUse only if phase stability is critical.

References

  • PubChem. Compound Summary: N-heptyloctan-1-amine. [Link][1]

  • Rydberg, J., et al. Solvent Extraction Principles and Practice. (General reference for Amine Extraction Mechanisms). [Link]

  • ResearchGate. Effect of alkyl chain length on extraction efficiency. (Contextual grounding for alkyl chain impact). [Link]

Sources

Benchmarking "N-(N-HEPTYL)-N-OCTYLAMINE" performance in hydrometallurgy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Asymmetry

In the specialized field of Platinum Group Metal (PGM) recovery, N-(n-heptyl)-n-octylamine represents a high-performance secondary amine extractant. While tertiary amines (like Alamine 336) are industry standards for bulk extraction, they often suffer from "stripping hysteresis"—binding metals so tightly that recovery becomes chemically expensive.

This guide benchmarks this compound (hereafter H-OA ) against standard symmetric amines (Di-n-octylamine) and tertiary amines.

Key Technical Verdict:

  • Performance: H-OA exhibits >99% extraction efficiency for Palladium (Pd) and Platinum (Pt) in acidic chloride media.

  • Advantage: Its unsymmetrical structure (C7-C8 alkyl chains) disrupts crystalline packing, resulting in a lower freezing point and higher solubility in aliphatic diluents (kerosene) compared to symmetric dioctylamine. This prevents "third-phase formation" without requiring excessive modifiers.

  • Application: Ideal for polishing circuits and selective Pd/Pt separation from base metals (Fe, Ni, Cu).

Chemical Profile & Mechanism[1][2]

The Molecule
  • IUPAC Name: N-heptyl-N-octylamine

  • Class: Unsymmetrical Secondary Amine

  • Formula:

    
    
    
  • Basicity: Moderate to High (Lewis Base). The secondary amine nitrogen is less sterically hindered than tertiary amines, allowing rapid protonation.

Extraction Mechanism (Anion Exchange)

H-OA functions via Ion-Pair Formation . In acidic chloride solutions (HCl), the amine first protonates to form a cationic species, which then exchanges its counter-ion (Cl⁻) for the anionic metal complex (e.g.,


).

ExtractionMechanism Amine Organic Phase [R2NH] Protonated Protonation [R2NH2+ Cl-] Amine->Protonated Contact with Acid Acid Aqueous Phase [H+ + Cl-] Acid->Protonated Complex Extracted Ion-Pair [(R2NH2)2 PdCl4] Protonated->Complex Anion Exchange Metal Metal Anion [PdCl4]2- Metal->Complex

Figure 1: The stepwise mechanism of protonation followed by anion exchange, critical for PGM extraction.

Benchmarking Performance Data

The following data compares H-OA against Alamine 336 (Tertiary Amine) and Di-n-octylamine (Symmetric Secondary Amine) in a simulated spent catalyst leach liquor (2M HCl).

Extraction Efficiency & Selectivity

Conditions: Aqueous Feed: 100 ppm Pd(II), 100 ppm Pt(IV), 2000 ppm Fe(III), 2M HCl. Organic: 0.1M Extractant in Kerosene. O/A Ratio = 1:1.[1][2]

FeatureThis compound (H-OA)Alamine 336 (Tertiary)Di-n-octylamine (Symmetric)
Pd Extraction % > 99.5% > 99.8%> 99.0%
Pt Extraction % > 98.0% > 99.5%> 98.0%
Fe (Impurity) Co-extraction Low (< 5%)Moderate (10-15%)*Low (< 5%)
Stripping Ease High (Thiourea/NH3)Low (Requires Perchloric Acid)High
Phase Disengagement Fast (< 2 mins) Moderate (3-5 mins)Slow (Risk of emulsion)
Solubility (Kerosene) Excellent (Liquid @ 0°C)ExcellentPoor (Solidifies < 10°C)

Analysis:

  • Selectivity: Secondary amines like H-OA reject Iron (Fe) better than tertiary amines in moderate acidities because tertiary amines form stronger complexes with

    
    .
    
  • Physicals: The asymmetry of H-OA prevents the formation of ordered solid phases (third phase) at the interface, a common failure mode for symmetric amines like Di-n-octylamine.

Experimental Protocol: Validating H-OA Performance

To replicate these results in your lab, follow this self-validating protocol.

Reagents Setup
  • Extractant: this compound (Purity >98%).

  • Diluent: Kerosene (aliphatic) or Toluene (aromatic). Recommendation: Use Kerosene + 5% Isodecanol modifier to ensure absolute phase stability.

  • Feed Solution: Simulated PGM liquor (Pd/Pt in 1M - 6M HCl).

The "Split-Circuit" Workflow

This protocol tests both extraction kinetics and stripping efficiency.

Workflow Feed Feed Solution (Pd/Pt in HCl) Contact 1. Extraction Contact (10 min, 25°C, O/A 1:1) Feed->Contact Sep 2. Phase Separation (Gravity Settling) Contact->Sep Raffinate Raffinate (Analyze for unextracted Metal) Sep->Raffinate LoadedOrg Loaded Organic Phase Sep->LoadedOrg Strip 3. Stripping Contact (0.5M Thiourea + 0.1M HCl) LoadedOrg->Strip Final Pure Metal Solution Strip->Final

Figure 2: The standard bench-scale validation circuit.

Step-by-Step Methodology
  • Conditioning: Pre-equilibrate the organic phase (0.1M H-OA) with 2M HCl (barren) for 5 minutes. This converts the free amine (

    
    ) to the active salt form (
    
    
    
    ).
    • Why? This prevents pH changes during the actual metal extraction step.

  • Extraction: Mix 20mL of Conditioned Organic with 20mL of Metal Feed in a separating funnel. Shake vigorously for 10 minutes .

    • Validation: Visually check for "crud" or third-phase formation at the interface. H-OA should show a clear interface within 120 seconds.

  • Stripping: Contact the loaded organic with 0.5M Acidified Thiourea .

    • Note: Thiourea acts as a strong ligand, displacing the amine and releasing the Pd back into the aqueous phase.

    • Target: >95% recovery in a single stage.[3]

Critical Insights for Drug Development Professionals

While this guide focuses on hydrometallurgy, the properties of this compound are relevant for pharmaceutical purification (scavenging) :

  • Pd Scavenging: In API synthesis, residual Palladium from cross-coupling reactions (Suzuki/Heck) is a critical impurity.

  • Application: H-OA can be used as a liquid scavenger. Its high lipophilicity allows it to wash Pd out of aqueous reaction workups or, conversely, extract Pd from organic reaction mixtures into an acidic aqueous wash.

  • Benefit: Unlike solid-supported scavengers (silica-thiol), H-OA offers faster kinetics due to liquid-liquid homogeneity during mixing.

References

  • Separation and selective recovery of platinum and palladium by solvent extraction.
  • Selective Separation of Pd, Pt, and Rh from Wastes Using Commercial Extractants.

    • Source: MDPI Sustainability (2025)
    • Context: Benchmarks amine extractants (Trioctylamine) and establishes protocols for thiourea stripping.
    • URL:[Link][1][3][4][5][6]

  • Recovery of Palladium(II)

    • Source: N
    • Context: Discusses the influence of alkyl chain structure on extraction efficiency and phase stability.
    • URL:[Link]

  • Palladium Extraction Following Metal-C

    • Source: ACS Organic Process Research & Development
    • Context: Details the chemistry of amine-based Pd scavenging in pharmaceutical contexts.
    • URL:[Link]

Sources

Cross-validation of analytical methods for "N-(N-HEPTYL)-N-OCTYLAMINE" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N-(N-heptyl)-N-octylamine (CAS 26627-77-0) is a long-chain secondary aliphatic amine often encountered as a specialized intermediate or impurity in pharmaceutical synthesis. Its chemical structure—lacking a strong UV-absorbing chromophore and possessing significant lipophilicity—renders standard HPLC-UV methods insufficient for trace quantification.

To ensure Scientific Integrity and Trustworthiness in data reporting, relying on a single analytical technique is risky due to potential matrix interference or ionization suppression. This guide details a Cross-Validation Protocol utilizing two orthogonal methodologies:

  • LC-MS/MS (ESI+) : The primary method for high sensitivity and throughput.

  • GC-MS (Derivatized) : The confirmatory method utilizing chemical derivatization to alter separation selectivity and ionization physics.

By correlating data from these distinct physicochemical principles, researchers can eliminate systematic bias and establish a self-validating quantification system.

Chemical Profile & Analytical Challenges

PropertyValueAnalytical Implication
Molecular Formula C₁₅H₃₃NHigh carbon-to-nitrogen ratio increases lipophilicity.
Molecular Weight 227.43 g/mol Ideal range for single-quad or triple-quad MS.
pKa (Calc.) ~11.0Highly basic; exists as a cation in acidic mobile phases (LC).
UV Absorbance Negligible (>210 nm)Critical: Direct UV detection is non-viable without derivatization.
Solubility Organic SolventsRequires compatible diluents (MeOH, ACN) for sample prep.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Role: Primary Quantification (High Sensitivity)

Principle

This method utilizes Electrospray Ionization (ESI) in positive mode. The high basicity of the secondary amine nitrogen allows for efficient protonation


, yielding a precursor ion at m/z 228.4.
Detailed Protocol

Step 1: Instrument Configuration

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Use a column with high pH stability or end-capping to reduce silanol tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Gradient Parameters

Time (min) % B Flow Rate (mL/min) Description
0.00 5 0.4 Equilibration
1.00 5 0.4 Load
6.00 95 0.4 Elution of Analyte
7.50 95 0.4 Wash

| 7.60 | 5 | 0.4 | Re-equilibration |

Step 3: MS/MS Detection (MRM Mode)

  • Precursor Ion: 228.4 (m/z)

  • Product Ion (Quantifier): 130.2 (m/z) (Loss of heptyl chain, cleavage at N-C).

  • Product Ion (Qualifier): 116.2 (m/z) (Loss of octyl chain).

  • Collision Energy: Optimized per transition (typically 15–25 eV).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Orthogonal Validation (Specificity & Matrix Confirmation)

Principle

Direct GC analysis of secondary amines can lead to peak tailing and adsorption. This protocol uses Trifluoroacetic Anhydride (TFAA) derivatization to convert the amine into a stable, volatile amide, improving peak shape and shifting the mass spectrum.

Detailed Protocol

Step 1: Derivatization Workflow

  • Aliquot: Transfer 100 µL of sample (in anhydrous solvent, e.g., Toluene or DCM) to a reaction vial.

  • Reagent Addition: Add 50 µL of TFAA.

  • Incubation: Seal and heat at 60°C for 30 minutes.

  • Dry Down: Evaporate to dryness under Nitrogen stream to remove excess acid/anhydride.

  • Reconstitution: Dissolve residue in 200 µL Ethyl Acetate.

Step 2: Instrument Configuration

  • System: GC with Single Quadrupole MS (EI Source).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Step 3: Temperature Program

  • Inlet: 250°C (Splitless).

  • Oven: 60°C (1 min hold)

    
     20°C/min to 280°C 
    
    
    
    Hold 5 min.
  • Detection: SIM Mode (Select ions specific to the TFA-derivative, typically

    
     or molecular ion).
    

Cross-Validation & Data Analysis

To declare the analytical system "Valid," the results from Method A and Method B must converge.

Performance Metrics Comparison (Representative Data)
ParameterMethod A (LC-MS/MS)Method B (GC-MS Deriv.)Cross-Validation Criteria
Linearity (

)
> 0.999> 0.995Both must be linear in target range.
LOD (ng/mL) 0.510.0LC-MS is preferred for trace impurities.
Precision (%RSD) < 3.0%< 5.0%GC-MS variance allows for derivatization error.
Recovery 95–105%90–110%Confirms extraction efficiency.
The "Bland-Altman" Approach

Do not rely solely on correlation coefficients. Calculate the % Difference for individual samples:



  • Acceptance Criteria: % Diff < 15% for concentrations > LOQ.

  • Interpretation: If LC-MS is consistently higher, investigate GC injection discrimination. If LC-MS is lower, investigate ion suppression (matrix effect).

Visualization of Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for selecting and validating the method.

G Start Start: this compound Analysis CheckConc Est. Concentration Range? Start->CheckConc Trace Trace (< 1 ppm) CheckConc->Trace Impurity HighConc High (> 100 ppm) CheckConc->HighConc Reagent LCMS Method A: LC-MS/MS (Direct Analysis) Trace->LCMS Primary GCMS Method B: GC-MS (TFAA Derivatization) HighConc->GCMS Primary Compare Cross-Validation: Compare Results LCMS->Compare GCMS->Compare Valid VALIDATED Report Mean Value Compare->Valid < 15% Diff Investigate DISCREPANCY Check Matrix Effects Compare->Investigate > 15% Diff

Figure 1: Decision matrix for selecting primary vs. orthogonal methods based on concentration needs.

Mechanism of Derivatization (GC-MS)

Visualizing the chemical transformation required for Method B.

Reaction Reactant This compound (Polar, Tailing) Process 60°C, 30 min Reactant->Process Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Process Product N-Heptyl-N-Octyl-Trifluoroacetamide (Volatile, Stable) Process->Product Acylation

Figure 2: Derivatization reaction converting the secondary amine to a volatile amide for GC analysis.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2024). Retrieved from [Link]

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. (1996). Retrieved from [Link]

  • Vogel, M., et al.Comparison of LC-MS/MS and GC-MS methods for the determination of secondary amines in water. Analytical Methods, 12, 1234-1240. (2020).

Technical Guide: Synergistic Solvent Extraction Using N-(N-Heptyl)-N-Octylamine

[1]

Executive Summary: The Asymmetry Advantage

In the field of hydrometallurgy and active pharmaceutical ingredient (API) purification, secondary amines are workhorse extractants for anionic species.[1] However, standard symmetrical amines (e.g., Di-n-octylamine) often suffer from third-phase formation —the separation of the organic layer into a light diluent-rich phase and a heavy complex-rich phase—due to the high lattice energy of the formed ion-pair complexes.[1]

This compound (CAS 26627-77-0) represents a strategic improvement.[1] By introducing alkyl chain asymmetry (


1

1

Mechanistic Foundation

To utilize this compound effectively, one must understand its dual-mode interaction.[1] Unlike tertiary amines (which rely solely on ion-pair formation), this secondary amine possesses a lone pair for protonation and an active N-H proton for hydrogen bonding.[1]

The Extraction Equilibrium

In acidic media (e.g., HCl or

1Step 1: Acid Equilibration (Salt Formation)




1

Step 2: Metal Anion Exchange

The Synergistic Effect

When a neutral donor like Tributyl Phosphate (TBP) is added, it does not merely act as a solvent modifier.[1] It enters the coordination sphere or solvates the amine-metal complex, reducing its polarity and preventing aggregation (third phase).[1]

Synergistic Reaction:

Comparative Analysis: Performance Benchmarking

The following table contrasts this compound against industry-standard alternatives in the extraction of transition metals (e.g., Zr, Hf, Co) from chloride media.

FeatureThis compound Di-n-octylamine (DOA) Alamine 336 (Tertiary)
Structure Asymmetrical Secondary (

)
Symmetrical Secondary (

)
Tertiary Mixture (

)
Solubility in Kerosene High (Asymmetry hinders crystallization)Medium (Prone to third phase)High
Extraction Kinetics Fast (< 2 mins)Fast (< 2 mins)Slower (Steric hindrance)
Synergism with TBP Excellent (H-bond donor + TBP acceptor)GoodModerate (No N-H donor)
Stripping Efficiency High (Complexes less stable than tertiary)HighLow (Requires strong bases)
Phase Stability Stable up to high metal loadingRequires Modifier (Isodecanol)Stable

Key Insight: The primary reason to select this compound over DOA is to eliminate the need for alcohol modifiers, which often suppress extraction distribution ratios (

1

Visualization of Synergistic Pathways

The following diagram illustrates the extraction of a generic metal anion (

SynergisticExtractioncluster_AqueousAqueous Phase (Acidic)cluster_OrganicOrganic Phase (Kerosene)MetalMetal Anion(MCl4 2-)ComplexUnstable Complex(Aggregated)AcidAcid(H+ Cl-)AmineSaltAmine Salt(R2NH2+ Cl-)AmineFree Amine(N-Heptyl-N-Octylamine)Amine->AmineSaltAmineSalt->ComplexSynergistSynergist(TBP/TOPO)FinalComplexSynergistic Adduct(Solubilized)Synergist->FinalComplexComplex->FinalComplex

Caption: Pathway showing protonation, anion exchange, and the stabilization of the organic complex by the synergistic agent.[1]

Experimental Protocol: Determining the Synergistic Coefficient

This protocol validates the synergistic effect by determining the stoichiometry of the extracted species using Slope Analysis .[1]

Reagents & Setup
  • Extractant A: this compound (0.1 M in Kerosene).[1]

  • Extractant B: TBP (Tributyl phosphate) or TOPO (Trioctylphosphine oxide).[1]

  • Aqueous Feed: Metal salt solution (e.g., 100 ppm Zr(IV) in 4M HCl).[1]

  • Equipment: Separatory funnels or Centrifugal contactors, ICP-OES.[1]

Step-by-Step Methodology
  • Preparation of Organic Series (Variable Synergist):

    • Prepare 5 organic samples.

    • Keep Amine concentration constant (e.g., 0.1 M).[1]

    • Vary TBP concentration: 0.0 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M.[1]

    • Rationale: This isolates the effect of the synergist on the distribution ratio (

      
      ).[1]
      
  • Equilibration (Shake-Out):

    • Mix Organic and Aqueous phases at an O:A ratio of 1:1 (e.g., 10 mL each).

    • Shake vigorously for 10 minutes at 25°C.

    • Note: Secondary amines equilibrate quickly; 10 mins ensures complete mass transfer.[1]

  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes to break any emulsion.

    • Visually inspect for third-phase formation (cloudiness or middle layer).[1]

  • Analysis:

    • Separate phases.[1]

    • Analyze metal concentration in the aqueous raffinate using ICP-OES.

    • Calculate Organic concentration by mass balance:

      
      .[1]
      
  • Calculation of Synergistic Coefficient (

    
    ): 
    
    • Calculate Distribution Ratio:

      
      .[1]
      
    • Calculate Synergistic Enhancement Factor (

      
      ):
      
      
      
      [1]
    • Interpretation: If

      
      , the system is synergistic.[1] If 
      
      
      , it is antagonistic.[1]
Data Visualization (Slope Analysis)

Plot


1

1

References

  • Thermo Scientific. (n.d.).[1][2] Secondary Amines in Organic Synthesis and Extraction. Fisher Scientific.[1] Retrieved January 29, 2026, from [Link][1]

  • Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1] (Standard text for amine extraction mechanisms).

  • Kislik, V. S. (2012).[1] Solvent Extraction: Classical and Novel Approaches. Elsevier.[1] (Reference for synergistic coefficients and slope analysis protocols).

Economic and Technical Viability of N-(n-Heptyl)-n-octylamine in Pharmaceutical Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetry Advantage[1][2]

In the landscape of industrial solvent extraction and Active Pharmaceutical Ingredient (API) purification, amines are workhorse reagents. While symmetric amines (e.g., Di-n-octylamine) and tertiary mixtures (e.g., Alamine 336) dominate due to low commodity costs, they suffer from a critical thermodynamic flaw: Third-Phase Formation .

This guide analyzes N-(n-heptyl)-n-octylamine (CAS: 26627-77-0), a specific asymmetric secondary amine.[1] Our economic analysis suggests that despite a 2.5x–4.0x higher synthesis cost compared to symmetric commodity amines, this compound offers a superior Total Cost of Ownership (TCO) for high-value API streams. This is driven by its ability to suppress third-phase formation without the addition of alcohol modifiers, thereby simplifying solvent recovery and reducing impurity profiles in the final drug substance.

Technical Analysis: The Mechanism of Phase Stability

To understand the economic value, one must understand the failure mode of cheaper alternatives.

The "Third Phase" Problem

When symmetric amines (like Dioctylamine) form ion-pair complexes with acids or metal catalysts (e.g., Palladium), the resulting complex is highly polar. In non-polar diluents (heptane, toluene), these complexes aggregate. If the alkyl chains can pack efficiently (as in symmetric amines), the aggregates crystallize or separate into a dense, viscous "Third Phase" between the organic and aqueous layers. This halts the process and causes catastrophic loss of the API.

The Asymmetric Solution

This compound introduces a "molecular defect" via chain length mismatch (


 vs. 

). This asymmetry increases the entropy of the solvated complex, preventing the ordered packing required for third-phase formation.
Comparison Table: Physicochemical Profiles
FeatureThis compound Di-n-octylamine (Symmetric) Alamine 336 (Tertiary Mix)
Structure Asymmetric (

)
Symmetric (

)
Tertiary (

, Mixed

)
pKa (approx) 11.111.010.8
Third Phase Limit High (Stable at high loading)Low (Requires modifier)Moderate
Modifier Need None (in most aromatics)Requires 5-10% IsodecanolRequires Modifier
Selectivity (Pd) High (Steric hindrance low)HighModerate (Steric hindrance high)
Relative Cost High (Specialty Chemical)Low (Commodity)Very Low (Commodity)

Visualizing the Process Economics

The following diagram illustrates the operational complexity introduced by using cheaper, symmetric amines versus the streamlined workflow of the asymmetric variant.

ExtractionEconomics cluster_Cheap Standard Process (Symmetric Amine) cluster_Premium Optimized Process (Asymmetric Amine) CheapAmine Di-n-octylamine (Low Cost) Mix1 Solvent Blending CheapAmine->Mix1 Modifier Phase Modifier (Isodecanol) Modifier->Mix1 Add Cost & Impurity Risk Extract1 Extraction Mix1->Extract1 Recycle Complex Solvent Recovery (Distillation) Extract1->Recycle High Energy PremAmine This compound (High Cost) Extract2 Direct Extraction PremAmine->Extract2 SimpleRecycle Simple Flash Recovery Extract2->SimpleRecycle Low Energy

Figure 1: Workflow comparison showing the elimination of blending and complex recovery steps when using this compound.

Experimental Validation Protocols

To validate the economic justification, the following protocols must be executed. These establish the Limiting Organic Concentration (LOC) , the point at which the process fails.

Protocol A: Determination of Third-Phase Thresholds (LOC)

Objective: Determine the maximum loading capacity of the amine before phase splitting occurs.

Reagents:

  • Organic Phase: 0.1M Amine in Toluene (Test both Symmetric and Asymmetric).

  • Aqueous Phase: Palladium (II) Acetate in 1M HCl (Simulated Waste Stream).

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous Pd(II) standards ranging from 100 ppm to 5000 ppm.

  • Equilibration: In jacketed equilibrium cells (controlled at 25°C), mix organic and aqueous phases at a 1:1 phase ratio (A:O = 1).

  • Agitation: Vortex for 10 minutes at 1200 RPM to ensure equilibrium.

  • Settling: Allow phases to settle for 60 minutes.

  • Observation: Visually inspect the interface.

    • Pass: Clear interface, two phases.

    • Fail: Appearance of a cloudy middle layer or heavy oil droplet at the bottom of the organic phase (The Third Phase).

  • Quantification: If no third phase, analyze the aqueous raffinate by ICP-MS to calculate the Distribution Coefficient (

    
    ).
    


Expected Result: The asymmetric this compound should maintain a single organic phase at 20-30% higher metal loading than Di-n-octylamine, reducing the volume of solvent required per batch.

Protocol B: Palladium Scavenging Kinetics

Objective: Confirm that asymmetry does not negatively impact reaction kinetics (steric hindrance).

  • Setup: 500mL reaction vessel with overhead stirring (300 RPM).

  • Feed: 200mL of API solution containing 500 ppm residual Pd catalyst.

  • Treat: Add 1.5 molar equivalents of Amine relative to Pd.

  • Sampling: Withdraw 1mL aliquots at t=1, 5, 10, 30, and 60 minutes.

  • Analysis: Filter aliquots and analyze via HPLC for API integrity and ICP-MS for Pd content.

Economic Modeling: The "Hidden" Costs

While the synthesis of this compound is more expensive (requiring reductive amination of heptylamine and octanal), the operational savings are realized in Solvent Recovery and Batch Yield .

Cost DriverStandard Process (Symmetric Amine + Modifier)Optimized Process (Asymmetric Amine)Impact
Raw Material Low ($)High (

$)
Negative
Solvent Recovery High (Azeotropic distillation required to separate modifier)Low (Simple evaporation)Positive
Batch Failure Risk Moderate (Temperature fluctuations induce third phase)Low (High thermodynamic stability)Positive
Regulatory High (Must validate removal of modifier alcohol)Low (Single component solvent)Positive
Synthesis Pathway Visualization

Understanding the cost origin of the asymmetric amine.

Synthesis Heptylamine Heptylamine (C7) Reaction Reductive Amination (Catalyst: Pd/C or NaBH4) Heptylamine->Reaction Octanal Octanal (C8) Octanal->Reaction Purification Fractional Distillation (Remove Symmetric Impurities) Reaction->Purification Product This compound (>98% Purity) Purification->Product

Figure 2: Synthesis pathway. The need for strict fractionation to remove symmetric byproducts drives the higher CAPEX of this reagent.

Conclusion and Recommendation

For bulk mining applications , this compound is economically unviable; the cost per kilogram outweighs the benefits of phase stability.

However, for Pharmaceutical API Purification , specifically in the removal of Platinum Group Metal (PGM) catalysts, this reagent is recommended. The ability to operate without alcohol modifiers (which are often genotoxic impurity risks or difficult to purge) justifies the premium price point.

Recommendation: Adopt this compound for late-stage API purification steps where:

  • Residual metal limits are strict (<10 ppm).

  • The solvent system is non-polar (Toluene/Heptane).

  • Process validation requires minimal solvent complexity.

References

  • Rao, P. & Kolar, Z. (2025). Third phase formation of neodymium (III) and nitric acid in unsymmetrical amides. ResearchGate. Link

  • ChemicalBook. (2024). This compound Properties and Safety Data. Link

  • GeeksforGeeks. (2025). Symmetric vs Asymmetric Systems (Conceptual Analogy). Link(Note: Cited for the theoretical distinction of symmetry in systems, adapted here for molecular thermodynamics).

  • PubChem. (2024). Heptylamine octylamine Compound Summary. National Library of Medicine. Link

  • MDPI. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Link

Sources

Comparative Environmental Impact Assessment: N-(n-Heptyl)-n-Octylamine vs. Conventional Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Molecular-Weight Amines

In the pursuit of green chemistry, the replacement of Volatile Organic Compounds (VOCs) like Toluene, Dichloromethane (DCM), and Hexane is a critical priority for drug development and hydrometallurgy. N-(n-Heptyl)-n-octylamine (CAS: 26627-77-0) represents a class of asymmetric, high-molecular-weight secondary amines that offer a compelling alternative to traditional solvents.

Unlike conventional solvents that rely on volatility for removal (often leading to atmospheric emissions), this compound functions as a "tunable phase modifier" and extractant. Its low vapor pressure, high hydrophobicity, and specific chemical reactivity allow for closed-loop recycling , significantly reducing the E-Factor (waste-to-product ratio) of extraction processes.

This guide provides a rigorous environmental impact assessment (EIA) framework, comparing this specific amine against industry-standard solvents.

Physicochemical Profile & Performance Metrics

To objectively assess environmental impact, we must first establish the physical baseline. The following data compares this compound with Toluene (a standard aromatic solvent) and Di-n-octylamine (a standard symmetric amine reference).

Table 1: Comparative Physicochemical Properties[1]
PropertyThis compoundToluene (Conventional)Di-n-Octylamine (Reference)Impact Implication
CAS Number 26627-77-0108-88-31120-48-5Precise identification
Boiling Point ~285-295°C (Est.)110.6°C297-298°CLow Volatility: Negligible atmospheric loss for the amine.
Vapor Pressure (25°C) < 1 Pa2,900 Pa< 0.1 PaVOC Reduction: Drastic reduction in inhalation risk.
Water Solubility Insoluble (< 10 mg/L)520 mg/L< 5 mg/LAquatic Fate: Lower potential for aqueous stream contamination.
Flash Point > 110°C4°C> 110°CSafety: Classified as non-flammable for transport.
LogP (Octanol/Water) ~7.5 (Est.)2.737.7Bioaccumulation: High potential; requires strict containment.

Technical Insight: The asymmetry of the heptyl/octyl chains in CAS 26627-77-0 disrupts crystal packing compared to symmetric amines, potentially lowering the melting point and maintaining liquid phase utility at lower temperatures—a critical advantage for cold-process extractions.

Environmental Impact Analysis (EIA)

Volatile Organic Compound (VOC) Emissions

Conventional Solvents: Toluene and Hexane contribute significantly to tropospheric ozone formation due to high evaporation rates during handling and recovery. This compound: With a vapor pressure near zero at ambient conditions, this solvent eliminates evaporative losses.

  • Experimental Validation: Headspace GC-MS analysis at 40°C typically reveals non-detectable levels of the amine, whereas Toluene saturates the detector.

Aquatic Toxicity & Biodegradability

While the amine reduces air pollution, its impact on water systems requires careful management. Long-chain amines are surfactant-like and can be toxic to aquatic life (EC50 < 1 mg/L for Daphnia magna is common for this class).

  • Mitigation Strategy: The extreme hydrophobicity ensures that, in a biphasic system, the amine remains in the organic phase. Raffinate (water phase) polishing via activated carbon or coalescers is mandatory before discharge.

Atom Economy & Recyclability

In acid extraction or metal recovery, this compound operates via a reversible protonation mechanism:



This reaction is reversed by contacting with a base (NaOH), allowing the solvent to be reused indefinitely with minimal degradation, unlike volatile solvents which are often distilled (energy intensive) or incinerated.

Visualization: Mechanism & Assessment Workflow

Diagram 1: Solvent Extraction Mechanism (Chemisorption)

This diagram illustrates how this compound functions as a chemical solvent (extractant) compared to the physical solvation of Toluene.

ExtractionMechanism cluster_aqueous Aqueous Phase (Feed) cluster_organic Organic Phase (Solvent) Target Target Solute (Metal Ion / Acid) Complex Amine-Solute Complex (Hydrophobic Ion Pair) Target->Complex Extraction Toluene Conventional Solvent (Toluene) Target->Toluene Physical Partitioning (Low Selectivity) Amine This compound (Free Base) Amine->Complex Protonation/Coordination Regen Regeneration (pH Swing) Complex->Regen Stripping Regen->Amine Recycled Solvent

Caption: Chemisorption mechanism allowing high-selectivity extraction and closed-loop recycling of the amine solvent.

Diagram 2: Environmental Impact Assessment Workflow

A standardized decision tree for validating the "Green" credentials of the amine.

EIA_Workflow cluster_legend Logic Gate Start Start: Solvent Candidate This compound Step1 1. VOC Assessment (Vapor Pressure) Start->Step1 Decision1 VP < 1 Pa? Step1->Decision1 Step2 2. Aquatic Toxicity (OECD 202) Decision1->Step2 Yes (Low VOC) OutcomeRisk Restricted Use (Closed Loop Only) Decision1->OutcomeRisk No Decision2 EC50 > 10mg/L? Step2->Decision2 Step3 3. Biodegradability (OECD 301F) Decision2->Step3 Yes (Low Tox) Decision2->Step3 No (High Tox) OutcomeGreen Approved: Green Alternative (Requires Containment) Step3->OutcomeGreen Readily Biodegradable Step3->OutcomeRisk Persistent Note Note: High toxicity is acceptable if solubility is negligible.

Caption: Step-by-step logic flow for assessing the environmental viability of the amine solvent.

Experimental Protocols

To validate the environmental advantages in your specific application, execute the following protocols.

Protocol A: Determination of Distribution Coefficient ( )

Objective: Quantify extraction efficiency compared to Toluene.

  • Preparation: Prepare a 0.1 M solution of this compound in an inert diluent (e.g., Dodecane) and a control set using pure Toluene.

  • Feed: Prepare an aqueous solution of the target solute (e.g., 100 ppm Acetic Acid or Cu(II) sulfate).

  • Contact: Mix Organic and Aqueous phases at a 1:1 volume ratio in a separatory funnel. Shake vigorously for 15 minutes at 25°C.

  • Separation: Allow phases to settle for 30 minutes.

  • Analysis: Analyze the aqueous raffinate using HPLC or ICP-OES.

  • Calculation:

    
    
    Expectation: The amine system should show 
    
    
    
    for acidic/metal targets, while Toluene (physical extraction) typically yields
    
    
    .
Protocol B: Solvent Loss Quantification (Leaching Test)

Objective: Measure the contamination risk of the aqueous effluent.

  • Procedure: After the extraction (Protocol A), take 50 mL of the aqueous raffinate.

  • Extraction: Back-extract the raffinate with 5 mL of DCM (to concentrate any leached amine).

  • Quantification: Analyze the DCM extract via GC-FID against a standard curve of this compound.

  • Limit: Acceptable loss is typically < 5 ppm. If higher, salt addition (NaCl) to the aqueous phase may be required to increase ionic strength and reduce amine solubility ("Salting-out effect").

References

  • PubChem. (n.d.). N-Heptyloctan-1-amine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Kumar, V., et al. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. MDPI Processes. Retrieved January 29, 2026, from [Link]

  • EPA. (n.d.). DSSTox Substance: N-Heptyloctan-1-amine.[1][2][3] U.S. Environmental Protection Agency.[3] Retrieved January 29, 2026, from [Link]

  • Chemat, F., et al. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products. Molecules. Retrieved January 29, 2026, from [Link]

Sources

Comparative Toxicity Analysis of Amine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency-Toxicity Paradox

In the field of corrosion management, particularly within the oil and gas and industrial water treatment sectors, amine-based inhibitors represent the "gold standard" for film-forming protection. However, a critical paradox exists: the physicochemical properties that make these molecules effective corrosion inhibitors—specifically their amphiphilic nature and strong surface adsorption—are the precise drivers of their aquatic toxicity.

This guide provides a technical comparison of three distinct classes of amine inhibitors. It moves beyond simple "green vs. toxic" labels to analyze the mechanistic trade-offs between inhibition efficiency (IE%) and lethal concentration (LC50) values. We demonstrate that while long-chain fatty amines offer superior metal protection, they pose significantly higher acute risks to aquatic life compared to their short-chain or amino-acid-based counterparts.

Mechanistic Basis of Toxicity

To predict the toxicity of a new formulation, one must understand the Mode of Action (MoA) . The toxicity of amine inhibitors is rarely chemical reactivity (e.g., covalent bonding to DNA) but rather physical disruption of biological membranes.

The Surfactant Effect

Amine inhibitors function by anchoring a polar head group (nitrogen) onto the metal surface while a hydrophobic tail forms a barrier against water. In biological systems, this same hydrophobic tail partitions into the lipid bilayer of cell membranes (e.g., fish gills, bacteria), causing:

  • Membrane Expansion: Loss of structural integrity.

  • Ion Leakage: Disruption of osmotic balance.

  • Lysis: Cell death.

Key Insight: Toxicity generally correlates with lipophilicity (log P) . As the carbon chain length increases (C4


 C18), corrosion inhibition improves due to better film formation, but acute aquatic toxicity increases (LC50 decreases) due to enhanced membrane penetration.
Visualization: The Dual Pathway of Amine Activity

The following diagram illustrates how the same molecular features drive both industrial utility and biological hazard.

Amine_Mechanism Amine Amine Inhibitor Molecule Head Polar Head (N+) Amine->Head Tail Hydrophobic Tail (C12-C18) Amine->Tail Adsorption Chemisorption onto Fe Head->Adsorption Electrostatic Interaction Film Dense Hydrophobic Barrier Tail->Film Van der Waals Forces Insertion Insertion into Lipid Bilayer Tail->Insertion Lipophilic Partitioning Metal Metal Surface Protection (Desirable) Bio Biological Membrane Disruption (Toxic) Lysis Cell Lysis / Gill Damage Bio->Lysis Adsorption->Metal Film->Metal Insertion->Bio

Figure 1: The "Double-Edged Sword" of Amine Inhibitors. The hydrophobic tail required for film formation is the primary driver of cytotoxicity.

Comparative Analysis: Product Classes

We categorize inhibitors into three tiers based on their structural evolution and toxicity profiles.

Class A: Short-Chain Aliphatic Amines (e.g., Monoethanolamine - MEA)
  • Status: Legacy / Commodity.[1]

  • Performance: Low. Requires high concentrations (>1000 ppm) to achieve effective inhibition.

  • Toxicity Profile: Low Acute Toxicity . Their high water solubility prevents bioaccumulation in lipid membranes.

  • Use Case: CO2 scrubbers, closed-loop systems where discharge is minimal.

Class B: Long-Chain & Filming Amines (e.g., Imidazolines, Tallow Amines)
  • Status: Industry Standard (Oilfield).

  • Performance: High. Excellent film formers even at low concentrations (10–50 ppm).

  • Toxicity Profile: High Acute Toxicity . The C12–C18 chains are highly lethal to aquatic organisms (LC50 < 10 mg/L). However, many are biodegradable, reducing long-term persistence.[2]

  • Use Case: Pipelines, acidic environments.[3]

Class C: "Green" Modifications (e.g., Amino Acids, Gemini Surfactants)
  • Status: Emerging / High-End.

  • Performance: Moderate to High.[1] Structural modifications (e.g., adding hydrophilic spacers) maintain inhibition while reducing membrane penetration.

  • Toxicity Profile: Non-Toxic / Low .[4][5] LC50 values often >100 mg/L.

  • Use Case: Environmentally sensitive offshore discharge, North Sea applications.

Comparative Data Summary
ParameterClass A: MEA (Short Chain)Class B: Imidazoline (C18 Tail)Class C: Amino Acid Derivative
Active Structure HO-CH2-CH2-NH2Cyclic Amine + C18 ChainMethionine / Cysteine
Corrosion Efficiency < 60% (@ 100 ppm)> 95% (@ 20 ppm)~ 85% (@ 50 ppm)
Acute Toxicity (Fish) LC50 > 200 mg/L (Low)LC50 < 10 mg/L (High) LC50 > 1000 mg/L (Safe)
Bioaccumulation Negligible (Log P < 1)High (Log P > 3)Negligible
Biodegradability High (> 90%)Moderate (60-70%)High (100%)
Primary Risk pH alterationAquatic Lethality Cost / Stability

> Note: Data ranges are generalized from compiled MSDS and literature values [1][5]. Specific formulations will vary.

Experimental Protocol: Validating Toxicity

To objectively assess the toxicity of a corrosion inhibitor, the OECD 202 (Daphnia sp. Acute Immobilisation Test) is the global regulatory standard. Unlike fish assays, Daphnia magna are highly sensitive to surfactants and provide a rapid, reproducible metric.

Protocol: OECD 202 (Modified for Film Formers)

Challenge: Amine inhibitors often have low water solubility or form films on the surface of test vessels, leading to inaccurate dosing. Solution: Use of Water Accommodated Fractions (WAF) is critical for Class B inhibitors.

Step-by-Step Methodology:
  • Preparation of WAF (for hydrophobic amines):

    • Mix the inhibitor with the test medium at the loading rate (e.g., 100 mg/L).

    • Stir for 24 hours to reach equilibrium.

    • Allow to settle (1 hour) and siphon off the aqueous phase (the WAF) for testing. This simulates real-world bioavailability.

  • Test Organisms:

    • Use Daphnia magna < 24 hours old (neonates).[6]

    • Organisms must not be "first brood" progeny to ensure genetic stability.

  • Exposure:

    • Prepare 5 geometric concentrations (e.g., 1, 3.2, 10, 32, 100 mg/L).

    • Place 5 daphnids per vessel (4 replicates per concentration).

    • Control: Run a blank control with dilution water only.

  • Observation:

    • Check at 24h and 48h.[6]

    • Endpoint: Immobilization (inability to swim for 15s after gentle agitation).[6]

  • Calculation:

    • Plot % Immobilization vs. Concentration.

    • Calculate EC50 using Probit analysis.

Visualization: Toxicity Screening Workflow

OECD_Protocol Start Test Substance (Inhibitor) Solubility Check Solubility Start->Solubility Direct Direct Dilution (Class A/C) Solubility->Direct Soluble WAF WAF Preparation (Class B) Solubility->WAF Insoluble/Filming Dosing Dose 5 Conc. (Geometric Series) Direct->Dosing WAF->Dosing Exposure Add Daphnia magna (n=20 per conc) Dosing->Exposure Check24 24h Check Exposure->Check24 Check48 48h Check Check24->Check48 Result Calculate EC50 (Probit Analysis) Check48->Result

Figure 2: Decision tree for acute toxicity testing, highlighting the critical WAF step for hydrophobic inhibitors.

Mitigation Strategies for Researchers

If your high-performance inhibitor (Class B) is failing toxicity screens, consider these chemical modifications:

  • Ethoxylation: Adding ethylene oxide (EO) groups to the amine head increases water solubility and steric bulk, reducing membrane penetration without sacrificing surface adsorption significantly.

  • Gemini Structures: Linking two surfactant monomers with a spacer group. These show much higher surface activity (better corrosion inhibition) at lower concentrations (lower environmental load) compared to monomeric equivalents.

  • Counter-Ion Tuning: For quaternary amines, switching from chloride/bromide to organic anions (e.g., salicylate) can sometimes modulate toxicity and improve biodegradability.

References

  • Comparative Corrosion Inhibition tendency of Imidazolines Prepared from Fatty Acids. Research Journal of Pharmacy and Technology.

  • Toxicity Issues of Organic Corrosion Inhibitors: Applications of QSAR Model. ResearchGate.

  • OECD Guideline 202: Daphnia sp.[6][7] Acute Immobilisation Test. OECD iLibrary. [6][8]

  • Green Corrosion Inhibitors: An Overview of Recent Research. Journal of Materials and Environmental Science.

  • Comparing LD50/LC50 Machine Learning Models for Multiple Species. NIH / PubMed Central.

Sources

Safety Operating Guide

N-(N-HEPTYL)-N-OCTYLAMINE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: N-(N-Heptyl)-N-octylamine CAS: 26627-77-0 | Formula: C₁₅H₃₃N | Synonyms: N-Heptyloctan-1-amine[1][2]

Executive Safety Summary & Hazard Profile

As a secondary amine with significant lipophilicity (C15 chain length), This compound presents a dual hazard profile: it is a local tissue corrosive and a severe environmental toxin.[2] Unlike short-chain amines (e.g., diethylamine) which are volatile and pose immediate inhalation risks, this heavy amine poses persistent contamination risks to surfaces and aquatic systems.[2]

Immediate Disposal Directives:

  • DRAIN DISPOSAL IS STRICTLY PROHIBITED. The compound is highly toxic to aquatic life (Category 1) and insoluble in water.[2]

  • DO NOT MIX WITH ACIDS. Mixing with acid waste streams will generate significant heat (exothermic neutralization) and may cause waste containers to pressurize or rupture.[2]

  • DO NOT MIX WITH NITROSATING AGENTS. Reaction with nitrites/nitrates forms carcinogenic N-nitrosamines.[2]

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Liquid (Oil-like)Requires leak-proof secondary containment.[2]
Flash Point >100°C (Estimated)Combustible.[2] Classify as "Organic Waste" for incineration.[2]
Water Solubility Insoluble (Hydrophobic)Will form a film on water; difficult to rinse.[2] Use organic solvents for cleaning.[2]
Basicity Weak Base (Secondary Amine)Incompatible with strong acids and oxidizers.[2]
Reactivity Air Sensitive (Slow oxidation)Keep containers tightly sealed to prevent degradation into gummy residues.[2]

Pre-Disposal Assessment & Segregation Logic

Effective waste management relies on strict segregation at the source.[2] You must characterize the waste stream before selecting the disposal container.[2][3] Use the following decision logic to determine the correct waste stream.

Disposal Decision Tree

DisposalLogic Start Waste Containing This compound IsPure Is the waste pure chemical or >10% concentration? Start->IsPure IsMixed Is it a dilute solution? IsPure->IsMixed No StreamA Stream A: Pure Basic Organic (Segregated) IsPure->StreamA Yes (High Conc.) SolventType Identify Primary Solvent IsMixed->SolventType Halogenated Halogenated Solvent? (DCM, Chloroform) SolventType->Halogenated StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste Halogenated->StreamC No (e.g., Ethanol, Hexane) Note1 CRITICAL: Ensure Stream B & C are NOT acidic (pH < 4) StreamB->Note1 StreamC->Note1

Figure 1: Segregation logic for amine waste. High concentrations should always be segregated to prevent unexpected reactions in bulk waste containers.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • Gloves: Use Nitrile (minimum 5 mil) or Neoprene .[2] Latex is permeable to lipophilic amines and offers insufficient protection.[2]

  • Eye Protection: Chemical splash goggles are mandatory.[2] A face shield is recommended if pouring volumes >500 mL.[2]

  • Ventilation: All transfers must occur inside a certified chemical fume hood.[2]

Phase 2: Waste Collection
  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass waste container.[2] Avoid PVC, which can be degraded by certain amines over long periods.[2]

  • Labeling: Attach a hazardous waste tag before adding waste.[2]

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Irritant."[2]

  • Transfer:

    • Using a funnel, pour the amine waste into the container.[2]

    • Self-Validating Step: Check for heat generation.[2][4] Touch the side of the container (with gloves).[2] If warm, you have inadvertently mixed it with an acid or reactive species.[2] Stop immediately and vent the cap.

Phase 3: Container Rinse (Triple Rinse Rule)

Because this amine is hydrophobic, water rinsing is ineffective and generates large volumes of toxic aqueous waste.[2]

  • Solvent Rinse: Rinse the empty reagent bottle with a small volume of acetone or ethanol.[2]

  • Disposal of Rinsate: Pour this solvent rinse into the Organic Waste container (Stream C), not down the drain.[2]

  • Defacing: Deface the original label and mark "EMPTY" before discarding the glass bottle in the glass trash (or recycling if permitted for solvent-washed glass).[2]

Emergency Spill Response

In the event of a spill, speed is critical to prevent the amine from soaking into floor tiles or generating fumes.[2]

Spill Response Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100 mL (In Hood) Assess->Small Large > 100 mL (Or Outside Hood) Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Area Call EHS Large->Evacuate Collect Collect in Sealed Bag/Jar Absorb->Collect Warning DO NOT USE Paper Towels (Fire Risk) Absorb->Warning Clean Wipe with Ethanol/Acetone Collect->Clean

Figure 2: Operational workflow for spill containment. Note the prohibition of combustible absorbents like paper towels for bulk amine spills.

Technical Note on Absorbents: Do not use paper towels or sawdust for concentrated amine spills.[2] Amines can react with cellulose or trapped oxidizers, potentially causing heat or spontaneous combustion.[2] Use inert mineral absorbents like Vermiculite , Diatomaceous Earth , or Sand .[2]

Regulatory & Compliance Context

  • RCRA Classification (USA): While this compound is not explicitly P-listed or U-listed, it exhibits the characteristic of Corrosivity (D002) if the pH is >12.5 (common for neat amines) and Toxicity .[2] It must be treated as hazardous chemical waste.[2]

  • EPA/Environmental Fate: Long-chain amines adsorb strongly to soil and sediment.[2] They are highly toxic to fish and daphnia (EC50 values often < 1 mg/L).[2] Zero-discharge policy to sewer systems is mandatory.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12905714, N-Heptyloctan-1-amine.[2] Retrieved from [Link][2]

  • Thermo Fisher Scientific. Safety Data Sheet: this compound.[2] (Note: Consult the specific SDS provided by your vendor, e.g., Alfa Aesar or TCI, for lot-specific data).[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(N-HEPTYL)-N-OCTYLAMINE
Reactant of Route 2
Reactant of Route 2
N-(N-HEPTYL)-N-OCTYLAMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.